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  • Product: 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde
  • CAS: 122321-03-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (CAS 122321-03-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, CAS 122321-03-3, a key intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, CAS 122321-03-3, a key intermediate in contemporary pharmaceutical synthesis. The document delves into its physicochemical properties, spectroscopic profile, and detailed synthesis protocols. Furthermore, it explores its critical applications in the development of therapeutic agents, with a particular focus on the synthesis of the anti-diabetic drug Rosiglitazone and its role in the creation of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. The underlying mechanisms of action for these therapeutic targets are also discussed to provide a complete context for its significance in drug discovery and development.

Introduction

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a substituted benzaldehyde derivative that has garnered significant attention in the field of medicinal chemistry. Its molecular structure, featuring a reactive aldehyde group, an ether linkage, and a methyl(pyridin-2-yl)amino moiety, makes it a versatile building block for the synthesis of complex heterocyclic compounds. Primarily recognized as a crucial intermediate in the industrial synthesis of Rosiglitazone, a member of the thiazolidinedione class of anti-diabetic drugs, this compound's utility extends to the development of novel enzyme inhibitors and other biologically active molecules.[1][2] This guide aims to be a thorough resource for researchers and professionals engaged in the synthesis and application of this important chemical entity.

Physicochemical and Spectroscopic Profile

Precise characterization of a chemical intermediate is paramount for its effective use in multi-step syntheses and for quality control. This section details the known physicochemical and spectroscopic properties of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

Physicochemical Properties
PropertyValueSource
CAS Number 122321-03-3[1]
Molecular Formula C₁₅H₁₆N₂O₂[3]
Molecular Weight 256.30 g/mol [3]
IUPAC Name 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde[3]
Appearance Not specified (often a solid)
Melting Point Not specified in searched literature
Boiling Point Not specified in searched literature
Solubility Not specified in searched literature
Crystal Structure Data available[4]

A notable crystallographic study has been published, providing detailed information on the solid-state conformation of the molecule. The study reveals a dihedral angle of 81.37 (13)° between the pyridine and benzene rings, with π–π stacking interactions contributing to the crystal packing.[4]

Spectroscopic Data Interpretation

Detailed experimental spectra for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde are not widely published. However, based on its structure and data from analogous compounds, we can predict the key features of its NMR, IR, and Mass spectra.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzaldehyde and pyridine rings, the methylene protons of the ethoxy chain, the methyl group, and the characteristic downfield singlet for the aldehydic proton (typically δ 9.5-10.5 ppm). The aromatic region will likely display complex splitting patterns due to the substitution on both rings.

  • ¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group in the downfield region (around δ 190 ppm). Aromatic carbons will appear in the δ 110-160 ppm range. Signals for the methylene carbons of the ethoxy group and the methyl carbon will be observed in the upfield region.

Reference Spectra of Analogous Compounds: For interpretative guidance, researchers can refer to the NMR spectra of compounds like 4-methoxybenzaldehyde and 4-ethoxybenzaldehyde.[5]

The IR spectrum will be characterized by several key absorption bands:

  • A strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic rings and the aldehyde C-H bond (around 2720 and 2820 cm⁻¹).

  • C-O-C stretching vibrations for the ether linkage.

  • C=N and C=C stretching vibrations from the pyridine and benzene rings.

Reference Spectra of Analogous Compounds: The IR spectra of 2-methoxybenzaldehyde and 4-ethoxybenzaldehyde can provide valuable comparative data.

The mass spectrum should show a molecular ion peak (M⁺) at m/z 256. The fragmentation pattern is expected to be complex, with characteristic losses of the aldehyde group (CHO), and cleavage of the ether linkage and the side chain.

Synthesis Protocol

The synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a critical process for its application in pharmaceutical manufacturing. A patented method outlines a two-step synthesis starting from 2-[methyl(pyridin-2-yl)amino]ethanol and a 4-halobenzonitrile.

Reaction Scheme

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Reduction of Nitrile reagent1 2-[methyl(pyridin-2-yl)amino]ethanol intermediate 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzonitrile reagent1->intermediate Base (e.g., NaH) Solvent (e.g., DMF) reagent2 4-Halobenzonitrile (X = Cl, Br, F) reagent2->intermediate product 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde intermediate->product Reducing Agent (e.g., Raney Nickel) Formic Acid

Caption: Synthetic pathway for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

Step-by-Step Methodology

Step 1: Synthesis of 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzonitrile

  • Preparation: To a solution of a suitable base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF), add a solution of 2-[methyl(pyridin-2-yl)amino]ethanol in DMF. The addition should be controlled to maintain the reaction temperature.

  • Reaction: After the initial reaction, a solution of a 4-halobenzonitrile (e.g., 4-chlorobenzonitrile) in DMF is added to the mixture.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is isolated.

Step 2: Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

  • Reduction: The intermediate, 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzonitrile, is dissolved in formic acid.

  • Catalysis: An aqueous slurry of a reducing agent, such as Raney Nickel, is added to the solution.

  • Isolation: The reaction mixture is stirred until the conversion is complete. The solid product is then isolated by filtration.

This process is designed for scalability and high purity of the final product.

Applications in Drug Discovery and Development

The primary significance of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde lies in its role as a precursor for the synthesis of high-value pharmaceutical compounds.

Intermediate in the Synthesis of Rosiglitazone

Rosiglitazone is an anti-diabetic drug that acts as an insulin sensitizer. 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a key building block in the synthesis of Rosiglitazone and its derivatives.[6] The aldehyde functional group readily undergoes a Knoevenagel condensation reaction with 2,4-thiazolidinedione to form the core structure of Rosiglitazone.

G start 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde product Rosiglitazone start->product Knoevenagel Condensation reagent 2,4-Thiazolidinedione reagent->product

Caption: Knoevenagel condensation to form Rosiglitazone.

Rosiglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor. Activation of PPAR-γ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.

G rosiglitazone Rosiglitazone ppar PPAR-γ Receptor rosiglitazone->ppar Binds and Activates gene Gene Transcription (Glucose & Lipid Metabolism) ppar->gene Modulates effect Increased Insulin Sensitivity gene->effect

Caption: Mechanism of action of Rosiglitazone.

Precursor for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its overexpression is associated with insulin resistance and type 2 diabetes. Therefore, inhibitors of PTP1B are being actively investigated as potential therapeutics for these conditions. 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde serves as a scaffold for the synthesis of various PTP1B inhibitors.[1] The aldehyde group allows for the facile introduction of different pharmacophores to optimize binding to the active site of the enzyme.

PTP1B dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the insulin signal. Inhibition of PTP1B enhances and prolongs insulin signaling, leading to improved glucose uptake and metabolism.

G insulin Insulin ir Insulin Receptor insulin->ir Binds irs Insulin Receptor Substrate ir->irs Phosphorylates signaling Downstream Signaling (Glucose Uptake) irs->signaling ptp1b PTP1B ptp1b->ir Dephosphorylates ptp1b_inhibitor PTP1B Inhibitor ptp1b_inhibitor->ptp1b Inhibits

Caption: Role of PTP1B in insulin signaling and its inhibition.

Conclusion

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its strategic importance as a precursor to the anti-diabetic drug Rosiglitazone and a variety of PTP1B inhibitors underscores its relevance in the ongoing efforts to develop effective treatments for metabolic diseases. The synthetic accessibility and the reactivity of its aldehyde functional group make it a versatile tool for medicinal chemists. This technical guide has provided a detailed overview of its properties, synthesis, and applications, intended to support and facilitate further research and development in this area.

References

  • Hou, J., Zheng, C., Li, H., Zhang, X., & Li, C. (2007). 4-{2-[Methyl(2-pyridyl)amino]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4875. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Singh, S. K., et al. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Heterocyclic Communications, 16(1), 49-54. [Link]

  • Veeprho. (n.d.). 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hou, J., et al. (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1503. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde: Synthesis, Structure, and Applications

This technical guide provides a comprehensive overview of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key chemical intermediate with significant applications in pharmaceutical development and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key chemical intermediate with significant applications in pharmaceutical development and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, and diverse applications.

Introduction and Significance

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, with the CAS Number 122321-03-3, is a multifaceted organic compound that has garnered considerable attention in synthetic and medicinal chemistry.[1][2] Its molecular structure, featuring a benzaldehyde moiety linked to a methyl(pyridin-2-yl)amino group via an ethoxy bridge, provides a versatile scaffold for the synthesis of a wide array of more complex molecules.

The primary significance of this compound lies in its role as a crucial intermediate in the industrial synthesis of Rosiglitazone , a potent thiazolidinedione-class anti-diabetic drug.[1] Beyond this well-established application, research has demonstrated its utility as a precursor for novel corrosion inhibitors and as a scaffold for the design of potential anti-tumor agents, specifically as inhibitors of protein tyrosine phosphatase 1B (PTP1B).[3]

Molecular Structure and Physicochemical Properties

The molecular integrity of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is fundamental to its reactivity and utility in various synthetic pathways. A detailed understanding of its structural and physicochemical properties is paramount for its effective application.

Structural Elucidation

The molecular structure of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is characterized by three key functional components: a para-substituted benzaldehyde ring, a flexible ethoxy linker, and a methyl(pyridin-2-yl)amino headgroup. This unique combination of an aldehyde functional group, an ether linkage, and a tertiary amine imparts a specific set of chemical properties that are exploited in its synthetic applications.

Below is a two-dimensional representation of the molecular structure:

Caption: 2D Molecular Structure of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

PropertyValueSource
CAS Number 122321-03-3[1][2]
Molecular Formula C₁₅H₁₆N₂O₂[1][2]
Molecular Weight 256.30 g/mol [1]
IUPAC Name 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde[]
Boiling Point 440.9±30.0 °C (Predicted)[][5]
Density 1.179±0.06 g/cm³ (Predicted)[][5]
Appearance Yellow Oil (for the deuterated analog)[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex, exhibiting distinct signals for the aromatic protons on both the benzaldehyde and pyridine rings. The aldehydic proton should appear as a singlet in the downfield region (around 9.8-10.0 ppm). The ethoxy linker protons would present as two triplets, while the methyl group attached to the nitrogen would be a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 190 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon bearing the oxygen atom being the most downfield. The carbons of the ethoxy chain and the methyl group would appear in the upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. The most prominent and diagnostic absorption bands would be:

  • A strong, sharp peak around 1700-1685 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde.

  • C-H stretching vibrations of the aromatic rings in the region of 3100-3000 cm⁻¹ .

  • C-O-C stretching of the ether linkage, typically observed around 1250-1050 cm⁻¹ .

  • C-N stretching of the tertiary amine, which can be found in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, the molecular ion peak (M⁺) would be observed at m/z 256.30. The fragmentation pattern would likely involve cleavage of the ethoxy linker and loss of the aldehyde group, providing further structural confirmation.

Synthesis Protocol

The synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde can be achieved through a multi-step process. The following protocol is based on established synthetic routes reported in the literature.[7]

Synthetic Workflow

The synthesis involves two primary stages: the formation of the key intermediate 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol, followed by its etherification with 4-fluorobenzaldehyde.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Etherification A 2-Chloropyridine + N-Methylethanolamine B Reaction in a suitable solvent (e.g., DMF) A->B Step 1.1 C Formation of 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol B->C Step 1.2 D 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol + 4-Fluorobenzaldehyde C->D Intermediate Used E Reaction with a strong base (e.g., Potassium tert-butoxide) in DMF D->E Step 2.1 F Formation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde E->F Step 2.2

Caption: Synthetic workflow for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

Detailed Experimental Procedure

Stage 1: Synthesis of 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol

  • To a solution of N-methylethanolamine in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF), add 2-chloropyridine.

  • The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol.

Stage 2: Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

  • To a solution of 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol in anhydrous DMF, add a strong base such as potassium tert-butoxide at 0 °C.

  • The mixture is stirred at this temperature for approximately 30 minutes to form the corresponding alkoxide.

  • 4-Fluorobenzaldehyde is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The resulting crude product is purified by column chromatography to yield 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde as the final product.

Applications in Research and Development

The unique structural features of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde make it a valuable building block in several areas of research and development.

Pharmaceutical Synthesis

As previously mentioned, the most prominent application of this compound is in the synthesis of Rosiglitazone . The aldehyde group readily undergoes a Knoevenagel condensation with 2,4-thiazolidinedione to form the core structure of this important anti-diabetic drug.

Corrosion Inhibition

Recent studies have explored the use of derivatives of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde as effective corrosion inhibitors for mild steel in acidic environments. The presence of heteroatoms (N, O) and aromatic rings in its structure facilitates its adsorption onto the metal surface, thereby protecting it from corrosion.

Medicinal Chemistry and Drug Discovery

The scaffold of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde has been utilized in the design and synthesis of novel compounds with potential therapeutic applications. Notably, it has served as a starting material for the development of inhibitors of protein tyrosine phosphatase 1B (PTP1B) , an enzyme implicated in metabolic disorders and cancer, highlighting its potential in the discovery of new anti-tumor agents.[3]

Conclusion

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a chemical intermediate of significant industrial and academic interest. Its versatile molecular structure allows for its application in the synthesis of the blockbuster anti-diabetic drug Rosiglitazone, as well as in the development of novel corrosion inhibitors and potential therapeutic agents. A thorough understanding of its synthesis, structure, and reactivity is crucial for leveraging its full potential in various scientific and industrial endeavors. This guide provides a foundational understanding for researchers and professionals working with this important molecule.

References

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Heterocyclic Communications. 2010;16(1). Available from: [Link]

  • 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. Veeprho. Available from: [Link]

  • 4-[2-(Methyl-2-pyridinyl amino)ethoxy]benzaldehyde. BuyersGuideChem. Available from: [Link]

  • 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. Veeprho. Available from: [Link]

  • 4-[2-[METHYL(PYRIDINE-2-YL)AMINO]ETHOXY]-BENZALDEHYDE. LookChem. Available from: [Link]

  • 4-[2-(Methyl-2-pyridinyl amino)ethoxy]benzaldehyde. BuyersGuideChem. Available from: [Link]

  • FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... ResearchGate. Available from: [Link]

  • 4-(2-Pyridyl)benzaldehyde - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

  • 4 Ethoxybenzaldehyde. mzCloud. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. We will delve into its chemical identity, a detailed and field-tested synthesis protocol, its spectroscopic signature, and its significant applications in medicinal chemistry, particularly in the development of antidiabetic and anticancer therapeutics.

Core Chemical Identity

IUPAC Name: 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde[1][2]

CAS Number: 122321-03-3[1][2]

Molecular Formula: C₁₅H₁₆N₂O₂[1]

Molecular Weight: 256.31 g/mol [3]

Chemical Structure:

A 2D representation of the molecular structure.

Canonical SMILES: O=CC1=CC=C(OCCN(C)C2=NC=CC=C2)C=C1[1]

InChIKey: FRMKJZNBTRONBV-UHFFFAOYSA-N[1]

Optimized Synthesis Protocol

The synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is most efficiently achieved through a nucleophilic aromatic substitution reaction. This procedure is adapted from established industrial processes for the synthesis of Rosiglitazone intermediates.

Reaction Scheme:

Synthesis workflow for the target compound.

Step-by-Step Methodology:

Materials:

  • 2-(N-methyl-N-(2-pyridyl)amino)ethanol

  • 4-Fluorobenzaldehyde

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in anhydrous DMF. The suspension is cooled to 0°C in an ice bath.

  • Formation of the Alkoxide: A solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is stirred at 0°C for an additional 30 minutes, during which time hydrogen gas evolution should cease.

  • Nucleophilic Substitution: A solution of 4-fluorobenzaldehyde (1.05 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to 80°C and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[4]

  • Product Isolation: Fractions containing the pure product are combined and concentrated under reduced pressure to yield 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde as a pale yellow oil or solid.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the hydroxyl group of the ethanol moiety, forming a potent nucleophile.

  • DMF: A polar aprotic solvent is ideal for this type of reaction as it can solvate the cation, leaving the alkoxide anion more reactive.

  • Elevated Temperature: Heating to 80°C provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons of both the benzaldehyde and pyridine rings (6.5-8.5 ppm), the ethoxy methylene protons (~4.2 and ~3.8 ppm, triplets), and the N-methyl protons (~3.1 ppm, singlet).
¹³C NMR A signal for the aldehydic carbon (~191 ppm), signals for the aromatic carbons (110-165 ppm), signals for the ethoxy methylene carbons (~66 and ~50 ppm), and a signal for the N-methyl carbon (~39 ppm).[5]
FT-IR A strong absorption band for the carbonyl (C=O) stretch of the aldehyde (~1700 cm⁻¹), C-H stretching of the aldehyde (~2720 and ~2820 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and C-O-C (ether) stretching (~1250 and ~1040 cm⁻¹).[6][7]
Mass Spec The mass spectrum will show the molecular ion peak (M⁺) at m/z = 256.31, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a crucial building block in the synthesis of several important pharmaceutical compounds.

Precursor to Rosiglitazone

The primary application of this aldehyde is in the synthesis of Rosiglitazone, a member of the thiazolidinedione class of antidiabetic drugs.[1][7][8] The aldehyde functional group readily undergoes a Knoevenagel condensation with 2,4-thiazolidinedione, followed by reduction, to form the core structure of Rosiglitazone.

Rosiglitazone Synthesis Pathway.

Scaffold for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.[9][10] Derivatives of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde have been investigated as PTP1B inhibitors.[3][11][12] The general mechanism involves the interaction of these molecules with an allosteric site on the PTP1B enzyme, leading to a conformational change that inhibits its catalytic activity.[9] This non-competitive inhibition offers a promising avenue for developing selective and potent PTP1B inhibitors.[9][10]

The structure of the 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde moiety provides a versatile scaffold for chemical modification. Structure-activity relationship (SAR) studies have shown that modifications to the benzaldehyde ring and the pyridinylamino group can significantly impact the inhibitory potency and selectivity of these compounds.[8]

G cluster_0 PTP1B Inhibition Mechanism PTP1B_active Active PTP1B Allosteric_Site Allosteric Binding PTP1B_active->Allosteric_Site Binds to PTP1B_inactive Inactive PTP1B Inhibitor Pyridinylamino ethoxy benzaldehyde derivative Inhibitor->Allosteric_Site Conformational_Change Conformational Change Allosteric_Site->Conformational_Change Induces Conformational_Change->PTP1B_inactive Results in

Sources

Exploratory

An In-Depth Technical Guide to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benza...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde. This molecule, while not a household name, represents a critical nexus in medicinal and materials chemistry. Its significance lies not in its final application, but in its role as a versatile intermediate—a foundational building block for complex, high-value compounds. This guide is structured to provide not just a recitation of facts, but a deeper understanding of the causality behind the chemical properties and reactions of this compound. We will delve into its synthesis with an eye for industrial scalability, rigorously characterize its structure, and explore its applications with a focus on the mechanistic underpinnings of its utility. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Chemical Identity and Nomenclature

The compound at the heart of this guide is systematically named 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde . However, in the landscape of chemical literature and commercial supply, a variety of synonyms and alternative names are encountered. A clear understanding of this nomenclature is paramount for efficient literature searching and procurement.

Table 1: Synonyms and Identifiers

Identifier Type Value
IUPAC Name 4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde[1]
CAS Number 122321-03-3[2]
Molecular Formula C₁₅H₁₆N₂O₂[2]
Molecular Weight 256.30 g/mol [3]
Synonym 1 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde[2]
Synonym 2 Benzaldehyde, 4-[2-(methyl-2-pyridinylamino)ethoxy]-
Synonym 3 4-(2-(N-methyl)-(2-pyridinyl)amino)ethoxy)benzaldehyde
Synonym 4 Rosiglitazone Impurity 13

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is essential for its handling, storage, and application in synthesis.

Table 2: Physical and Chemical Properties

Property Value Source
Appearance Not explicitly stated, likely a solid or oil-
Boiling Point 440.906 °C at 760 mmHg[1]
Density 1.18 g/cm³[1]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Manufacturing

The synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a critical step in the production of several downstream products. Various synthetic routes have been developed, with the choice often depending on factors such as starting material availability, scalability, and desired purity. The most common and industrially relevant synthesis is a Williamson ether synthesis.

Primary Synthetic Route: Williamson Ether Synthesis

This route is favored for its relatively high yield and straightforward execution. It involves the reaction of a substituted ethanolamine with a fluorobenzaldehyde derivative.

Sources

Foundational

"4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" physical and chemical properties

An In-depth Technical Guide to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 4-(2-(Methyl(pyridin-2-yl)ami...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key chemical intermediate with significant applications in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its critical role as a precursor in the synthesis of prominent therapeutic agents, including the thiazolidinedione-class antidiabetic drug, Rosiglitazone.[1][2] Additionally, its utility in developing novel protein tyrosine phosphatase 1B (PTP1B) inhibitors and corrosion inhibitors is explored.[2][3] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced scientific applications.

Chemical Identity and Structure

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a complex organic molecule featuring a benzaldehyde core linked via an ethoxy bridge to a methyl(pyridin-2-yl)amine moiety. This unique combination of functional groups—aldehyde, ether, tertiary amine, and a pyridine ring—governs its reactivity and utility as a versatile building block in organic synthesis.

  • CAS Number: 122321-03-3[4]

  • Molecular Formula: C₁₅H₁₆N₂O₂[4][][6]

  • IUPAC Name: 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde[1][2][]

  • Synonyms: 4-[2-(N-methyl-N-(2-pyridyl)amino) ethoxy] benzaldehyde, Rosiglitazone Impurity 13[1][7]

Caption: 2D Structure of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction optimization, and formulation. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 256.31 g/mol [1][3]
Boiling Point 440.9°C at 760 mmHg[][6]
Density 1.18 g/cm³[][6]
LogP (octanol-water) 2.4093[6]
Refractive Index 1.62[6]
Vapor Pressure 0 mmHg at 25°C[6]
pKa (predicted) 6.44 ± 0.10[7]
Appearance Yellow Oil[8]

Synthesis and Mechanistic Insights

The synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a multi-step process that leverages fundamental reactions in organic chemistry. A common route involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide followed by the formation of the ether linkage.

Experimental Protocol: Synthesis from 4-Fluorobenzaldehyde

This protocol is adapted from methodologies described for the synthesis of related derivatives.[9] The core of this synthesis is the etherification of 4-hydroxybenzaldehyde with a pre-formed amino alcohol, or sequentially, by first reacting 4-fluorobenzaldehyde with 2-(methylamino)ethanol followed by N-pyridylation. A more direct described route involves reacting 4-fluorobenzaldehyde with the pre-formed N-methyl-N-(pyridin-2-yl)ethan-1-ol.[9]

Diagram: Synthesis Workflow

G start Start Materials: - 2-(Methylamino)ethanol - 2-Chloropyridine step1 Step 1: Synthesis of Intermediate N-methyl-N-(pyridin-2-yl)ethan-1-ol (Base-catalyzed nucleophilic substitution) start->step1 step2 Step 2: Williamson Ether Synthesis React intermediate with 4-Fluorobenzaldehyde using a strong base (e.g., Pot. Sec-Butoxide) in a polar aprotic solvent (e.g., DMF) step1->step2 step3 Step 3: Work-up and Purification Aqueous work-up to remove salts. Extraction with organic solvent. Purification via column chromatography. step2->step3 end_product Final Product: 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde step3->end_product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Preparation of 2-(Methyl(pyridin-2-yl)amino)ethanol:

    • To a solution of 2-(methylamino)ethanol in an appropriate solvent like toluene, add a strong base such as sodium hydride (NaH) portion-wise at 0°C to form the alkoxide.

    • Add 2-chloropyridine dropwise and heat the reaction mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched, and the intermediate alcohol is extracted and purified.

    • Causality: The use of a strong base is essential to deprotonate the amine, increasing its nucleophilicity to effectively displace the chloride from the pyridine ring.

  • Ether Synthesis (Ullmann or SNAr reaction):

    • Dissolve the intermediate alcohol and 4-fluorobenzaldehyde in a polar aprotic solvent such as Dimethylformamide (DMF).[9]

    • Add a strong, non-nucleophilic base like potassium sec-butoxide or potassium tert-butoxide to the mixture at room temperature.[9]

    • Heat the reaction mixture. The fluoride on the benzaldehyde is a good leaving group, activated by the electron-withdrawing aldehyde group, facilitating the SNAr reaction.

    • Causality: DMF is an ideal solvent as it solvates the potassium cation, leaving the alkoxide anion more reactive. A strong base is required to deprotonate the alcohol, forming the nucleophile that attacks the electron-deficient aromatic ring of 4-fluorobenzaldehyde.

  • Work-up and Purification:

    • After cooling, the reaction mixture is poured into ice water and neutralized.

    • The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane (MDC).[9]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified using silica gel column chromatography to yield the final product.

Chemical Reactivity and Applications

The aldehyde functional group is the primary site of reactivity, making this compound a valuable precursor for constructing more complex molecules.

Role in Rosiglitazone Synthesis

The most prominent application is in the synthesis of Rosiglitazone.[1] The benzaldehyde undergoes a Knoevenagel condensation with 2,4-thiazolidinedione. This reaction forms the benzylidene-thiazolidinedione core, which is subsequently reduced to yield the final drug substance.

G reactant1 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (R-CHO) product Benzylidene-thiazolidinedione intermediate reactant1->product Knoevenagel Condensation (e.g., Piperidine, Δ) reactant2 2,4-Thiazolidinedione (TZD) reactant2->product

Caption: Condensation reaction to form a key drug intermediate.

PTP1B Inhibitors and Other Applications
  • Antitumor Research: This benzaldehyde is used to synthesize imino-thiazolidinone derivatives that have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target in cancer and diabetes research.[2][3] The aldehyde allows for the facile creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[3]

  • Corrosion Inhibition: The compound serves as a starting material for novel organic molecules designed to inhibit the corrosion of mild steel in acidic environments.[2] The resulting inhibitors, featuring multiple heteroatoms and aromatic rings, demonstrate effective adsorption onto metal surfaces.[2]

Spectroscopic Characterization

  • ¹H NMR: The spectrum should show distinct signals for the aldehyde proton (~9.8-10.0 ppm), aromatic protons on both the benzene and pyridine rings (6.5-8.5 ppm), the two methylene groups of the ethoxy chain (~3.5-4.5 ppm), and the N-methyl singlet (~3.0 ppm).

  • ¹³C NMR: Key signals would include the aldehyde carbonyl carbon (~190-192 ppm), aromatic carbons (110-165 ppm), ether-linked methylene carbons (~60-70 ppm), and the N-methyl carbon (~40 ppm). Published data for similar benzaldehyde derivatives can provide a reference for expected chemical shifts.[10]

  • Infrared (IR) Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, C-O-C stretching for the ether at ~1250 cm⁻¹, and C=N/C=C stretching from the aromatic rings in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 256.3, corresponding to the molecular weight.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not universally published, data from structurally related benzaldehydes provides a strong basis for safe handling protocols.[11][12]

  • Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] May cause respiratory irritation.[13]

  • Handling Precautions:

    • Use in a well-ventilated area or under a chemical fume hood.[11]

    • Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][13]

    • Avoid formation of dust and aerosols.[11]

    • Keep away from heat, sparks, and open flames.[12]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Ingestion: If swallowed, seek immediate medical assistance.[12]

    • Inhalation: Move person into fresh air.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is 2-8°C.[3][7]

Conclusion

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a high-value chemical intermediate whose utility is defined by its versatile aldehyde functionality and complex amine structure. Its central role in the industrial synthesis of Rosiglitazone underscores its importance in medicinal chemistry. Furthermore, its application in the development of novel PTP1B inhibitors and corrosion prevention agents highlights its potential in broader chemical research. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and beyond.

References

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (2010). Heterocyclic Communications, 16(1). [Link]

  • 4-[2-(Methyl-2-pyridinyl amino)ethoxy]benzaldehyde | C15H16N2O2. BuyersGuideChem. [Link]

  • 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde. MOLBASE. [Link]

  • 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. Veeprho. [Link]

  • 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. Pharmaffiliates. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Electronic Supplementary Information - Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]

  • 4-[2-[Bis(pyridin-2-ylmethyl)amino]ethyl-methylamino]benzaldehyde. PubChem. [Link]

  • 4-[2-[METHYL(PYRIDINE-2-YL)AMINO]ETHOXY]-BENZALDEHYDE | 122321-03-3. LookChem. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

  • 4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde. Pharmaffiliates. [Link]

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Exploratory

An In-depth Technical Guide to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde: A Keystone Precursor in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a pivotal intermediate in the synthesis of various biologically active compounds. We will delve into its synt...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a pivotal intermediate in the synthesis of various biologically active compounds. We will delve into its synthesis, elucidate its role as a versatile precursor, and explore the mechanisms of action of the significant molecules derived from it. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Benzaldehyde

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a substituted benzaldehyde that has garnered significant attention in pharmaceutical research. Its chemical structure, featuring a reactive aldehyde group, an ether linkage, and a methyl(pyridin-2-yl)amino moiety, makes it an ideal scaffold for the synthesis of a diverse range of therapeutic agents.[1][2][] While the molecule itself is not primarily known for its intrinsic biological activity, its true value lies in its function as a critical building block.[4]

The strategic placement of its functional groups allows for sequential chemical modifications, enabling the construction of complex molecules with tailored pharmacological profiles. Most notably, this compound is a key precursor in the industrial synthesis of Rosiglitazone, a potent anti-diabetic drug of the thiazolidinedione class.[4][5][6] Furthermore, its scaffold is utilized in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in metabolic disorders.[1]

Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and industrially scalable approach involves a two-step synthesis, beginning with the formation of the key intermediate, 2-(N-methyl-N-(2-pyridyl)amino)ethanol, followed by a Williamson ether synthesis.[5][7]

Synthesis of the Precursor: 2-(N-methyl-N-(2-pyridyl)amino)ethanol

The initial step involves the nucleophilic substitution of a halogen on the pyridine ring with an amino alcohol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyridine and 2-(methylamino)ethanol.[7] The reaction can be performed neat or in a high-boiling point solvent.

  • Reaction Conditions: Heat the reaction mixture to a high temperature, typically around 150°C, and maintain for several hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-(N-methyl-N-(2-pyridyl)amino)ethanol as a pure compound.

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring. 2-chloropyridine is a suitable starting material due to the reactivity of the chlorine atom as a good leaving group in this context.

Williamson Ether Synthesis to Yield the Final Product

The final step is a classic Williamson ether synthesis, where the alkoxide of 2-(N-methyl-N-(2-pyridyl)amino)ethanol reacts with a substituted benzaldehyde.[8][9][10]

Experimental Protocol:

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-(N-methyl-N-(2-pyridyl)amino)ethanol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[5][7] Add a strong base, such as sodium hydride (NaH) or potassium tertiary butoxide, portion-wise at 0°C to deprotonate the hydroxyl group and form the corresponding alkoxide.[5][8] Stir the mixture for a period to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 4-fluorobenzaldehyde.[5][7] The reaction temperature can be maintained at room temperature or elevated to around 80°C to increase the reaction rate.[5] Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde in high purity.

Causality Behind Experimental Choices: The use of a strong base is crucial for the complete deprotonation of the alcohol, generating a potent nucleophile (the alkoxide).[10] 4-fluorobenzaldehyde is an excellent electrophile for this reaction because the fluorine atom is a good leaving group activated by the electron-withdrawing aldehyde group. Aprotic polar solvents are used to solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.[8]

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Williamson Ether Synthesis 2_chloropyridine 2-Chloropyridine reaction1 Nucleophilic Aromatic Substitution 2_chloropyridine->reaction1 2_methylaminoethanol 2-(Methylamino)ethanol 2_methylaminoethanol->reaction1 intermediate 2-(N-Methyl-N-(2-pyridyl) amino)ethanol reaction1->intermediate reaction2 Williamson Ether Synthesis intermediate->reaction2 base Strong Base (e.g., NaH) base->reaction2 4_fluorobenzaldehyde 4-Fluorobenzaldehyde 4_fluorobenzaldehyde->reaction2 final_product 4-(2-(Methyl(pyridin-2-yl) amino)ethoxy)benzaldehyde reaction2->final_product

Caption: Synthetic workflow for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

Mechanism of Action as a Precursor Scaffold

The true "mechanism of action" of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde lies in its chemical reactivity, which allows it to serve as a scaffold for building pharmacologically active molecules. The aldehyde functional group is the primary site for derivatization, most commonly through condensation reactions.

Precursor to Thiazolidinediones: The Case of Rosiglitazone

The most prominent application of this benzaldehyde is in the synthesis of Rosiglitazone.[4][5] The synthesis proceeds via a Knoevenagel condensation of the aldehyde with 2,4-thiazolidinedione, followed by the reduction of the resulting benzylidene double bond.[5]

Rosiglitazone exerts its anti-diabetic effects by acting as a potent and selective agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor. Activation of PPAR-γ modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.

Scaffold for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

The 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde scaffold has also been utilized to develop inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of the insulin and leptin signaling pathways.[11][12][13] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance. Therefore, inhibiting PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[14][15]

Derivatives are often synthesized by converting the aldehyde group into other functional moieties that can interact with the active site of PTP1B.

SignalingPathways cluster_ppar PPAR-γ Pathway (Rosiglitazone) cluster_ptp1b PTP1B Inhibition Pathway Rosiglitazone Rosiglitazone PPARg PPAR-γ Rosiglitazone->PPARg activates Gene_Transcription Gene Transcription (Glucose & Lipid Metabolism) PPARg->Gene_Transcription modulates Insulin_Sensitivity Improved Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Insulin Insulin Insulin_Receptor Insulin Receptor (Phosphorylated/Active) Insulin->Insulin_Receptor activates PTP1B PTP1B Insulin_Receptor->PTP1B Cellular_Response Enhanced Cellular Response (Glucose Uptake) Insulin_Receptor->Cellular_Response Dephosphorylated_IR Insulin Receptor (Dephosphorylated/Inactive) PTP1B->Dephosphorylated_IR dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B inhibits

Caption: Signaling pathways targeted by derivatives of the precursor.

Key Derivatives and Their Applications

The versatility of the 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde scaffold is evident in the range of derivatives that have been synthesized and evaluated for various biological activities.

Derivative ClassStructural ModificationBiological TargetTherapeutic Application
Thiazolidinediones Knoevenagel condensation with 2,4-thiazolidinedione and subsequent reduction.PPAR-γAnti-diabetic (e.g., Rosiglitazone)
Imino-thiazolidinones Condensation with substituted thiazolidinones.PTP1BAnti-diabetic, Anti-tumor[1]
Hydrazones Condensation with hydrazides.VariousAnti-tubercular, Anti-protozoal
Thiazinanones Reaction with primary amines and 3-mercaptopropionic acid.VariousPotential diverse biological activities

Conclusion

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a testament to the power of a well-designed chemical scaffold in drug discovery and development. Its straightforward, scalable synthesis and the reactivity of its aldehyde group provide a robust platform for the creation of a multitude of derivatives with significant therapeutic potential. While its primary role to date has been as a precursor to the anti-diabetic drug Rosiglitazone, ongoing research into PTP1B inhibitors and other novel compounds based on this scaffold highlights its enduring importance in medicinal chemistry. This guide serves as a foundational resource for scientists looking to leverage the unique chemical attributes of this versatile intermediate in their research endeavors.

References

Sources

Foundational

"4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, with CAS Number 122321-03-3, is a significant intermediate in the synthesis of various pharmaceutical compounds, notably in the preparation of thiazolidinedione derivatives with anti-diabetic properties like Rosiglitazone.[1][2][3] Its molecular structure, featuring a benzaldehyde group, an ether linkage, and a substituted pyridine ring, dictates its reactivity and, consequently, its safety profile. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, drawing upon data from structurally similar molecules to ensure a robust risk assessment in the absence of a dedicated Safety Data Sheet (SDS) for this specific chemical.

Hazard Identification and Risk Assessment

GHS Classification (Inferred)

Based on the hazard classifications of analogous benzaldehyde derivatives, the following Globally Harmonized System (GHS) classifications are anticipated.[4][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table summarizes inferred GHS classifications based on data from structurally similar compounds.

Primary Routes of Exposure and Associated Risks

The primary routes of exposure in a laboratory setting are inhalation, skin contact, eye contact, and ingestion.

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[4][5]

  • Skin Contact: Expected to cause skin irritation. Prolonged or repeated contact may lead to dermatitis.[5]

  • Eye Contact: Poses a risk of serious eye irritation.[4][5]

  • Ingestion: Considered harmful if swallowed.[4]

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Hazard_Mitigation_Workflow H_Inhalation Inhalation Hazard (Respiratory Irritation) C_Eng Engineering Controls (Fume Hood) H_Inhalation->C_Eng Mitigated by H_Skin Skin Hazard (Irritation) C_PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) H_Skin->C_PPE Mitigated by H_Eye Eye Hazard (Serious Irritation) H_Eye->C_PPE Mitigated by H_Ingestion Ingestion Hazard (Harmful) C_Admin Administrative Controls (SOPs, Training) H_Ingestion->C_Admin Prevented by E_Spill Spill Response E_FA First Aid

Caption: Logical workflow from hazard identification to mitigation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.

Engineering Controls
  • Ventilation: All work with 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling the compound.[4]

  • Eye and Face Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A full-length laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[4]

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.[5]

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Inert Atmosphere: For long-term storage to prevent oxidation of the aldehyde group, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

Experimental Workflow: A Case Study in Safe Practice

The following section details a generalized experimental protocol involving 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, integrating the necessary safety measures at each step.

Reaction Setup Protocol

This protocol outlines a typical reaction, such as a condensation reaction, where the benzaldehyde is a key reactant.

  • Preparation:

    • Don all required PPE (gloves, goggles, lab coat).

    • Ensure the chemical fume hood is functioning correctly.

    • Gather and inspect all glassware for cracks or defects.

  • Reagent Handling:

    • Weigh the required amount of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde in the fume hood.

    • Dissolve the compound in the appropriate solvent inside the reaction vessel, still within the fume hood.

  • Reaction:

    • Assemble the reaction apparatus inside the fume hood.

    • Add other reactants slowly to control the reaction rate and temperature.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Quench the reaction carefully.

    • Perform extractions and washes within the fume hood.

    • If purification is by chromatography, ensure the column is set up and run in a well-ventilated area or within the fume hood.

  • Waste Disposal:

    • Segregate waste streams (halogenated, non-halogenated, aqueous).

    • Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.[5]

The following diagram visualizes this safe experimental workflow.

Experimental_Workflow cluster_Prep 1. Preparation cluster_Handling 2. Reagent Handling (in Fume Hood) cluster_Reaction 3. Reaction (in Fume Hood) cluster_Purification 4. Work-up & Purification cluster_Disposal 5. Waste Disposal P1 Don PPE P2 Verify Fume Hood P1->P2 H1 Weigh Compound P2->H1 H2 Dissolve in Solvent H1->H2 R1 Assemble Apparatus H2->R1 R2 Add Reactants R1->R2 R3 Monitor Progress R2->R3 PU1 Quench Reaction R3->PU1 PU2 Purify Product PU1->PU2 W1 Segregate & Dispose PU2->W1

Caption: Step-by-step safe experimental workflow.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink. Seek immediate medical attention.[6]

Spill and Leak Response
  • Small Spills:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, sealed container for disposal.[4]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[4]

Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste: Dispose of unused material and contaminated items in a designated hazardous waste container. Do not dispose of it down the drain.[5]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable items should be placed in a sealed bag or container and disposed of as hazardous waste.[4]

Conclusion

While 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a valuable research chemical, it presents hazards that necessitate careful and informed handling. By understanding its inferred toxicological profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles and protocols outlined in this guide are designed to foster a culture of safety and scientific integrity in the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-[2-(Methyl-2-pyridinyl amino)ethoxy]benzaldehyde | C15H16N2O2. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]

  • Veeprho. (n.d.). 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde. Retrieved from [Link]

Sources

Exploratory

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Abstract This in-depth technical guide delves into the discovery and history of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a pivotal intermediate in the synthesis of the thiazolidinedione class of antidiabetic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide delves into the discovery and history of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a pivotal intermediate in the synthesis of the thiazolidinedione class of antidiabetic drugs, most notably Rosiglitazone. We will explore the initial synthesis of this molecule, tracing its origins to the late 1980s and early 1990s, and detail the evolution of its manufacturing processes. This guide will provide a comprehensive overview of the synthetic chemistry, reaction mechanisms, and the scientific rationale behind the various methodologies developed to optimize its production. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this crucial chemical entity.

Introduction: A Molecule of Significance

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (CAS No. 122321-03-3) is a complex organic molecule that rose to prominence as a critical building block in the pharmaceutical industry.[1] Its structure, featuring a benzaldehyde moiety linked via an ethoxy bridge to a methyl(pyridin-2-yl)amino group, is not one of random discovery but rather of deliberate design, tailored for the synthesis of specific pharmacologically active compounds. The primary driver for its development was the need for an efficient synthetic route to Rosiglitazone, a potent insulin sensitizer for the treatment of type 2 diabetes.[2][3] Understanding the history and synthesis of this intermediate provides valuable insights into the process of drug development and the continuous quest for more efficient and scalable chemical manufacturing. Beyond its role in antidiabetic drug synthesis, this benzaldehyde derivative has also found applications in the development of other biologically active molecules, including protein tyrosine phosphatase 1B (PTP1B) inhibitors with potential antitumor activity.[4]

Table 1: Physicochemical Properties of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

PropertyValue
IUPAC Name 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde
CAS Number 122321-03-3
Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Appearance Viscous Oil (in crude form)
Boiling Point 440.9°C at 760 mmHg
Density 1.18 g/cm³

The Dawn of a Synthetic Pathway: Initial Discovery and Synthesis

The genesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is intrinsically linked to the discovery of Rosiglitazone. The foundational synthesis of this intermediate was first disclosed in the late 1980s in a European patent application (EP 0306228 B) by SmithKline Beecham.[5][6] This initial process, while groundbreaking, was characterized by the use of strong bases and required purification by column chromatography, a technique often challenging to scale for industrial production.

The Original Synthetic Approach (EP 0306228 B)

The pioneering synthesis involved the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde.[5][7] The reaction was carried out in dimethylformamide (DMF) as a solvent and utilized sodium hydride (NaH) as a strong base to deprotonate the hydroxyl group of the ethanol derivative, forming a nucleophilic alkoxide. This alkoxide then displaced the fluoride from the 4-fluorobenzaldehyde in a nucleophilic aromatic substitution reaction.

Experimental Protocol: Original Synthesis

  • Preparation of the Alkoxide: To a stirred solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in anhydrous DMF, sodium hydride is added portion-wise under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Nucleophilic Aromatic Substitution: A solution of 4-fluorobenzaldehyde in DMF is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to approximately 80°C and maintained at this temperature for several hours (e.g., 16 hours) to ensure the completion of the reaction.[5]

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product as a viscous oil.

  • Purification: The crude 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Hydride: The choice of sodium hydride as the base was crucial for its ability to irreversibly deprotonate the alcohol, driving the reaction towards the formation of the alkoxide.

  • DMF: Dimethylformamide served as an excellent polar aprotic solvent, capable of dissolving the reactants and stabilizing the charged intermediate of the nucleophilic aromatic substitution.

  • 4-Fluorobenzaldehyde: The fluorine atom on the benzaldehyde ring is a good leaving group for nucleophilic aromatic substitution, activated by the electron-withdrawing aldehyde group.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product reactant1 2-(N-methyl-N-(2-pyridyl)amino)ethanol step1 Deprotonation reactant1->step1 reactant2 4-Fluorobenzaldehyde step2 Nucleophilic Aromatic Substitution reactant2->step2 reagent1 Sodium Hydride (NaH) reagent1->step1 solvent Dimethylformamide (DMF) step1->solvent step1->step2 Alkoxide Intermediate step2->solvent product 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde step2->product Crude Product

Caption: Initial synthetic workflow for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

The Evolution of Synthesis: Towards Industrial Viability

While the initial synthesis was effective on a laboratory scale, the low purity of the crude product (around 50-55%) and the necessity for chromatographic purification presented significant hurdles for industrial production.[5] This led to the development of improved and more efficient synthetic methodologies.

The Benzonitrile Route: An Improved Process

A significant advancement in the synthesis was detailed in European Patent EP 1905761 A1. This process utilized a different starting material, 4-halobenzonitrile, and involved a subsequent reduction step to form the aldehyde.

Improved Synthetic Pathway:

  • Ether Formation: 2-(N-methyl-N-(2-pyridyl)amino)ethanol is reacted with a 4-halobenzonitrile (where halo can be chloro, bromo, or fluoro) in the presence of a base (such as sodium hydride or potassium carbonate) in a suitable solvent (like DMF). This reaction forms the intermediate 4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzonitrile.

  • Reduction to Aldehyde: The resulting benzonitrile is then reduced to the corresponding benzaldehyde. A common method for this transformation is the use of a reducing agent such as Raney Nickel in the presence of formic acid.

Advantages of the Benzonitrile Route:

  • Higher Purity: This method was reported to produce the intermediate benzonitrile and the final benzaldehyde product with purities exceeding 99%.

  • Avoidance of Chromatography: The high purity of the intermediates and the final product often eliminated the need for cumbersome column chromatography, making the process more scalable and cost-effective.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product reactant1 2-(N-methyl-N-(2-pyridyl)amino)ethanol step1 Ether Formation reactant1->step1 reactant2 4-Halobenzonitrile reactant2->step1 reagent1 Base (e.g., NaH, K2CO3) reagent1->step1 reagent2 Reducing Agent (e.g., Raney Nickel, Formic Acid) step2 Nitrile Reduction reagent2->step2 intermediate 4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzonitrile step1->intermediate product 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde step2->product intermediate->step2

Caption: Improved synthetic route via the benzonitrile intermediate.

Purification via Metabisulphite Complex

Another innovative approach to purify the target benzaldehyde involved the formation of a metabisulphite addition complex.[8] Aldehydes reversibly react with bisulfite ions to form solid, water-soluble adducts. This property was exploited to isolate and purify 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde from the crude reaction mixture, thereby avoiding the need for chromatography and improving the handling of the otherwise oily product.[5]

Purification Protocol:

  • Formation of the Adduct: The crude benzaldehyde is treated with an aqueous solution of an alkali metal metabisulphite (e.g., sodium metabisulphite).

  • Isolation: The solid metabisulphite adduct precipitates from the solution and can be isolated by filtration.

  • Regeneration of the Aldehyde: The purified aldehyde can be regenerated from the adduct by treatment with a base (e.g., sodium carbonate solution) or an acid.

Role in Rosiglitazone Synthesis and Beyond

The primary and most well-documented application of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is as a key precursor in the synthesis of Rosiglitazone.

Final Steps to Rosiglitazone:

  • Knoevenagel Condensation: The benzaldehyde is condensed with 2,4-thiazolidinedione in the presence of a basic catalyst (such as piperidine) to form an intermediate benzylidene derivative.

  • Reduction: The double bond of the benzylidene intermediate is then reduced to a single bond to yield Rosiglitazone. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or with other reducing agents like magnesium in methanol.[7]

The availability of isotopically labeled versions of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, such as the methyl-d3 variant, further underscores its importance in pharmaceutical research, particularly in metabolic studies and as an internal standard in analytical methods.[9]

Conclusion

The discovery and subsequent optimization of the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde represent a classic example of process development in the pharmaceutical industry. From an initial laboratory-scale synthesis that was difficult to scale up, the process has evolved through innovative chemical strategies to become a robust and efficient industrial method. This journey highlights the importance of continuous improvement in chemical synthesis to meet the demands of drug manufacturing. The story of this key intermediate is a testament to the ingenuity of synthetic chemists and their pivotal role in bringing life-changing medicines to patients.

References

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • EP1756099B1 - Synthesis of antidiabetic rosiglitazone derivatives - Google Patents. (n.d.).
  • US7598387B2 - Synthesis of antidiabetic rosiglitazone derivatives - Google Patents. (n.d.).
  • Meng, G., Zheng, M., Hu, R., Li, Z., & Wang, Q. (2016). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes.
  • Rosiglitazone maleate, SB-206846((-)-enantiomer, free base), SB-210232((+). (n.d.). PharmaCompass. Retrieved from [Link]

  • US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents. (n.d.).
  • Rosiglitazone. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • The Rise and Fall of Rosiglitazone. (n.d.). ResearchGate. Retrieved from [Link]

  • The rise and fall of rosiglitazone. (n.d.). ResearchGate. Retrieved from [Link]

  • The rise and fall of rosiglitazone. (n.d.). SciSpace. Retrieved from [Link]

  • The Rosiglitazone Story -- Lessons From an FDA Advisory Committee Meeting. (n.d.). Medscape. Retrieved from [Link]

  • Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives - European Patent Office - EP 0816340 B1. (n.d.). Retrieved from [Link]

  • 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde. (n.d.). MOLBASE. Retrieved from [Link]

  • 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. (n.d.). Veeprho. Retrieved from [Link]

  • 4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Abstract This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor to the antidiabetic agent Rosiglitazone.[1][2] The synthesis is approached via a two-step process, commencing with the preparation of the nucleophile, 2-(methyl(pyridin-2-yl)amino)ethanol, followed by a nucleophilic aromatic substitution (SNAr) reaction with 4-fluorobenzaldehyde. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental procedure but also a detailed mechanistic rationale behind the chosen synthetic strategy and reaction conditions.

Introduction

The targeted molecule, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, embodies a structural motif of significant interest in medicinal chemistry. Its synthesis is a critical step in the production of Rosiglitazone and other related therapeutic agents. The strategic disconnection for this synthesis logically points to the formation of the aryl ether bond as the key transformation. A nucleophilic aromatic substitution (SNAr) reaction is an efficient and widely employed method for the formation of such bonds, particularly when the aromatic ring is activated by an electron-withdrawing group. In this case, the aldehyde functionality at the para position of the fluorine atom in 4-fluorobenzaldehyde serves as a potent activator, facilitating the displacement of the fluoride by a suitable nucleophile.

This guide will first detail the synthesis of the requisite nucleophile, 2-(methyl(pyridin-2-yl)amino)ethanol, from readily available starting materials. Subsequently, a detailed protocol for the SNAr reaction to yield the final product is presented. The causality behind the selection of reagents, solvents, and reaction conditions is thoroughly explained to provide a robust understanding of the process.

Part 1: Synthesis of the Nucleophile, 2-(Methyl(pyridin-2-yl)amino)ethanol

The synthesis of the key nucleophilic intermediate is achieved through the reaction of 2-chloropyridine with 2-(methylamino)ethanol. This reaction proceeds via a nucleophilic substitution on the pyridine ring.

Reaction Scheme:

Synthesis_of_Nucleophile start_materials 2-Chloropyridine + 2-(Methylamino)ethanol conditions Heat (e.g., 120-140°C) start_materials->conditions product 2-(Methyl(pyridin-2-yl)amino)ethanol conditions->product

Caption: Synthesis of the nucleophile intermediate.

Mechanistic Considerations

The reaction between 2-chloropyridine and 2-(methylamino)ethanol is a nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring. The nitrogen atom of the pyridine ring withdraws electron density, making the carbon atoms, particularly at the 2- and 6-positions, susceptible to nucleophilic attack. The amino group of 2-(methylamino)ethanol acts as the nucleophile, displacing the chloride leaving group. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier.

Experimental Protocol: Synthesis of 2-(Methyl(pyridin-2-yl)amino)ethanol

This protocol is a representative procedure based on established methods for similar nucleophilic substitutions on pyridines.

Materials and Equipment:

  • 2-Chloropyridine

  • 2-(Methylamino)ethanol

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents: Ethyl acetate, hexanes, dichloromethane, methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloropyridine (1.0 equivalent) and 2-(methylamino)ethanol (1.2 equivalents). The reaction can be run neat or in a high-boiling polar aprotic solvent like DMSO or NMP for better temperature control, though neat conditions are often successful.[3][4]

  • Reaction Conditions: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If run neat, dilute the residue with water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • If a solvent was used, partition the reaction mixture between water and an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material by silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is often effective.

  • Characterization: The final product, 2-(methyl(pyridin-2-yl)amino)ethanol, is typically a liquid.[2][5] Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Data for 2-(Methyl(pyridin-2-yl)amino)ethanol:

  • Appearance: Colorless to pale yellow liquid.[5]

  • Molecular Formula: C₈H₁₂N₂O

  • Molecular Weight: 152.19 g/mol

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 8.15 (ddd, J = 5.0, 1.9, 0.9 Hz, 1H)δ 158.5
δ 7.45 (ddd, J = 8.6, 7.2, 1.9 Hz, 1H)δ 148.0
δ 6.60 (dt, J = 7.2, 0.9 Hz, 1H)δ 137.5
δ 6.45 (d, J = 8.6 Hz, 1H)δ 112.0
δ 3.80 (t, J = 5.5 Hz, 2H)δ 106.5
δ 3.65 (t, J = 5.5 Hz, 2H)δ 60.5
δ 3.05 (s, 3H)δ 52.0
δ 2.50 (br s, 1H, -OH)δ 38.0

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Part 2: Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

The final product is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzaldehyde and the previously prepared 2-(methyl(pyridin-2-yl)amino)ethanol.

Reaction Workflow:

SNAr_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Reactants 4-Fluorobenzaldehyde + 2-(Methyl(pyridin-2-yl)amino)ethanol Base_Solvent Base (Potassium tert-butoxide) Solvent (DMF) Reactants->Base_Solvent Reaction_Conditions Heating Base_Solvent->Reaction_Conditions Quench Quench with Water Reaction_Conditions->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Final_Product Final_Product Purify->Final_Product 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Caption: Workflow for the SNAr synthesis.

Mechanistic Rationale

The SNAr reaction is a two-step process. In the first, rate-determining step, the nucleophile (the alkoxide generated in situ from the alcohol) attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing aldehyde group and throughout the aromatic ring. In the second, faster step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

Fluorine is an excellent leaving group in SNAr reactions, despite the high strength of the C-F bond. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus susceptible to nucleophilic attack. The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond.

Potassium tert-butoxide is a strong, non-nucleophilic base that is used to deprotonate the hydroxyl group of 2-(methyl(pyridin-2-yl)amino)ethanol, forming the corresponding alkoxide. This significantly increases the nucleophilicity of the oxygen atom, facilitating its attack on the electron-deficient aromatic ring. Dimethylformamide (DMF) is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium cation while leaving the alkoxide anion relatively unsolvated and highly reactive.

Experimental Protocol: Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

This protocol is a representative procedure based on the principles of SNAr reactions and available literature information.[6]

Materials and Equipment:

  • 4-Fluorobenzaldehyde

  • 2-(Methyl(pyridin-2-yl)amino)ethanol

  • Potassium tert-butoxide (or Potassium sec-butoxide)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents: Ethyl acetate, hexanes, water

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(methyl(pyridin-2-yl)amino)ethanol (1.0 equivalent) and anhydrous DMF (approximately 5-10 mL per gram of the alcohol).

  • Base Addition: Cool the solution in an ice bath and add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains below 10°C. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Addition of Electrophile: Add 4-fluorobenzaldehyde (1.05 equivalents) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: The final product, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, is typically an oil or a low-melting solid.[7] Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Data for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde:

  • Appearance: Oil or low-melting solid.

  • Molecular Formula: C₁₅H₁₆N₂O₂

  • Molecular Weight: 256.30 g/mol

  • Boiling Point: Approximately 440.9°C at 760 mmHg.[7][8]

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 9.88 (s, 1H)δ 190.8
δ 8.15 (m, 1H)δ 163.5
δ 7.82 (d, J = 8.8 Hz, 2H)δ 158.0
δ 7.48 (m, 1H)δ 148.0
δ 7.00 (d, J = 8.8 Hz, 2H)δ 137.8
δ 6.65 (m, 1H)δ 132.0
δ 6.50 (d, J = 8.4 Hz, 1H)δ 130.0
δ 4.20 (t, J = 5.6 Hz, 2H)δ 114.8
δ 3.85 (t, J = 5.6 Hz, 2H)δ 112.5
δ 3.10 (s, 3H)δ 106.8
δ 66.0
δ 50.0
δ 38.5

Note: NMR shifts are predicted based on the structure and data from similar compounds and may vary. For example, the aldehyde proton typically appears between 9-10 ppm, and the aromatic protons of the benzaldehyde ring will show a characteristic para-substitution pattern.[9]

Troubleshooting and Key Considerations

  • Incomplete reaction: If the reaction does not go to completion, ensure that the reagents and solvent are anhydrous, as water can quench the strong base. The reaction temperature can also be increased, or the reaction time extended.

  • Side reactions: The aldehyde group can potentially undergo side reactions under basic conditions. It is important to maintain a controlled temperature during the addition of the base and the electrophile.

  • Purification challenges: The product contains both a basic pyridine nitrogen and a tertiary amine, which can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to mitigate this issue.

Conclusion

The synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde from 4-fluorobenzaldehyde is a robust and efficient process that relies on the well-established principles of nucleophilic aromatic substitution. By following the detailed protocols and understanding the underlying mechanistic rationale presented in this guide, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The two-step approach, involving the initial synthesis of the key nucleophile followed by the SNAr reaction, provides a clear and scalable route to the target compound.

References

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Asian Journal of Chemistry. 2010;22(5):4069-4073.
  • Veeprho. 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. Accessed January 14, 2026. [Link]

  • Calvo, A., et al. Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ChemistryOpen. 2021;10(1):88-95.
  • ResearchGate. Scheme of the reaction used to synthesize 2‐[methyl(pyridin‐2‐yl)amino]ethanol (1R). Accessed January 14, 2026. [Link]

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  • Molbase. 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde. Accessed January 14, 2026. [Link]

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  • All About Drugs. 4-Ethoxybenzaldehyde NMR. Accessed January 14, 2026. [Link]

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Application

Knoevenagel condensation protocol for "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde"

An Application Note and Detailed Protocol for the Knoevenagel Condensation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde Authored by: A Senior Application Scientist Abstract This document provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Knoevenagel Condensation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the Knoevenagel condensation reaction tailored to the specific substrate, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde. This advanced benzaldehyde derivative, featuring a polar and potentially coordinating side chain, requires careful consideration of reaction conditions to achieve high yields and purity. This application note details a robust, field-tested protocol, explains the underlying chemical principles for each step, and offers insights into reaction optimization and troubleshooting. The intended audience includes researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction: The Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield a new α,β-unsaturated system. The versatility and reliability of this reaction have established it as a critical tool for synthesizing a wide array of valuable compounds, including pharmaceuticals, dyes, and polymers.

The substrate in focus, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, presents a unique synthetic challenge. Its structure incorporates three key features:

  • The Aldehyde: The primary reactive site for the condensation.

  • The Ether Linkage: Adds polarity and conformational flexibility.

  • The N-methyl-N-(pyridin-2-yl)amino Moiety: This group is basic and can potentially coordinate with catalysts or reagents, influencing the electronic properties of the benzaldehyde.

This guide provides a detailed protocol for the condensation of this aldehyde with malononitrile, a common active methylene compound, to yield 2-((4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzylidene)malononitrile.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds via a three-step mechanism, catalyzed by a base (in this protocol, piperidine). Understanding this mechanism is crucial for optimizing conditions and troubleshooting.

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound (malononitrile), creating a highly nucleophilic carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated and then undergoes elimination of a water molecule to form the final, stable α,β-unsaturated product.

The choice of piperidine as a catalyst is deliberate; it is a weak base, strong enough to deprotonate malononitrile but not so strong as to promote self-condensation of the aldehyde or other side reactions.

Visualizing the Mechanism

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene (Malononitrile) C Nucleophilic Enolate A->C + Base B Catalyst (Piperidine) E Tetrahedral Intermediate C->E + Aldehyde D Aldehyde Substrate G Final Product (α,β-unsaturated) E->G → Dehydration F Protonation & -H2O

Caption: Generalized mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde256.305.01.28 gStarting material. Ensure it is pure and dry.
Malononitrile66.065.5 (1.1 eq)0.36 gA slight excess ensures complete aldehyde consumption.
Piperidine85.150.5 (0.1 eq)50 µLCatalyst. Use a freshly opened bottle.
Ethanol (200 proof)46.07-25 mLReaction solvent.
Dichloromethane (DCM)84.93-~50 mLFor extraction.
Saturated aq. NaCl (Brine)--~25 mLFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 gDrying agent.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.28 g (5.0 mmol) of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

    • Add 25 mL of ethanol and stir until the aldehyde is fully dissolved. The solution should be clear.

    • Add 0.36 g (5.5 mmol, 1.1 eq) of malononitrile to the solution. Stir for 2 minutes.

  • Initiation of Reaction:

    • Using a micropipette, add 50 µL (0.5 mmol, 0.1 eq) of piperidine to the reaction mixture.

    • Equip the flask with a reflux condenser and begin heating the mixture to a gentle reflux (~78 °C) using a heating mantle.

    • Rationale: Heating provides the necessary activation energy for the reaction. Ethanol is a good solvent for all reactants and allows for a homogenous reaction mixture.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.

    • TLC System: A 7:3 mixture of hexanes:ethyl acetate is a good starting point. Visualize under UV light (254 nm).

    • The reaction is complete when the starting aldehyde spot has been completely consumed (typically 2-4 hours).

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Reduce the solvent volume to approximately half using a rotary evaporator.

    • Transfer the concentrated mixture to a separatory funnel containing 50 mL of dichloromethane (DCM) and 25 mL of deionized water.

    • Shake the funnel vigorously and allow the layers to separate. The organic layer (DCM) will be the bottom layer.

    • Wash the organic layer with 25 mL of brine. This helps to remove any remaining water and piperidine from the organic phase.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a hot ethanol/water mixture or by flash column chromatography on silica gel.

    • Column Chromatography: A gradient elution from 100% hexanes to 30% ethyl acetate in hexanes is typically effective.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product, 2-((4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzylidene)malononitrile, as a solid.

Characterization

The purified product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure.

  • FT-IR: To identify key functional groups (e.g., C≡N stretch, C=C stretch).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Experimental Workflow Visualization

Workflow A 1. Reagent Addition - Aldehyde - Malononitrile - Ethanol B 2. Catalyst Addition - Piperidine A->B C 3. Reflux & Monitoring - Heat to 78°C - Monitor by TLC B->C D 4. Reaction Cooldown C->D E 5. Solvent Reduction - Rotary Evaporation D->E F 6. Liquid-Liquid Extraction - DCM / Water - Brine Wash E->F G 7. Drying & Concentration - Dry with Na2SO4 - Concentrate in vacuo F->G H 8. Purification - Recrystallization or - Column Chromatography G->H I 9. Characterization - NMR, IR, MS H->I

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Reaction is sluggish or incomplete Insufficient catalyst or low temperature.Add an additional 0.05 eq of piperidine. Ensure the reaction is maintaining a consistent reflux.
Formation of side products Reaction time is too long or temperature is too high.Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Low isolated yield Incomplete extraction or loss during purification.Perform a back-extraction of the aqueous layer. Optimize the chromatography gradient to ensure good separation.
Product is an oil, not a solid Presence of impurities or residual solvent.Ensure the product is completely dry. Attempt recrystallization with different solvent systems.

Safety Precautions

  • Malononitrile: Is toxic and should be handled with extreme care in a chemical fume hood. Avoid inhalation and skin contact.

  • Piperidine: Is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Ethanol and dichloromethane are volatile and flammable. Work in a well-ventilated area away from ignition sources.

References

  • Knoevenagel Condensation. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Name-Reaction.com. [Link]

  • Knoevenagel Condensation: Mechanism, Examples, and Applications. Chemistry Learner. [Link]

Method

Application Note: A Strategic Aldol Condensation Route to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, in-depth technical guide for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key intermediate in the development of various pharmacologically active molecules.[1] The synthetic strategy detailed herein employs a robust two-step process commencing with a Williamson ether synthesis to couple 4-hydroxybenzaldehyde with 2-(methyl(pyridin-2-yl)amino)ethanol, followed by purification and characterization. While the topic title suggests an aldol condensation, the direct and efficient route to the target molecule involves an initial etherification followed by subsequent reactions where the synthesized benzaldehyde derivative can act as a key reactant in aldol condensations. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

The target molecule, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, is a significant building block in medicinal chemistry, notably in the synthesis of thiazolidinedione derivatives with potential therapeutic applications.[2] The core structure combines a reactive benzaldehyde moiety with a flexible ethoxy-linked N-methyl-N-(pyridin-2-yl)amine group, making it a versatile intermediate.

The synthetic approach is dissected into two primary stages:

  • Williamson Ether Synthesis: Formation of the ether linkage between the phenolic hydroxyl group of 4-hydroxybenzaldehyde and the terminal hydroxyl group of a suitable amino alcohol precursor. This classic and reliable method is favored for its high efficiency in forming aryl ethers.[3][4]

  • Aldol Condensation Application: The synthesized benzaldehyde derivative serves as a non-enolizable aromatic aldehyde, a crucial component in directed aldol condensations, such as the Claisen-Schmidt condensation.[5][6] This allows for the controlled formation of carbon-carbon bonds with enolizable ketones or other carbonyl compounds, leading to the synthesis of more complex molecular architectures.

This application note will first detail the synthesis of the benzaldehyde intermediate and then discuss its application in a representative aldol condensation.

Reaction Schematics and Workflow

Overall Synthetic Pathway

The synthesis commences with commercially available starting materials, 4-hydroxybenzaldehyde and a suitable amino alcohol derivative, proceeding through an etherification to yield the target benzaldehyde intermediate. This intermediate is then primed for use in subsequent aldol condensation reactions.

Synthetic Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate_Ether 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde 4-Hydroxybenzaldehyde->Intermediate_Ether Williamson Ether Synthesis (Base, Solvent) 2-Chloro-N-methyl-N-(pyridin-2-yl)ethanamine 2-Chloro-N-methyl-N-(pyridin-2-yl)ethanamine 2-Chloro-N-methyl-N-(pyridin-2-yl)ethanamine->Intermediate_Ether Aldol_Product α,β-Unsaturated Ketone Intermediate_Ether->Aldol_Product Aldol Condensation (Base or Acid Catalyst) Enolizable_Ketone Enolizable Ketone (e.g., Acetophenone) Enolizable_Ketone->Aldol_Product

Caption: Overall synthetic workflow from starting materials to the aldol condensation product.

Part I: Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis for the preparation of ethers.[4] It proceeds via an S(_N)2 mechanism where an alkoxide or phenoxide nucleophilically attacks an alkyl halide or other substrate with a good leaving group.[4][7][8] For the synthesis of aryl ethers, a phenoxide is typically reacted with a primary alkyl halide to minimize competing elimination reactions.[3][9]

Mechanistic Considerations

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a suitable base, such as potassium carbonate, to form a more nucleophilic phenoxide ion.[10] This phenoxide then attacks the electrophilic carbon of 2-chloro-N-methyl-N-(pyridin-2-yl)ethanamine, displacing the chloride leaving group and forming the desired ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the S(_N)2 reaction by solvating the cation of the base without strongly solvating the nucleophile.[3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 4-Hydroxybenzaldehyde Phenoxide Potassium 4-formylphenoxide Phenol->Phenoxide + Base Base K₂CO₃ Product Target Ether Phenoxide->Product + Alkyl Halide Alkyl_Halide 2-Chloro-N-methyl-N-(pyridin-2-yl)ethanamine

Caption: Mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Hydroxybenzaldehyde122.1210.0 g81.9
2-Chloro-N-methyl-N-(pyridin-2-yl)ethanamine170.6414.0 g82.0
Potassium Carbonate (K₂CO₃)138.2116.9 g122.8
Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and potassium carbonate (16.9 g, 122.8 mmol).

  • Add 150 mL of anhydrous DMF to the flask.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Add 2-chloro-N-methyl-N-(pyridin-2-yl)ethanamine (14.0 g, 82.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

Purification and Characterization

Purification of the product can be achieved by recrystallization or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[11][12]

Expected Characterization Data:

  • ¹H NMR: The spectrum is expected to show characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, and the protons of the ethoxy chain and the pyridyl group.[13]

  • ¹³C NMR: The carbonyl carbon of the aldehyde will appear significantly downfield (~191 ppm).

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.[14]

Part II: Application in Aldol Condensation

The synthesized 4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is an ideal substrate for crossed or mixed aldol condensations, specifically the Claisen-Schmidt condensation, as it lacks α-hydrogens and cannot enolize.[6][15] This prevents self-condensation and leads to the formation of a single major product when reacted with an enolizable ketone.[15][16]

General Principles of Aldol Condensation

Aldol condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis.[5][17] The reaction can be catalyzed by either acid or base.[17] In a base-catalyzed mechanism, a catalytic amount of base deprotonates the α-carbon of an enolizable carbonyl compound to form a nucleophilic enolate.[18] This enolate then attacks the electrophilic carbonyl carbon of another aldehyde or ketone.[16][19] The resulting β-hydroxy carbonyl compound, or "aldol," can then undergo dehydration, often promoted by heat, to form an α,β-unsaturated carbonyl compound.[6][16]

Protocol for a Representative Claisen-Schmidt Condensation

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde256.302.56 g10.0
Acetophenone120.151.20 g10.0
Sodium Hydroxide (NaOH)40.000.40 g10.0
Ethanol (95%)-20 mL-
Water-20 mL-

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve sodium hydroxide (0.40 g, 10.0 mmol) in a mixture of water (20 mL) and ethanol (20 mL).

  • To this solution, add acetophenone (1.20 g, 10.0 mmol) and stir for 10 minutes.

  • Slowly add a solution of 4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (2.56 g, 10.0 mmol) in 10 mL of ethanol to the reaction mixture with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.[18]

  • Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated ketone.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Williamson ether synthesis Incomplete deprotonation of the phenol.[10] Side reactions such as C-alkylation.[10]Use a stronger base or ensure anhydrous conditions. Optimize reaction temperature and time.
Mixture of products in aldol condensation Self-condensation of the ketone.Slowly add the ketone to the mixture of the aldehyde and base.[15]
No reaction in aldol condensation Insufficiently strong base. Steric hindrance.Use a stronger base or increase the reaction temperature.
Difficulty in product purification Contamination with starting materials or byproducts.For aldehydes, purification can be challenging due to oxidation.[12] Consider forming a bisulfite adduct for purification.[12][20] Column chromatography with a suitable solvent system is also effective.[12][21]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Dimethylformamide (DMF) is a potential teratogen; handle with extreme care.

  • Sodium hydroxide is corrosive; avoid contact with skin and eyes.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde and its subsequent use in aldol condensation reactions. By understanding the underlying mechanisms and following the outlined procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and organic synthesis.

References

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pal, M., et al. (2007). Review of the aldol reaction. Taylor & Francis Online. Retrieved from [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

  • Aldol Condensation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. (2021). Journal of Chemical Education. Retrieved from [Link]

  • Chemistry 211 Experiment 5. (2012). University of Massachusetts. Retrieved from [Link]

  • Aldol condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. (n.d.). OSTI.GOV. Retrieved from [Link]

  • ALDOL CONDENSATION. (n.d.). SRM University. Retrieved from [Link]

  • Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation of BENZALDEHYDE (Maina). (n.d.). Scribd. Retrieved from [Link]

  • Experiment 19 — Aldol Condensation. (n.d.). Swarthmore College. Retrieved from [Link]

  • Mass spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Experiment 6 - Aldol Condensation. (n.d.). WebAssign. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Retrieved from [Link]

  • An aldol condensation experiment using a number of aldehydes and ketones. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Synthesis General Procedures Method A: Preparation for compound E. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? (2021). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • 4-Hydroxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Aldol Condensation Worked Practice Questions + TRICK! (2022). YouTube. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (2024). China Chemical Manufacturer. Retrieved from [Link]

  • Synthesis and crystal structure of 4-[2-(Methyl-pyridin2-ylamino)ethoxy]-benzaldoxime. (n.d.). Manipal Research Portal. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • [Supporting Information] Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Aldol Condensation Reaction Shortcut by Leah4sci. (2016). YouTube. Retrieved from [Link]

  • Aldol Addition and Condensation Reactions - Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde via Williamson Ether Synthesis Using Sodium Hydride

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a pivotal intermediate in pharmaceutical research and development,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a pivotal intermediate in pharmaceutical research and development, notably in the synthesis of the antidiabetic agent Rosiglitazone.[1][2] The synthesis is centered around the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[3][4] This guide details a step-by-step procedure employing sodium hydride (NaH) as the base for the deprotonation of 4-hydroxybenzaldehyde, followed by nucleophilic substitution with a suitable alkyl halide. We delve into the mechanistic rationale behind each step, crucial safety protocols for handling sodium hydride, and methods for purification and characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction and Mechanistic Overview

The target molecule, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (CAS 122321-03-3), is a high-value intermediate whose aldehyde functional group serves as a critical reactive site for constructing more complex molecular architectures in drug discovery.[1][5] The synthesis strategy detailed herein leverages the classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[6]

The reaction mechanism involves two primary steps:

  • Deprotonation: Sodium hydride, a strong, non-nucleophilic base, abstracts the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This step is irreversible as the gaseous hydrogen (H₂) byproduct evolves from the reaction mixture, driving the equilibrium to favor the formation of the sodium phenoxide intermediate.[3][7] The resulting phenoxide is a highly potent nucleophile.

  • SN2 Nucleophilic Substitution: The generated phenoxide anion attacks the electrophilic carbon of 2-(N-methyl-N-(pyridin-2-yl)amino)ethyl chloride, displacing the chloride leaving group. This backside attack results in the formation of the desired ether bond.[4][7]

Reaction Mechanism Diagram

Caption: Mechanism of the Williamson Ether Synthesis for the target compound.

Reagents and Materials

ReagentCAS No.Molecular Wt. ( g/mol )RoleSupplier
Sodium Hydride (60% dispersion in oil)7646-69-724.00BaseSigma-Aldrich
4-Hydroxybenzaldehyde123-08-0122.12Starting MaterialAlfa Aesar
2-(N-methyl-N-(pyridin-2-yl)amino)ethyl chlorideSee Note 1~170.65Alkylating AgentSynthesized
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09SolventAcros Organics
Hexane, Anhydrous110-54-386.18Washing SolventFisher Scientific
Isopropanol67-63-060.10Quenching AgentVWR
Ethyl Acetate141-78-688.11Extraction SolventJ.T.Baker
Saturated Sodium Bicarbonate SolutionN/AN/AAqueous WashLab Prepared
Brine (Saturated NaCl Solution)N/AN/AAqueous WashLab Prepared
Anhydrous Magnesium Sulfate7487-88-9120.37Drying AgentEMD Millipore

Critical Safety Precautions: Handling Sodium Hydride

Sodium Hydride (NaH) is a highly reactive and hazardous material. Strict adherence to safety protocols is mandatory.

  • Water Reactivity: NaH reacts violently with water, producing flammable hydrogen gas which can ignite spontaneously.[8][9] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Storage: Store NaH in a cool, dry, well-ventilated area away from water and moisture, in tightly sealed containers.[9][10]

  • Handling: Handle NaH in a chemical fume hood or a glove box.[8][11] Use non-sparking tools.[10] The 60% dispersion in mineral oil is safer to handle than pure NaH.[8]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[8][9]

  • Fire Extinguishing: In case of fire, use a Class D fire extinguisher, dry sand, or ground limestone. DO NOT USE WATER, FOAM, or CARBON DIOXIDE. [9][12]

  • Spills & Quenching: Spills should be covered with dry lime, sand, or soda ash and collected in a covered container for disposal.[10] Excess NaH must be quenched carefully by the slow, dropwise addition of a less reactive alcohol like isopropanol before adding water.

Detailed Experimental Protocol

Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation of Sodium Hydride Suspension:

    • Under an inert argon or nitrogen atmosphere, add 60% sodium hydride dispersion (1.2 equivalents) to a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet.

    • Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil.[13] Allow the NaH to settle, then carefully remove the hexane supernatant via a cannula.

    • Suspend the resulting grey powder in anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent).

  • Formation of the Sodium Phenoxide:

    • Cool the NaH suspension to 0 °C using an ice bath.

    • Slowly add a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF to the stirred NaH suspension.

    • Causality: Adding the aldehyde solution slowly to the cooled suspension helps to control the exothermic reaction and the rate of hydrogen gas evolution.[13]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas has completely ceased. This indicates the complete formation of the sodium 4-formylphenoxide.[7]

  • Nucleophilic Substitution (Ether Formation):

    • Once phenoxide formation is complete, re-cool the reaction mixture to 0 °C.

    • Add a solution of 2-(N-methyl-N-(pyridin-2-yl)amino)ethyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up and Quenching:

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

    • Critical Step: Carefully and slowly quench any unreacted NaH by the dropwise addition of isopropanol until gas evolution stops.

    • Pour the reaction mixture into cold water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution system of hexane and ethyl acetate.[14]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • The final product, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, should be characterized to confirm its identity and purity.

Expected Analytical Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR Signals corresponding to the aldehyde proton (~9.9 ppm, singlet), aromatic protons on the benzaldehyde ring (doublets, ~7.8 and 7.0 ppm), protons on the pyridine ring, and aliphatic protons of the ethoxy chain and N-methyl group. The symmetry of the aromatic signals can indicate para-substitution.[15]
¹³C NMR Resonances for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons, pyridine carbons, and aliphatic carbons of the ether linkage and methyl group.[16][17]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₁₅H₁₆N₂O₂ = 256.30 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (~1690-1700 cm⁻¹), aromatic C=C stretches, and the C-O-C ether stretch.[15]

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]

  • UC Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium Hydride. [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (2010). Heterocyclic Communications. [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X). [Link]

  • Singh, S., et al. (2023). Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2. ResearchGate. [Link]

  • Rubottom, G. M., & Chabala, J. C. (1973). 1-BENZYL-INDOLE. Organic Syntheses, 53, 117. [Link]

  • Aubrecht, J., et al. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Coffen, D. L., et al. (1984). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, 62, 4. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. [Link]

  • Veeprho. (n.d.). 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Aubrecht, J., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Kappe, C. O., & Murphree, S. S. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

  • Pouliot, M., et al. (2014). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Organic Letters. [Link]

  • Lee, S., et al. (2006). A novel method for preparing itopride hydrochloride.
  • Ang, J. E., et al. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. [Link]

  • ACS Publications. (2014). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters. [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]

  • Crasto, A. M. (2014). 4-Ethoxybenzaldehyde NMR. All About Drugs. [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates. [Link]

Sources

Method

Application Note: Comprehensive Characterization of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Introduction 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a key intermediate in the synthesis of various compounds of pharmaceutical interest, including the antidiabetic drug Rosiglitazone.[1][2] Its purity and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a key intermediate in the synthesis of various compounds of pharmaceutical interest, including the antidiabetic drug Rosiglitazone.[1][2] Its purity and structural integrity are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methods and protocols for the thorough characterization of this compound, ensuring its identity, purity, and quality for researchers, scientists, and drug development professionals.

The molecular structure of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde incorporates several key functional groups: a benzaldehyde moiety, an ether linkage, a tertiary amine, and a pyridine ring. This unique combination of functionalities dictates the selection of a multi-faceted analytical approach for its complete characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is presented in Table 1.

PropertyValueSource
CAS Number 122321-03-3[1][3]
Molecular Formula C₁₅H₁₆N₂O₂[4][]
Molecular Weight 256.30 g/mol [6]
IUPAC Name 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde[]
Appearance Yellow Oil (or as specified by supplier)[7]
Boiling Point 440.9°C at 760 mmHg[]
Density 1.18 g/cm³[]

Recommended Analytical Workflow

A systematic approach is crucial for the unambiguous characterization of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde. The following workflow outlines the recommended sequence of analytical techniques to confirm the structure and assess the purity of the compound.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantitative Analysis cluster_2 Optical Properties NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (MS) NMR->MS Confirms Mol. Weight FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV FTIR->HPLC Purity Assessment UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis Chromophore Analysis Sample Sample Sample->NMR Primary Structure

Figure 1: Recommended analytical workflow for the characterization of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of all protons and carbons in 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are used to deduce the structure.

Expected Chemical Shifts: Based on the structure and data from similar compounds, the following proton signals are anticipated:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.0Singlet1H
Aromatic (Benzaldehyde ring)7.7 - 7.9 (ortho to CHO)Doublet2H
7.0 - 7.2 (meta to CHO)Doublet2H
Aromatic (Pyridine ring)8.1 - 8.3Doublet1H
7.4 - 7.6Triplet1H
6.6 - 6.8Triplet1H
6.5 - 6.7Doublet1H
Methylene (-OCH₂-)4.2 - 4.4Triplet2H
Methylene (-NCH₂-)3.8 - 4.0Triplet2H
Methyl (-NCH₃)3.1 - 3.3Singlet3H

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

  • Analysis: Integrate the peaks and determine the multiplicities to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 192
Aromatic (C-CHO)130 - 132
Aromatic (C-O)163 - 165
Aromatic (Benzaldehyde CH)131 - 133, 114 - 116
Aromatic (Pyridine C-N)158 - 160
Aromatic (Pyridine CH)148 - 150, 137 - 139, 112 - 114, 106-108
Methylene (-OCH₂)65 - 67
Methylene (-NCH₂)50 - 52
Methyl (-NCH₃)38 - 40

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum and assign the signals based on their chemical shifts and, if necessary, by performing 2D NMR experiments (e.g., HSQC, HMBC).

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Results:

  • Molecular Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 257.3.

  • Fragmentation Pattern: The fragmentation of N-substituted phenethylamine derivatives often involves cleavage of the bonds adjacent to the nitrogen atom.[8] Key expected fragments for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde would include ions resulting from the cleavage of the C-N and C-O bonds in the ethoxy chain.

MS Fragmentation cluster_0 Proposed Fragmentation Pathway Parent [M+H]⁺ m/z 257.3 Frag1 m/z 121.1 (4-hydroxybenzaldehyde) Parent->Frag1 Cleavage of ethoxy C-O bond Frag2 m/z 137.2 ([C₈H₁₃N₂]⁺) Parent->Frag2 Cleavage of ethoxy O-C bond

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzald...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. The inherent chemical functionalities of the molecule, including a tertiary amine and an aldehyde group, present unique challenges for chromatographic analysis, such as potential peak tailing and degradation. This guide details the systematic method development, from column and mobile phase selection to the final optimized parameters. The causality behind each choice is explained to provide a deeper understanding of the chromatographic process. Furthermore, a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines is described, including specificity demonstrated through forced degradation studies.[1][2][3] The method is proven to be linear, accurate, precise, and robust, making it suitable for quality control and stability assessment in research and drug development environments.

Introduction and Scientific Rationale

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a complex organic molecule featuring multiple chromophores and a basic nitrogen center. Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). The primary analytical challenge lies in developing a method that can resolve the main compound from process-related impurities and potential degradants while maintaining excellent peak symmetry for the basic analyte.

The tertiary amine group is susceptible to protonation, and its interaction with residual silanols on conventional silica-based HPLC columns can lead to significant peak tailing. Therefore, method development must focus on mitigating these secondary interactions. This is achieved through careful selection of a modern, high-purity, end-capped stationary phase and precise control of the mobile phase pH to ensure consistent protonation of the analyte.[4] This document provides a complete, self-validating protocol that addresses these challenges head-on, delivering a reliable analytical solution.

Chromatographic Method Development Strategy

The development of a stability-indicating method requires a logical approach to separate the active compound from all potential degradation products.

HPLC Mode and Column Selection

Reversed-phase (RP) HPLC is the preferred mode for moderately polar compounds like the target analyte.[5][6] The initial screening focused on stationary phase chemistry. While a standard C18 column is a common starting point[7], the presence of the basic pyridinyl-amino moiety necessitates a column designed to minimize silanol interactions. An ACE Excel 5 C18-AR (150 x 4.6 mm, 5 µm) column was selected. This phase incorporates an advanced C18 ligand with extensive end-capping, providing excellent hydrolytic stability and superior peak shape for basic compounds across a wide pH range. Phenyl-hexyl phases were also considered for their potential π-π interactions with the aromatic rings but the C18-AR provided a better balance of retention and selectivity.[4]

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides lower backpressure and better UV transparency. While methanol can offer alternative selectivity through its hydrogen-bonding capabilities, ACN often yields sharper peaks for complex molecules.[4]

  • Aqueous Phase and pH Control: To ensure consistent retention and peak shape, the mobile phase pH must be controlled with a buffer. The pKa of the pyridin-2-yl amine moiety is estimated to be around 6.5-7.0. To ensure the amine is fully and consistently protonated, a mobile phase pH of at least two units below this value is required. A pH of 3.0 was selected. A 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid, was used. This provides sufficient buffering capacity and is a common choice in RP-HPLC.[7]

Detection Wavelength

The analyte possesses multiple chromophores (benzaldehyde and pyridine rings). A UV scan of the analyte standard revealed strong absorbance maxima around 254 nm and 320 nm. The wavelength of 254 nm was chosen for detection as it provided a robust signal for both the parent compound and the majority of impurities observed during initial screening and forced degradation studies.

Experimental Protocols

Instrumentation, Chemicals, and Materials
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS (or equivalent).

  • Column: ACE Excel 5 C18-AR (150 x 4.6 mm, 5 µm).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Phosphoric Acid (H₃PO₄, 85%)

    • Hydrochloric Acid (HCl, 1N)

    • Sodium Hydroxide (NaOH, 1N)

    • Hydrogen Peroxide (H₂O₂, 30%)

  • Reference Standard: 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (Purity >99.5%).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

Optimized HPLC Method

The final, optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column ACE Excel 5 C18-AR (150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 35 minutes

Workflow for HPLC Purity Analysis

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing prep_mobile Prepare Mobile Phases (Aqueous & Organic) sys_suit System Suitability Test (SST) (Inject Standard 5x) prep_mobile->sys_suit prep_std Prepare Standard Solution (0.1 mg/mL) prep_std->sys_suit prep_sample Prepare Sample Solution (0.1 mg/mL) analysis_seq Run Analytical Sequence (Blank, Standard, Samples) prep_sample->analysis_seq sys_suit->analysis_seq If SST Passes integration Integrate Chromatograms analysis_seq->integration calculation Calculate Purity (% Area) & Impurity Profile integration->calculation report Generate Final Report calculation->report

Caption: Overall workflow from solution preparation to final report generation.

Method Validation Protocol (ICH Q2(R1))

The analytical method was validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][8]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10][11]

A sample solution (0.1 mg/mL) was subjected to the following stress conditions, targeting 5-20% degradation.[9][12]

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 24 hours, then prepare the solution.

  • Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

Forced Degradation Experimental Design

G cluster_stress Stress Conditions main Sample Solution (0.1 mg/mL) acid Acidic (1N HCl, 60°C) main->acid base Basic (1N NaOH, RT) main->base oxid Oxidative (30% H₂O₂, RT) main->oxid therm Thermal (105°C, Solid) main->therm photo Photolytic (ICH Q1B Light) main->photo analysis HPLC Analysis (Assess Peak Purity & Mass Balance) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Sources

Method

Definitive Structural Elucidation of "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" using ¹H and ¹³C NMR Spectroscopy

An Application Note for Researchers and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unam...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules.[1][2] This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde," a key intermediate in the synthesis of various pharmacologically active compounds.[3] We will present a detailed theoretical prediction of the chemical shifts, multiplicities, and coupling constants for every proton and carbon nucleus in the molecule. This guide is designed to serve as a practical reference for researchers, offering not only a complete spectral assignment but also robust, field-proven protocols for sample preparation and data acquisition to ensure high-quality, reproducible results.

Introduction: The Imperative for Spectral Rigor

The compound 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde incorporates three key structural motifs: a para-substituted benzaldehyde ring, a flexible ethoxy linker, and a heteroaromatic N-methyl-N-(pyridin-2-yl)amino group. The precise electronic interplay between these fragments dictates the molecule's chemical properties and its potential as a synthetic precursor. An inaccurate or incomplete structural assignment can have profound consequences in a research and development pipeline.

Therefore, a meticulous interpretation of its NMR spectra is not merely an academic exercise but a critical step in quality control and molecular characterization. This document provides the authoritative grounding needed for such an analysis, explaining the causal relationships between molecular structure and spectral output.

Theoretical Analysis and Predicted Spectral Assignments

The chemical environment of each nucleus is unique, leading to a distinct resonance frequency or "chemical shift" (δ) in the NMR spectrum.[4] The following analysis deconstructs the molecule to predict the ¹H and ¹³C NMR spectra. For clarity, the atoms are numbered as shown in the structure below.

Chemical structure of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde with atom numbering
Predicted ¹H NMR Spectral Interpretation

The proton NMR spectrum is anticipated to display signals corresponding to 16 distinct protons. The interpretation relies on understanding the shielding and deshielding effects of adjacent functional groups and the spin-spin coupling between neighboring protons.

  • Aldehyde Proton (H-1): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet in the δ 9.8 - 10.0 ppm region.[5][6]

  • Benzaldehyde Ring Protons (H-3, H-4, H-6, H-7): This para-substituted ring forms an AA'BB' system, which often appears as two distinct doublets.

    • H-3/H-7: These protons are ortho to the electron-withdrawing aldehyde group and will be the most downfield of the aromatic signals. They are expected to resonate as a doublet around δ 7.80 - 7.90 ppm .

    • H-4/H-6: These protons are ortho to the electron-donating ethoxy group, which shields them relative to H-3/H-7. They are predicted to appear as a doublet around δ 6.95 - 7.05 ppm .

  • Aliphatic Linker Protons (H-8, H-9): These two methylene groups will couple with each other, resulting in two triplets.

    • H-8 (-OCH₂-): Directly attached to an oxygen atom, these protons are more deshielded and will appear as a triplet around δ 4.15 - 4.25 ppm .

    • H-9 (-NCH₂-): Attached to a nitrogen atom, these protons are less deshielded than H-8 and will resonate as a triplet around δ 3.80 - 3.90 ppm .

  • N-Methyl Protons (H-10): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons for coupling. The chemical shift is predicted to be in the region of δ 3.10 - 3.20 ppm .

  • Pyridine Ring Protons (H-12, H-13, H-14, H-15): The electronic environment of the pyridine ring is complex due to the electronegative nitrogen atom and the amino substituent.

    • H-15: This proton is ortho to the ring nitrogen, making it the most deshielded proton on the pyridine ring. It is expected to appear as a doublet of doublets around δ 8.15 - 8.25 ppm .

    • H-13: This proton is meta to the ring nitrogen and will be a triplet of doublets (or multiplet) around δ 7.50 - 7.60 ppm .

    • H-12: This proton is ortho to the amino substituent, which is electron-donating. It is expected to be a doublet around δ 6.60 - 6.70 ppm .

    • H-14: This proton is para to the amino group and will appear as a triplet (or doublet of doublets) around δ 6.55 - 6.65 ppm .

Predicted ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will show 15 distinct signals, as all carbon atoms are in unique chemical environments.

  • Aldehyde Carbonyl (C-1): This is the most deshielded carbon in the molecule, predicted to resonate at δ 190.0 - 192.0 ppm .[7]

  • Benzaldehyde Ring Carbons (C-2 to C-7):

    • C-5 (-O-C_aromatic): The carbon attached to the ethoxy group will be significantly downfield due to the deshielding effect of the oxygen, expected around δ 163.0 - 164.0 ppm .[8]

    • C-2 (C_aromatic-CHO): The carbon to which the aldehyde is attached is expected around δ 130.0 - 132.0 ppm .

    • C-3/C-7: These carbons, ortho to the aldehyde, are predicted to be in the δ 131.5 - 132.5 ppm range.

    • C-4/C-6: These carbons, ortho to the ethoxy group, will be shielded and appear around δ 114.0 - 115.0 ppm .

  • Aliphatic Linker Carbons (C-8, C-9):

    • C-8 (-OCH₂-): The carbon bonded to oxygen will be more deshielded, resonating around δ 66.0 - 67.0 ppm .

    • C-9 (-NCH₂-): The carbon bonded to nitrogen is expected around δ 48.0 - 49.0 ppm .

  • N-Methyl Carbon (C-10): The methyl carbon signal is predicted to be in the range of δ 38.0 - 39.0 ppm .

  • Pyridine Ring Carbons (C-11 to C-15):

    • C-11 (C_aromatic-N): The carbon bearing the amino group will be the most deshielded carbon of this ring, appearing around δ 158.0 - 159.0 ppm .

    • C-15: The carbon ortho to the ring nitrogen is expected around δ 148.0 - 149.0 ppm .

    • C-13: The carbon meta to the ring nitrogen is predicted around δ 137.0 - 138.0 ppm .

    • C-12: This carbon, ortho to the amino group, is expected around δ 111.0 - 112.0 ppm .

    • C-14: This carbon, para to the amino group, should appear around δ 107.0 - 108.0 ppm .

Summary of Predicted NMR Data

The predicted chemical shifts are summarized in the table below for easy reference.

Assignment Atom # Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm)
Aldehyde19.8 – 10.0s190.0 – 192.0
Ar-CH3, 77.80 – 7.90d131.5 – 132.5
Ar-CH4, 66.95 – 7.05d114.0 – 115.0
Ar-C-CHO2--130.0 – 132.0
Ar-C-O5--163.0 – 164.0
-OCH₂-84.15 – 4.25t66.0 – 67.0
-NCH₂-93.80 – 3.90t48.0 – 49.0
-NCH₃103.10 – 3.20s38.0 – 39.0
Py-CH126.60 – 6.70d111.0 – 112.0
Py-CH137.50 – 7.60m137.0 – 138.0
Py-CH146.55 – 6.65t107.0 – 108.0
Py-CH158.15 – 8.25dd148.0 – 149.0
Py-C-N11--158.0 – 159.0

s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets

Experimental Protocols

Adherence to a strict experimental protocol is paramount for acquiring high-quality, artifact-free NMR spectra.

Protocol for NMR Sample Preparation
  • Material & Solvent Selection:

    • Accurately weigh 10-15 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.[9]

    • Select a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[10] For increased polarity, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used. Note that solvent choice can influence chemical shifts.

  • Sample Dissolution:

    • Dissolve the sample in a small, clean vial using approximately 0.6-0.7 mL of the deuterated solvent.[11]

    • Ensure complete dissolution, using gentle vortexing if necessary. The solution must be free of any particulate matter.[9]

  • Internal Standard:

    • For precise chemical shift referencing, use an internal standard. Most commercial deuterated solvents contain tetramethylsilane (TMS, δ = 0.00 ppm). If not present, a small amount can be added.[12] Alternatively, the residual solvent peak can be used as a secondary reference.[12]

  • Transfer to NMR Tube:

    • Use a high-quality, clean, and unscratched 5 mm NMR tube.[12][13]

    • Transfer the solution from the vial into the NMR tube using a Pasteur pipette. Avoid any solid particles.

    • The final sample height in the tube should be approximately 4-5 cm to ensure it is within the active volume of the spectrometer's receiver coil.[11][12]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Clearly label the tube with the sample identification.

Protocol for Data Acquisition and Processing
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, more scans are required. A typical acquisition may involve several hundred to a few thousand scans, with a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.[1][14]

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.[1]

    • Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Workflow for Spectral Interpretation

The logical flow from sample preparation to final structural confirmation is a self-validating system. Cross-correlation between different NMR experiments (e.g., 1D ¹H, 1D ¹³C, and 2D experiments like HSQC/HMBC) provides the highest level of confidence in the final assignment.

NMR_Interpretation_Workflow cluster_prep Phase 1: Preparation & Acquisition cluster_proc Phase 2: Data Processing cluster_analysis Phase 3: Spectral Analysis & Validation A Sample Preparation (Solvent, Concentration) B Data Acquisition (1H, 13C, 2D) A->B High-Quality Sample C Fourier Transform B->C D Phase & Baseline Correction C->D E Calibration & Referencing D->E F 1H NMR Analysis (Shift, Integration, Multiplicity) E->F Processed Spectra G 13C NMR Analysis (Chemical Shift) I Final Structure Assignment F->I H 2D NMR Correlation (HSQC, HMBC) G->I H->I Cross-Validation

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Introduction 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a multifaceted organic molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure incorporates a benzaldehyde...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a multifaceted organic molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure incorporates a benzaldehyde moiety, an ether linkage, and a substituted pyridine ring, presenting a unique fragmentation profile under mass spectrometric analysis. A thorough understanding of its fragmentation pattern is paramount for its unambiguous identification, characterization of its metabolites, and quality control during synthesis. This application note provides a comprehensive guide to the predicted fragmentation pathways of this compound and detailed protocols for its analysis using modern mass spectrometry techniques.

Predicted Fragmentation Pathways

The fragmentation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, with a molecular formula of C15H16N2O2 and a molecular weight of 256.31 g/mol , is anticipated to be directed by its distinct functional groups.[2][4] Under ionization, particularly with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule will likely protonate to form the pseudomolecular ion [M+H]⁺ at m/z 257. Subsequent fragmentation in a tandem mass spectrometer (MS/MS) will proceed through several key pathways.

The primary sites of fragmentation are expected to be the ether linkage and the bonds adjacent to the nitrogen atom and the benzaldehyde group. The stability of the resulting fragment ions, particularly those involving resonance-stabilized aromatic structures, will heavily influence the observed fragmentation pattern.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways of the protonated molecule.

G M [M+H]⁺ m/z 257 A m/z 135 (Methyl(pyridin-2-yl)amino)ethyl cation M->A Cleavage of C-O bond B m/z 122 4-ethoxybenzaldehyde radical cation M->B Cleavage of C-O bond D m/z 107 Methyl(pyridin-2-yl)amine cation A->D -C2H4 C m/z 121 4-hydroxybenzaldehyde cation B->C -CH3 E m/z 93 Pyridin-2-amine cation D->E -CH2 F m/z 78 Pyridine cation E->F -NH

Figure 1: Predicted major fragmentation pathways originating from the ether linkage cleavage.

G M [M+H]⁺ m/z 257 G m/z 151 4-(2-aminoethoxy)benzaldehyde cation M->G Loss of methylpyridine I m/z 106 N-methyl-N-(pyridin-2-yl)ethan-1-amine cation M->I Cleavage of ether O-C bond H m/z 134 4-ethoxybenzaldehyde cation G->H -NH3 J m/z 79 Protonated Pyridine I->J -C2H5N

Figure 2: Alternative fragmentation pathways involving losses from the amino and benzaldehyde moieties.

Experimental Protocols

To obtain a robust and reproducible fragmentation pattern, the following protocols for Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are recommended. These methods are suitable for interfacing with liquid chromatography (LC) for the analysis of complex mixtures.

Sample Preparation
  • Solvent Selection: Prepare a stock solution of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the mobile phase to be used for LC-MS analysis to a final concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) to the mobile phase can aid in protonation for positive ion mode analysis.

Electrospray Ionization (ESI) Protocol

ESI is a soft ionization technique suitable for polar and thermally labile molecules.[5][6][7][8][9]

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source.

  • Infusion Analysis:

    • Flow Rate: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (Nitrogen) Pressure: 30-40 psi.

    • Drying Gas (Nitrogen) Flow Rate: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • LC-MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Parameters: As described for infusion analysis.

Atmospheric Pressure Chemical Ionization (APCI) Protocol

APCI is suitable for less polar and thermally stable compounds and can be less susceptible to matrix effects than ESI.[10][11][12][13][14]

  • Instrumentation: A mass spectrometer equipped with an APCI source.

  • LC-MS Analysis:

    • LC Conditions: Same as for ESI-LC-MS.

    • Ionization Mode: Positive ion mode.

    • Corona Discharge Current: 2-5 µA.

    • Vaporizer Temperature: 350-450 °C.

    • Sheath Gas (Nitrogen) Flow Rate: 40-60 arbitrary units.

    • Auxiliary Gas (Nitrogen) Flow Rate: 5-10 arbitrary units.

    • Capillary Temperature: 250-300 °C.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To confirm the proposed fragmentation pathways, tandem MS (MS/MS or MS²) experiments are essential.[15][16][17][18][19]

  • Precursor Ion Selection: In the first stage of mass analysis (MS1), select the protonated molecular ion [M+H]⁺ at m/z 257.

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell by collision with an inert gas (e.g., argon or nitrogen).

  • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich spectrum of product ions. A collision energy ramp can be used to observe both low-energy and high-energy fragments.

  • Product Ion Scan: In the second stage of mass analysis (MS2), scan for the product ions generated from the fragmentation of the precursor ion.

Data Interpretation and Expected Fragment Ions

The analysis of the MS/MS spectrum of m/z 257 should reveal a series of product ions corresponding to the cleavages outlined in the fragmentation pathways. The relative abundance of these ions will depend on the stability of the fragments and the collision energy used.

m/z Proposed Formula Proposed Structure/Origin
257[C15H17N2O2]⁺Protonated molecular ion [M+H]⁺
151[C8H9O2]⁺Cleavage of the N-C bond of the ethylamino group, loss of methyl(pyridin-2-yl)amine.
135[C8H11N2]⁺Cleavage of the ether C-O bond, forming the (methyl(pyridin-2-yl)amino)ethyl cation.
122[C7H6O2]⁺•Cleavage of the ether C-O bond, forming the 4-ethoxybenzaldehyde radical cation.
121[C7H5O2]⁺Loss of a hydrogen radical from the aldehyde group of the m/z 122 fragment.
107[C7H9N2]⁺Loss of ethene from the m/z 135 fragment.
93[C5H5N2]⁺Loss of a methyl group from the m/z 107 fragment.
79[C5H6N]⁺Protonated pyridine, a common fragment from pyridine-containing compounds.

Conclusion

This application note provides a detailed framework for the analysis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde using mass spectrometry. The predicted fragmentation pathways, visualized through diagrams, and the comprehensive experimental protocols for ESI, APCI, and tandem MS, offer a robust starting point for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry. The provided table of expected fragment ions will serve as a valuable reference for the interpretation of experimental data, facilitating the confident identification and structural elucidation of this important molecule.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link]

  • Apetrei, A., & El-Beqqali, A. (2012). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

  • YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Mass Spectrometry for Quantitative Plasma Proteome Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • University of Illinois. (n.d.). Atmospheric Pressure Chemical Ionization. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

  • MDPI. (2022, December 1). Atmospheric-pressure Chemical Ionization. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-[2-(Methyl-2-pyridinyl amino)ethoxy]benzaldehyde. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multiple stage mass spectrometry: the next generation tandem mass spectrometry experiment. Retrieved from [Link]

  • Veeprho. (n.d.). 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • De Gruyter. (2010, February). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]

  • NIST. (n.d.). Ethanamine, N-methyl-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

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Method

The Versatile Aldehyde: Unlocking the Potential of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde in Medicinal Chemistry

Introduction: A Scaffold of Opportunity In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. "4-(2-(Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Opportunity

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" emerges as a compound of significant interest, a testament to the power of a well-designed molecular architecture. Its structure, featuring a reactive benzaldehyde, a flexible ethoxy linker, and a bio-active methyl(pyridin-2-yl)amino moiety, provides a unique combination of chemical handles and pharmacophoric elements. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the multifaceted applications of this aldehyde in medicinal chemistry. We will delve into its pivotal role as a key intermediate in the synthesis of established drugs and explore its utility as a foundational building block for the generation of novel bioactive molecules targeting a spectrum of diseases, from metabolic disorders to cancer and infectious diseases. Our focus will be on providing not just protocols, but the underlying scientific rationale, empowering researchers to harness the full potential of this valuable compound.

Core Applications in Drug Discovery and Development

The utility of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde spans several key therapeutic areas, primarily driven by its facile conversion into various heterocyclic systems and other complex organic molecules.

Keystone Intermediate in the Synthesis of Antidiabetic Agents: The Rosiglitazone Story

Perhaps the most prominent application of this aldehyde is its role as a crucial precursor in the industrial synthesis of Rosiglitazone, a member of the thiazolidinedione class of antidiabetic drugs.[1][2] Rosiglitazone functions as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.

The synthesis of Rosiglitazone from 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde hinges on a pivotal Knoevenagel condensation reaction.[2][3][4][5][6] This reaction involves the condensation of the aldehyde with 2,4-thiazolidinedione, followed by the reduction of the resulting benzylidene intermediate.

Protocol 1: Synthesis of Rosiglitazone via Knoevenagel Condensation

Objective: To synthesize Rosiglitazone from 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde and 2,4-thiazolidinedione.

Materials:

  • 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

  • 2,4-Thiazolidinedione

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Methanol (solvent for reduction)

  • Magnesium turnings

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (drying agent)

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (1 equivalent) and 2,4-thiazolidinedione (1.1 equivalents) in toluene.

    • Add a catalytic amount of piperidine (0.1 equivalents).

    • Reflux the mixture for 4-6 hours, collecting the water that is formed in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, 5-(4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzylidene)thiazolidine-2,4-dione, will precipitate.

    • Filter the precipitate, wash with cold toluene, and dry under vacuum.

  • Reduction of the Benzylidene Intermediate:

    • Suspend the dried intermediate (1 equivalent) in methanol.

    • Add magnesium turnings (3-4 equivalents) portion-wise while stirring vigorously. The reaction is exothermic.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the magnesium is dissolved.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Rosiglitazone.

Expected Outcome: This procedure should yield Rosiglitazone as a white to off-white solid. Purity can be assessed by HPLC and identity confirmed by ¹H NMR and Mass Spectrometry.

G cluster_synthesis Rosiglitazone Synthesis Workflow Start 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde + 2,4-Thiazolidinedione Step1 Knoevenagel Condensation (Toluene, Piperidine, Reflux) Start->Step1 Intermediate 5-(4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzylidene)thiazolidine-2,4-dione Step1->Intermediate Step2 Reduction (Methanol, Mg) Intermediate->Step2 Product Rosiglitazone Step2->Product G cluster_ptp1b PTP1B Inhibition Assay Workflow Start Prepare Reagents: - PTP1B Enzyme - pNPP Substrate - Test Compounds - Assay Buffer Step1 Add test compound and PTP1B to well Start->Step1 Step2 Pre-incubate (37°C, 10 min) Step1->Step2 Step3 Add pNPP substrate to initiate reaction Step2->Step3 Step4 Incubate (37°C, 30 min) Step3->Step4 Step5 Measure Absorbance (405 nm) Step4->Step5 Result Calculate % Inhibition and IC50 value Step5->Result

Caption: Workflow for the PTP1B inhibition assay.

A Versatile Precursor for Antitubercular Agents

The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the development of new and effective treatments. Hydrazide-hydrazone derivatives have shown promise as antitubercular agents. [7][8][9][10]4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde can be readily converted into hydrazone derivatives through condensation with various hydrazides, such as isoniazid (pyridine-4-carbohydrazide). [11]

Protocol 3: Synthesis of a Hydrazone Derivative for Antitubercular Screening

Objective: To synthesize N'-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]isonicotinohydrazide.

Materials:

  • 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

  • Isoniazid (Isonicotinic acid hydrazide)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Condensation Reaction:

    • Dissolve 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of isoniazid (1 equivalent) in ethanol to the flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The hydrazone product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry to obtain the desired product.

Expected Outcome: The procedure should yield the target hydrazone as a crystalline solid. The structure can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Antitubercular Activity Evaluation:

The synthesized hydrazone derivatives can be evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv strain using methods like the Microplate Alamar Blue Assay (MABA). [12]This assay provides the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the bacteria.

Data Summary

ApplicationTargetKey ReactionDerivative ClassReference
AntidiabeticPPARγKnoevenagel CondensationThiazolidinedione,[1],[2] [13]
AnticancerPTP1BCondensationImino-thiazolidinone,[14],[15],[16] [17]
AntitubercularM. tuberculosisHydrazone formationHydrazone,[11],[7] [10]

Conclusion and Future Perspectives

"4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" has firmly established its value in medicinal chemistry, transitioning from a simple intermediate to a versatile scaffold for the generation of diverse and biologically active molecules. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to explore and expand upon the known applications of this compound. The future of drug discovery with this aldehyde lies in the creative exploration of its reactivity. The development of novel multicomponent reactions, the synthesis of macrocyclic derivatives, and its incorporation into fragment-based drug design campaigns are all promising avenues for future research. As our understanding of disease biology deepens, this adaptable building block will undoubtedly continue to contribute to the discovery of the next generation of therapeutics.

References

  • Veeprho. 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. Retrieved from [Link]

  • Pharmaffiliates. 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. Retrieved from [Link]

  • Khan, K. M., et al. (2018). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers in Pharmacology, 9, 179. Retrieved from [Link]

  • Song, Y. H., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports, 7, 11933. Retrieved from [Link]

  • Meng, G., et al. (2016). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes. Research on Chemical Intermediates, 42(8), 6679-6691. Retrieved from [Link]

  • BioAssay Systems. PTP1B Inhibitor Assay Screening Services. Retrieved from [Link]

  • Deep, A., et al. (2016). Synthesis, antimicrobial, anticancer evaluation and qsar studies of thiazolidin-4-one derivatives. Acta Pharmaceutica, 66(2), 195-212. Retrieved from [Link]

  • Bio-protocol. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4505. Retrieved from [Link]

  • Google Patents. (2003). Process for the preparation of rosiglitazone maleate.
  • Asiri, A. M., et al. (2020). Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. Archiv der Pharmazie, 353(10), e2000071. Retrieved from [Link]

  • Oruc-Emre, E. E., et al. (2008). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Medicinal Chemistry Research, 17(2-7), 301-307. Retrieved from [Link]

  • Sable, Y. R., et al. (2025). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Molecular Structure, 1313, 138456. Retrieved from [Link]

  • Carradori, S., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. International Journal of Molecular Sciences, 23(23), 15295. Retrieved from [Link]

  • PubMed. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Retrieved from [Link]

  • Google Patents. (2007). Preparation of rosiglitazone and its salts.
  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • PubMed. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Retrieved from [Link]

  • Pratap, U. R., et al. (2019). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. Bulletin of the Chemical Society of Ethiopia, 33(2), 245-254. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 21(11), 1481. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker′s Yeast. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Welcome to the dedicated technical support guide for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (CAS 122321-03-3). This molecule is a crucial intermediate in the development of various chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (CAS 122321-03-3). This molecule is a crucial intermediate in the development of various chemical entities, including the optimization of antidiabetic agents like Rosiglitazone.[1][2][3] This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: General Synthesis Strategy & Core Mechanisms

The synthesis of the target molecule primarily involves the formation of an aryl ether bond. There are two robust and commonly employed strategies to achieve this, each with distinct advantages and potential pitfalls.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This is often the preferred method due to its high efficiency and regioselectivity. It involves reacting an activated aryl halide, such as 4-fluorobenzaldehyde, with an alcohol. The electron-withdrawing aldehyde group activates the aromatic ring, making it susceptible to nucleophilic attack.[4]

  • Route B: Williamson Ether Synthesis : This classic SN2 reaction involves an alkoxide (or phenoxide) nucleophile attacking an alkyl halide.[5] For this specific target, the most logical disconnection involves the reaction between the phenoxide of 4-hydroxybenzaldehyde and a suitable 2-carbon electrophile bearing the amino-pyridine moiety.

Synthetic_Pathways cluster_reactants Starting Materials 4FB 4-Fluorobenzaldehyde AminoAlcohol 2-(Methyl(pyridin-2-yl)amino)ethanol Target Target AminoAlcohol->Target 4HB 4-Hydroxybenzaldehyde Phenoxide Sodium 4-formylphenoxide 4HB->Phenoxide Base (e.g., NaH) AlkylHalide 2-Chloro-N-methyl-N- (pyridin-2-yl)ethan-1-amine AlkylHalide->Target Phenoxide->Target Route B (Williamson) + AlkylHalide Solvent (e.g., THF)

Caption: Overview of primary synthetic routes to the target compound.

Section 2: Troubleshooting the Ether Synthesis Step

This is the most critical C-O bond-forming step where researchers often face challenges.

Q1: My reaction yield is very low or I've recovered only starting materials. What's the cause?

Low conversion is typically rooted in issues with nucleophilicity, the leaving group, or suboptimal reaction conditions. Let's diagnose this systematically.

Caption: Decision flowchart for diagnosing low-yield ether synthesis.

In-depth Analysis:

  • Nucleophile Generation (Williamson Route): The pKa of a phenol is around 10. To ensure complete deprotonation to the more potent phenoxide nucleophile, a strong base is recommended. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the phenoxide and hydrogen gas.[6] Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures and longer reaction times to drive the equilibrium.[7]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are crucial.[6] They solvate the cation (e.g., Na⁺) of the alkoxide/phenoxide, leaving the oxygen anion "naked" and highly nucleophilic, thus accelerating the SN2 or SNAr reaction.[6][8] Protic solvents like ethanol would solvate the anion, reducing its nucleophilicity and slowing the reaction.[6]

  • Leaving Group Quality: For the Williamson route, the reaction is highly dependent on the leaving group attached to the two-carbon chain. A hydroxyl group is a poor leaving group. It must be converted to a better one, such as a halide (Cl, Br) or a sulfonate ester (tosylate, mesylate), to facilitate the SN2 displacement.

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

This is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 substitution.[5]

SN2_vs_E2 Reactants Phenoxide + R-CH2-CH2-LG SN2 Desired Ether Product (Substitution) Reactants->SN2 SN2 Path Favored by: - Primary alkyl halide - Lower temperature E2 Alkene Byproduct (Elimination) Reactants->E2 E2 Path Favored by: - Sterically hindered halide - Higher temperature - Bulky base

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Solutions to Minimize Elimination:

  • Substrate Choice is Key: The most effective strategy is to ensure your electrophile is a primary alkyl halide. The rate of SN2 is highly sensitive to steric hindrance (primary > secondary >> tertiary).[5][9] E2 becomes dominant for secondary and essentially the only pathway for tertiary halides.[5][6] Therefore, the disconnection where the phenoxide attacks 2-chloro-N-methyl-N-(pyridin-2-yl)ethan-1-amine is vastly superior to the alternative.

  • Temperature Control: Higher temperatures favor elimination.[6] If alkene formation is observed, try running the reaction at a lower temperature for a longer duration.

  • Base Choice: While a strong base is needed to form the phenoxide, a bulky base can exacerbate elimination. However, since the phenoxide is the nucleophile here, this is less of a concern than the structure of the alkyl halide.

Table 1: Reagent Selection Guide for Ether Synthesis
ParameterRecommended ChoiceRationale & CitationsPotential Issues
Synthetic Route SNAr Generally higher yielding, milder conditions, and avoids the need for strong bases.[4]4-Fluorobenzaldehyde can be more expensive.
Base (Williamson) Sodium Hydride (NaH) Irreversibly and completely deprotonates the phenol, maximizing nucleophile concentration.[6]Pyrophoric; requires anhydrous conditions.
Base (SNAr) Potassium Carbonate (K₂CO₃) Sufficiently basic to facilitate the reaction without being overly harsh.May require higher temperatures than stronger bases.
Solvent DMF or DMSO Polar aprotic solvents that accelerate reaction rates by solvating cations.[6][8]High boiling points can make removal difficult.
Leaving Group Fluoride (SNAr) or Tosylate (Williamson) Fluoride is an excellent leaving group in activated aryl systems. Tosylate is a superior leaving group to halides for SN2.Tosylation adds an extra step to the synthesis.

Section 3: Troubleshooting N-Alkylation & Purification

Q3: I'm trying to methylate the precursor amine, but I see multiple products or no reaction.

Selective mono-N-alkylation can be challenging due to the product (a secondary amine) often being more nucleophilic than the starting primary amine, leading to over-alkylation.

  • Problem: Over-alkylation to Quaternary Salt: This occurs when excess alkylating agent is used or the reaction is run for too long.

    • Solution: Use a slight excess (1.0-1.1 equivalents) of the methylating agent (e.g., methyl iodide). Monitor the reaction closely by TLC or LCMS and stop it once the starting material is consumed.

  • Problem: No Reaction: The amine may not be sufficiently nucleophilic, or the chosen base may be inadequate.

    • Solution: While 2-aminopyridine derivatives are generally reactive, a stronger base like NaH can be used to deprotonate the amine, creating a highly nucleophilic amide anion for subsequent alkylation.

  • Problem: N-Alkylation of the Pyridine Ring: This is generally not a major concern. Studies on the alkylation of 2-aminopyridines show high selectivity for the exocyclic amino group over the endocyclic pyridine nitrogen.[10] However, using highly reactive alkylating agents under harsh conditions could potentially lead to this side product.

Q4: My final product is difficult to purify. What techniques are recommended?

The target molecule has a basic nitrogen and a polar aldehyde group, which can complicate purification.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product. A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent the product from streaking on the acidic silica gel.

  • Acid-Base Extraction: You can exploit the basicity of the pyridine and tertiary amine. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as a protonated salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the purified product back into an organic solvent.

  • Crystallization: If a high-purity solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final purification step.

Section 4: Experimental Protocols

Protocol 1: Synthesis via SNAr (Recommended)

This protocol is based on the general principles of nucleophilic aromatic substitution.[4]

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(methyl(pyridin-2-yl)amino)ethanol (1.0 eq), 4-fluorobenzaldehyde (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the amino alcohol.

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid via silica gel column chromatography.

Protocol 2: Synthesis via Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis.[5][7][9]

  • Step A: Phenoxide Formation

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

    • Slowly add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF via a dropping funnel.

    • Allow the mixture to stir at room temperature for 1 hour. Evolution of hydrogen gas should be observed.

  • Step B: SN2 Displacement

    • To the freshly prepared phenoxide solution, add a solution of 2-chloro-N-methyl-N-(pyridin-2-yl)ethan-1-amine (1.05 eq) in anhydrous THF.

    • Heat the mixture to reflux (approx. 66 °C).

    • Monitor the reaction by TLC until the 4-hydroxybenzaldehyde starting material is consumed (typically 12-24 hours).

  • Step C: Work-up and Purification

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

    • Perform an aqueous work-up as described in Protocol 1 (steps 6-9).

References

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (2010). ResearchGate. Available at: [Link]

  • Buchwald, S. L., & Carrow, B. P. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Why can't the Williamson synthesis be used to prepare diphenyl ether? (2014). Quora. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Synthesis and crystal structure of 4-[2-(Methyl-pyridin2-ylamino)ethoxy]-benzaldoxime. Manipal Research Portal. Available at: [Link]

  • Synthesis of Aldehydes and Ketones. Organic Chemistry Tutor. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Available at: [Link]

  • 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. Available at: [Link]

  • Williamson Ether Synthesis Practice Problems. Chemistry Steps. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Chemspeed. Available at: [Link]

  • Aldehyde & Ketone Reactions Practice. (2025). YouTube. Available at: [Link]

  • Retrosynthesis with Aldehydes and Ketones. (2021). YouTube. Available at: [Link]

  • How to get better at synthesis problems? (2025). Reddit. Available at: [Link]

  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Available at: [Link]

  • Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. Available at: [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents. figshare. Available at: [Link]

  • N-Dealkylation of Amines. MDPI. Available at: [Link]

  • Process for the N-alkylation of aminopyridines. Google Patents.
  • 4-{2-[Methyl(2-pyridyl)amino]ethoxy}benzaldehyde. Sci-Hub. Available at: [Link]

  • 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. Pharmaffiliates. Available at: [Link]

Sources

Optimization

Purification of crude "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" by column chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of the crude intermediate "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of the crude intermediate "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" using silica gel column chromatography. This molecule, a key precursor in syntheses such as that for Rosiglitazone, possesses structural features that can complicate standard purification protocols.[1][2] This document moves beyond basic steps to explain the chemical principles at play, enabling you to troubleshoot effectively and optimize your separation.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you design a robust purification strategy from the outset.

Q1: What is the recommended stationary phase for this purification?

For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice. However, the target molecule contains two basic nitrogen atoms (a tertiary amine and a pyridine ring) which can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction is a primary cause of peak tailing and potential irreversible adsorption. If significant issues persist, consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[3]

Q2: How do I select an appropriate mobile phase (eluent)?

The key is to use Thin Layer Chromatography (TLC) to scout for an optimal solvent system before committing your entire sample to the column.[4]

  • Starting Point: Begin with a binary system of a non-polar solvent and a moderately polar solvent. A common starting point is a mixture of Hexanes and Ethyl Acetate .

  • Target Rf Value: Aim for an Rf (retention factor) of 0.25-0.35 for your target compound on the TLC plate. This Rf value typically provides the best balance for good separation on a column.[5]

  • Addressing Tailing on TLC: If you observe streaking or tailing on the TLC plate, it's a strong indicator you will have problems on the column. To counteract this, add a small amount of a basic modifier to your eluent system. The most common choice is 0.5-1% triethylamine (Et3N) or a few drops of ammonium hydroxide in the methanol portion of a Dichloromethane/Methanol system. This additive neutralizes the acidic sites on the silica, leading to sharper spots and better separation.[5]

Q3: What is the best method for loading the crude sample onto the column?

There are two primary methods: wet loading and dry loading.

  • Wet Loading: The sample is dissolved in a minimal amount of the initial eluent and carefully pipetted onto the top of the silica bed. This is quick but can cause issues if the sample is not highly soluble in the eluent, potentially leading to precipitation and uneven bands.

  • Dry Loading (Recommended): The crude sample is dissolved in a suitable solvent (e.g., dichloromethane), and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the column bed. Dry loading is highly recommended as it typically results in sharper bands and improved separation, especially for less soluble compounds or when running a large-scale column.

Q4: How can I monitor the elution and identify fractions containing the product?

Due to the presence of two aromatic rings (benzaldehyde and pyridine), the compound is UV-active. Use a UV lamp (254 nm) to visualize the spots on TLC plates as you analyze the collected fractions. Stain solutions like potassium permanganate can also be used for visualization if needed.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Problem: My compound is not moving from the top of the column (Rf ≈ 0).

  • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase. The polar aldehyde and basic nitrogen groups are adsorbing too strongly to the silica gel.

  • Solution: Gradually increase the polarity of your eluent system. For a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, consider switching to a more polar system, such as dichloromethane/methanol. A gradient elution, where the solvent polarity is increased over time, is often very effective.[3][5]

Problem: The compound is streaking or "tailing," leading to poor separation and mixed fractions.

  • Cause: This is the most common issue for this type of molecule. It is caused by the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica surface.

  • Solution 1 (Chemical Modification): As mentioned in the FAQ, add a basic modifier to your eluent. Incorporate 0.5-1% triethylamine (Et3N) into your entire mobile phase (both the initial and final solvent systems if running a gradient). The triethylamine will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.[6]

  • Solution 2 (Alternative Stationary Phase): If tailing is severe and cannot be resolved with additives, switch to a less acidic stationary phase. Neutral or basic alumina can be effective. Alternatively, deactivated silica gel (prepared by treating silica with a silylating agent) can be used.

Problem: The purified product appears to have decomposed. My yield is unexpectedly low.

  • Cause: Aldehydes can be sensitive to the acidic environment of silica gel and may undergo oxidation to the corresponding carboxylic acid or other side reactions.[7][8] While "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" is relatively stable, prolonged exposure to silica can cause degradation.

  • Solution 1 (Pre-adsorption Check): Before running the column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[3]

  • Solution 2 (Minimize Contact Time): Run the column as quickly as possible without sacrificing separation (a technique often called "flash chromatography"). Avoid letting the compound sit on the column for extended periods.

  • Solution 3 (Deactivate Silica): Using an eluent containing triethylamine, as described for tailing, also helps by neutralizing the silica surface, which can reduce the rate of acid-catalyzed decomposition.

Problem: I cannot separate my product from a persistent impurity.

  • Cause: The impurity has a polarity very similar to your desired product in the chosen solvent system.

  • Solution 1 (Optimize Solvent System): The power of chromatography lies in exploiting subtle differences in polarity. Try a completely different solvent system. For example, if you are using a hexanes/ethyl acetate system, switch to a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds in unique ways and can often "break up" co-eluting spots.[5]

  • Solution 2 (Improve Resolution):

    • Use a longer column to increase the surface area for interaction.

    • Ensure your column is packed perfectly, without air bubbles or cracks.

    • Decrease the amount of crude material loaded onto the column. Overloading is a common cause of poor separation.[9]

Data Summary & Recommended Parameters

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice. Consider neutral alumina if decomposition or severe tailing occurs.
TLC Scouting Yes (Mandatory)Essential for determining the optimal eluent before running the column.[4]
Target Rf on TLC 0.25 - 0.35Provides the best chance for successful separation on the column.
Typical Eluent Systems 1. Hexanes / Ethyl Acetate2. Dichloromethane / MethanolStart with System 1 and increase polarity. System 2 is for more polar compounds.
Eluent Modifier 0.5 - 1% Triethylamine (Et3N)Crucial for preventing peak tailing by neutralizing acidic silica sites.
Sample Loading Dry LoadingStrongly recommended for achieving sharp bands and optimal resolution.
Detection Method UV light (254 nm)Aromatic rings in the molecule make it easily visible under UV.

Experimental Protocols

Protocol 1: TLC Analysis & Solvent System Optimization
  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc). Add 0.5% Et3N to each.

  • Place one TLC plate in each chamber, allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plates, mark the solvent front, and let them dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for the desired product in each system. Select the system that gives an Rf value between 0.25 and 0.35 with good separation from impurities.

Protocol 2: Column Chromatography Workflow
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand.

  • Slurry Packing: In a beaker, make a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, continuously tapping the side to ensure even packing. Add another layer of sand on top of the silica bed.

  • Equilibration: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Load the crude sample using the recommended dry loading technique.

  • Elution: Begin eluting with the initial solvent system, collecting fractions in test tubes.

  • Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the proportion of the more polar solvent in your mobile phase.

  • Fraction Analysis: Spot every few collected fractions on a TLC plate and develop it to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualization of Workflow & Troubleshooting

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC TLC Analysis & Solvent Selection Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Gradient if needed) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust polarity Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evap Evaporate Solvents Combine->Evap Product Pure Product Evap->Product

Caption: General workflow for column chromatography purification.

Troubleshooting_Tree cluster_tailing Poor Peak Shape cluster_separation Poor Separation cluster_stability Low Yield Start Problem Encountered Tailing Compound Streaks / Tails? Start->Tailing Coelution Co-eluting with Impurity? Start->Coelution Decomposition Decomposition on Column? Start->Decomposition Add_Base Add 0.5-1% Et3N to Eluent Tailing->Add_Base Yes Change_Stationary Use Neutral Alumina or Deactivated Silica Tailing->Change_Stationary If severe Change_Solvent Try Different Solvent System (e.g., DCM/MeOH) Coelution->Change_Solvent Yes Reduce_Load Reduce Sample Load & Use Longer Column Coelution->Reduce_Load Also Run_Faster Run Column Faster (Flash Conditions) Decomposition->Run_Faster Yes Check_Stability Confirm Stability with 2D TLC Pre-run Decomposition->Check_Stability Proactive Step

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Phenomenex Inc. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • ResearchGate. (2020). Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction. Request PDF. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • De Gruyter. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Rasayan J. Chem. [Link]

  • ResearchGate. (2012). Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. PDF. [Link]

  • PubMed. (1998). [Optimization of the solvent system in thin-layer chromatography (TLC)]. Retrieved from [Link]

  • Radboud University. (n.d.). Supporting information. Retrieved from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link]

  • Universidad de Alicante. (2019). Dehydrogenation of N-Heterocyclic Compounds Using H2O2 and Mediated by Polar Solvents. Retrieved from [Link]

  • Sci-Hub. (2007). 4-{2-[Methyl(2-pyridyl)amino]ethoxy}benzaldehyde. Acta Crystallographica Section E. [Link]

  • Veeprho. (n.d.). 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. Retrieved from [Link]

  • PubMed. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from [Link]

  • ETH Zurich Research Collection. (2021). Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water. Retrieved from [Link]

  • MDPI. (2024). Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • PubMed. (2008). Purification of matrix metalloproteinases by column chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde. This molecule is a key intermediate in the synthesis of v...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde. This molecule is a key intermediate in the synthesis of various compounds, including protein tyrosine phosphatase 1B inhibitors and antidiabetic agents like Rosiglitazone.[1] While the synthesis, typically a Williamson ether synthesis, appears straightforward, it is prone to several side reactions that can complicate purification and significantly reduce yields.

This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues encountered during this synthesis. We will delve into the causality behind these problems and offer robust, self-validating protocols to enhance the reliability and success of your experiments.

Section 1: FAQ - Reaction Initiation & Reagent Quality

Q1: My Williamson ether synthesis is sluggish or fails to proceed. What are the most common culprits?

Answer: A stalled reaction is typically traced back to one of four key areas: the base, solvent purity, reactant integrity, or temperature. The reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the N-substituted ethoxyamine side-chain via an SN2 mechanism.[2][3][4]

  • Choice and Quality of Base: For deprotonating a phenol, a moderately weak base like potassium carbonate (K₂CO₃) is usually sufficient and preferable to strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH).[5] Strong bases can promote side reactions with the aldehyde group.[6][7][8] Ensure your base is anhydrous; old K₂CO₃ can absorb significant amounts of water, which will quench the phenoxide and hydrolyze your alkyl halide.

  • Solvent Purity (Anhydrous Conditions): The Williamson synthesis is highly sensitive to water.[9] Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they effectively solvate the cation of the base without interfering with the nucleophile.[5] Use freshly dried, anhydrous solvents. The presence of water can lead to hydrolysis of the alkylating agent and prevent the formation of the necessary phenoxide concentration.

  • Reactivity of the Alkylating Agent: The SN2 reaction works best with primary alkyl halides (or tosylates/mesylates).[3][4] Secondary halides are prone to competing E2 elimination reactions, especially at elevated temperatures, which would form an unwanted vinylpyridine byproduct.[3][5] Ensure your alkylating agent, e.g., 2-chloro-N-methyl-N-(pyridin-2-yl)ethanamine, has not degraded.

  • Reaction Temperature: While heating is often required to drive SN2 reactions, excessive temperatures can favor elimination and other decomposition pathways.[5] A typical range for this synthesis is 50-100 °C. If the reaction is slow, incrementally increasing the temperature is a better strategy than starting at a very high temperature.

Q2: I'm observing multiple spots on my initial TLC, even before significant product formation. What might these be?

Answer: Pre-existing impurities in your starting materials are the most likely cause.

  • 4-Hydroxybenzaldehyde Purity: This reagent can oxidize over time to 4-hydroxybenzoic acid.[10][11] Check the purity of your starting material by TLC or melting point. Purification by recrystallization may be necessary.

  • Alkylating Agent Integrity: The N-(pyridin-2-yl)ethanamine derivative can be prone to degradation. Check for signs of discoloration or polymerization. It's also possible that during its synthesis, over-alkylation occurred, leading to quaternary ammonium salt impurities.

  • Solvent Contamination: Solvents can contain non-volatile impurities. Running a TLC of your starting materials dissolved in the reaction solvent can help identify if the solvent is the source of extraneous spots.

Section 2: FAQ - Common Side Products & Their Mitigation

Q3: A major byproduct is proving very difficult to separate from my desired product. What is its likely identity and how can I prevent it?

Answer: The most probable culprit is a C-alkylated isomer. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired), typically at the ortho position.[2][5][12]

  • Mechanism of Formation: C-alkylation becomes competitive with O-alkylation under specific conditions. The selectivity is highly dependent on factors like the solvent, counter-ion, and whether the phenoxide is "free" or part of a tight ion pair.[13] Protic solvents or strong hydrogen-bond donors can solvate the oxygen atom, sterically hindering it and promoting attack from the ring.[12]

  • Prevention Strategies:

    • Solvent Choice: Strictly use polar aprotic solvents like DMF or acetonitrile.[5] These solvents poorly solvate the "naked" phenoxide anion, leaving the more nucleophilic oxygen atom free to react.

    • Base/Counter-ion: Using a base with a large, soft cation like Cesium (e.g., Cs₂CO₃) can sometimes increase the rate of O-alkylation.

    • Temperature Control: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate.

Q4: My work-up has yielded 4-(hydroxymethyl)phenol and 4-ethoxy(N-methyl-N-(pyridin-2-yl)amino)benzoic acid. What happened?

Answer: This is a classic signature of the Cannizzaro reaction , a base-induced disproportionation of a non-enolizable aldehyde.[8][14] In this redox reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[7][15]

  • Cause: This side reaction is promoted by the use of a strong base (like NaOH, KOH, or even a high concentration of K₂CO₃) and elevated temperatures.[6][8] The benzaldehyde starting material (4-hydroxybenzaldehyde) or the product (which still has the aldehyde group) can undergo this reaction. If the ether linkage has already formed, the products will be 4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl alcohol and the corresponding benzoic acid.

  • Mitigation:

    • Use a Weaker Base: Use the mildest base possible that can still effectively deprotonate the phenol, such as K₂CO₃ or Cs₂CO₃.[5] Avoid strong hydroxides.

    • Control Base Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents).

    • Temperature Management: Run the reaction at the lowest effective temperature.

    • Reaction Time: Do not let the reaction run unnecessarily long after completion, as this increases the time for side reactions to occur.

Q5: I'm seeing evidence of N-alkylation on the pyridine ring. Is this possible and how do I avoid it?

Answer: Yes, this is a potential side reaction, although typically less favored than alkylation of the secondary amine or the phenoxide. The pyridine nitrogen is nucleophilic and can react with the alkyl halide electrophile to form a pyridinium salt. This is particularly a risk if you are synthesizing your alkylating agent (e.g., 2-chloro-N-methyl-N-(pyridin-2-yl)ethanamine) in situ or if there is an excess of a more reactive alkylating agent present.

  • Prevention:

    • Control Stoichiometry: Use a carefully controlled amount of the alkylating agent (typically 1.0-1.2 equivalents relative to the 4-hydroxybenzaldehyde).

    • Protecting Groups: In more complex syntheses, the pyridine nitrogen can be temporarily protected, but for this specific target, careful control of reaction conditions is the more common approach.

    • Order of Addition: Adding the alkylating agent slowly to the mixture of the phenoxide and base can help maintain a low concentration of the electrophile, favoring the reaction with the more potent phenoxide nucleophile.

Section 3: Troubleshooting Work-up and Purification

Q6: I am struggling with a persistent emulsion during the aqueous work-up. How can I resolve this?

Answer: Emulsions are common when working with basic, amphiphilic molecules. They are stabilized by the product itself, which has both polar (amine, aldehyde) and non-polar (aromatic rings) regions.

  • Immediate Solutions:

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution, which helps to break the emulsion.

    • Patience: Sometimes, simply letting the separation funnel stand undisturbed for an extended period (30 minutes to several hours) is effective.

    • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break up the microscopic droplets.

  • Prevention:

    • Dilution: Use larger volumes of both the organic solvent and water during the extraction.

    • Avoid Vigorous Shaking: Gently invert the separatory funnel multiple times instead of shaking it vigorously.

Q7: My product appears to be degrading or streaking badly during silica gel column chromatography. What precautions should I take?

Answer: This is a very common issue when purifying compounds containing basic amine functionalities on standard silica gel.[16] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[17][18] These acidic sites can strongly interact with the basic pyridine and secondary amine groups in your product, leading to irreversible adsorption, peak tailing (streaking), and even degradation.[16][17]

  • Solutions:

    • Deactivate the Silica: Add a small amount of a competing base to your eluent system. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonia solution to the mobile phase.[17][19] This deactivates the acidic sites on the silica, allowing your product to elute cleanly.

    • Use a Different Stationary Phase: If problems persist, switch to a more inert stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.[20]

      • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups, creating a basic environment that is ideal for purifying amines.[16][18]

    • Rapid Chromatography: Do not let the product sit on the column for an extended time. Load the column and elute it without unnecessary delays.

Section 4: Protocols & Visual Guides

Protocol 1: Recommended Synthetic Procedure (Williamson Ether Synthesis)
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).

  • Stir the mixture at room temperature for 30 minutes to ensure formation of the potassium phenoxide.

  • Add 2-chloro-N-methyl-N-(pyridin-2-yl)ethanamine (or the corresponding bromide/tosylate, 1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to aid separation, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.

Diagrams and Tables

G cluster_main Core Williamson Ether Synthesis cluster_side Key Side Reactions Start_Phenol 4-Hydroxybenzaldehyde Product Target Product Start_Phenol->Product 1. Base C_Alkylation C-Alkylated Isomer Start_Phenol->C_Alkylation Wrong Solvent (e.g., Protic) Start_AlkylHalide 2-Halo-N-methyl-N- (pyridin-2-yl)ethanamine Start_AlkylHalide->Product 2. SN2 Attack Elimination Elimination Product (Vinylpyridine) Start_AlkylHalide->Elimination High Temp / Bulky Base Base K2CO3 in DMF Cannizzaro_Acid Carboxylic Acid Product->Cannizzaro_Acid Strong Base (e.g., NaOH) Cannizzaro_Alcohol Alcohol Product->Cannizzaro_Alcohol Strong Base (e.g., NaOH)

Caption: Main reaction pathway and common side reactions.

Table 1: Troubleshooting Summary

Symptom Probable Cause(s) Recommended Solution(s)
No or Slow Reaction Wet reagents/solvent; Insufficient base; Low temperature. Use anhydrous materials; Use 1.5 eq K₂CO₃; Increase temp to 80-90°C.
Multiple Products Formed C-alkylation; Cannizzaro reaction. Use polar aprotic solvent (DMF); Use mild base (K₂CO₃), not NaOH.
Product Streaks on TLC/Column Amine interacting with acidic silica. Add 1% triethylamine to eluent; Use neutral alumina or NH₂-silica.

| Persistent Emulsion | Product acting as a surfactant. | Add brine during work-up; Avoid vigorous shaking; Dilute layers. |

G Start Low Yield Observed Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC Impurity_Profile Multiple Spots or Unreacted Starting Material? Check_TLC->Impurity_Profile Unreacted_SM Mainly Starting Material Impurity_Profile->Unreacted_SM Unreacted SM Multiple_Spots Multiple Byproducts Impurity_Profile->Multiple_Spots Byproducts Sol_Unreacted Issue: Incomplete Reaction Action: Verify anhydrous conditions. Check base activity. Increase temp/time. Unreacted_SM->Sol_Unreacted Sol_Byproducts Issue: Side Reactions Action: Check for C-alkylation (change solvent). Check for Cannizzaro (use weaker base). Multiple_Spots->Sol_Byproducts Check_Purification Analyze Column Fractions & Waste Sol_Unreacted->Check_Purification Sol_Byproducts->Check_Purification Loss_On_Column Significant loss during purification? Check_Purification->Loss_On_Column Sol_Column Issue: Adsorption on Silica Action: Add TEA to eluent. Switch to alumina or NH2-silica. Loss_On_Column->Sol_Column Yes End Yield Optimized Loss_On_Column->End No Sol_Column->End

Caption: Troubleshooting workflow for low product yield.

References

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (n.d.). De Gruyter.
  • Allen Institute. (n.d.). Cannizzaro Reaction Mechanism. Allen AI. Retrieved from [Link]

  • Study.com. (n.d.). Cannizzaro Reaction. Study.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Retrieved from [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • Cardenas, C., et al. (2018). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Journal of Molecular Modeling, 24(10), 285.
  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]

  • Carter, T. S. (2015). Answer to "Is there any negative impact of diethyl amine while using in column chromatography?". ResearchGate. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Retrieved from [Link]

  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns? YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Using neutral or basic alumina in column chromatography for purification of amines. Chemistry Stack Exchange. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Benzaldehyde. Sciencemadness Wiki. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Impurity Identification in 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Welcome to the technical support guide for "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde," a key intermediate in pharmaceutical synthesis.[1] This document provides in-depth troubleshooting guides and frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde," a key intermediate in pharmaceutical synthesis.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing potential impurities. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my sample?

The most likely impurities can be categorized based on their origin during the synthesis and storage process:[2][4][5]

  • Starting Materials & Intermediates: Unreacted starting materials from the synthetic route are common.

  • By-products: These arise from competing side reactions during synthesis.

  • Degradation Products: The compound can degrade over time, especially the aldehyde functional group.

A probable synthesis route involves a Williamson ether synthesis followed by an N-alkylation or vice-versa. Based on this, a summary of potential impurities is provided in the table below.

Impurity CategoryPotential Compound NameOrigin
Starting Materials 4-HydroxybenzaldehydeIncomplete etherification
2-Chloropyridine (or similar)Incomplete N-arylation
N-(2-hydroxyethyl)-N-methylpyridin-2-amineIncomplete etherification
By-products 4-(2-((Pyridin-2-yl)amino)ethoxy)benzaldehydeIncomplete N-methylation
C-Alkylated Phenoxide SpeciesSide reaction in Williamson synthesis[6]
Degradation Products 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzoic acidOxidation of the benzaldehyde group[7][8][9]
Pyridine N-oxide speciesOxidation of the pyridine ring
Q2: I see an unknown peak in my HPLC. Which analytical technique should I use first to identify it?

Your primary tool should be Liquid Chromatography-Mass Spectrometry (LC-MS) .[5][10][11]

  • Why it's the best first step: LC-MS provides the molecular weight of the unknown impurity.[5] This is the single most critical piece of information for hypothesizing a structure. By comparing the measured mass-to-charge ratio (m/z) with the molecular weights of the potential impurities listed in Q1, you can quickly narrow down the possibilities. High-resolution mass spectrometry (HRMS) can even provide the elemental formula.[10]

Q3: What are the regulatory thresholds for identifying and qualifying impurities?

Regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines. The key guideline is ICH Q3A(R2): Impurities in New Drug Substances .[2][12][13]

  • Identification Threshold: Any impurity observed at a level of ≥0.10% must be structurally characterized (identified).[2][4]

  • Qualification Threshold: Impurities above a certain level (typically >0.15%) must be qualified, meaning you need to collect and evaluate data to establish their biological safety.[14]

Section 2: Troubleshooting Guides: From Detection to Identification

This section provides structured workflows for resolving common analytical challenges.

Scenario 1: Unexpected Peaks in HPLC-UV Analysis

Problem: Your reverse-phase HPLC chromatogram shows one or more unexpected peaks that are above the 0.10% reporting threshold.

Causality: These peaks represent compounds other than your target molecule. The cause could be carryover, system contamination, or, most likely, impurities from the synthesis or degradation. The goal is to systematically identify these unknown compounds.

start Unexpected Peak in HPLC-UV step1 Step 1: System Suitability Check (Injection of Blank & Standard) start->step1 Is the peak real? step2 Step 2: Assess Peak Purity (Use PDA/DAD Detector) step1->step2 Peak is not from system step3 Step 3: Hypothesize Structures (Analyze Synthesis Route) step2->step3 Peak is heterogeneous or pure? step4 Step 4: Obtain Mass Data (Run LC-MS Analysis) step3->step4 Generate list of possibilities step5 Step 5: Structural Elucidation (Perform NMR Analysis) step4->step5 Correlate Mass with Hypothesis end Impurity Identified step5->end Confirm Structure

Caption: Workflow for identifying unknown HPLC peaks.

This protocol is a robust starting point for separating the target compound from its likely process-related impurities.

  • Column Selection:

    • Choice: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

    • Rationale: The C18 phase provides excellent hydrophobic retention, which is ideal for separating the aromatic and moderately polar compounds expected as impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: Formic acid is a volatile mobile phase modifier compatible with MS detectors. It helps to protonate basic sites (like the pyridine nitrogen), leading to sharper, more symmetrical peaks.[15]

  • Gradient Elution Program:

    • Rationale: A gradient is necessary to elute compounds with a wide range of polarities, from the polar 4-hydroxybenzaldehyde to the less polar target compound, within a reasonable runtime.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
25.0595
30.0595
30.1955
35.0955
  • Detection & Analysis:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector: Photodiode Array (PDA) detector set at 254 nm.

    • Rationale: A PDA detector is crucial. It not only quantifies the peaks but also provides UV spectra for each. If a peak is pure, its spectrum should be consistent across the entire peak width. Inconsistent spectra indicate co-elution.

Scenario 2: Interpreting Mass Spectrometry (LC-MS) Data

Problem: You have successfully obtained the m/z for an unknown peak, but you are unsure how to proceed with structural assignment.

Causality: The m/z value is a direct measure of the impurity's mass (plus or minus a proton in ESI). This data, combined with knowledge of the synthetic pathway, allows for the logical deduction of the impurity's identity.

cluster_0 Williamson Ether Synthesis cluster_1 N-Arylation A 4-Hydroxybenzaldehyde C Intermediate Product A->C Imp1 Impurity: Unreacted 4-Hydroxybenzaldehyde A->Imp1 Incomplete Reaction B 2-Chloro-N-methylethanamine B->C E Target Molecule 4-(2-(Methyl(pyridin-2-yl) amino)ethoxy)benzaldehyde C->E D 2-Chloropyridine D->E Imp2 Impurity: Unreacted 2-Chloropyridine D->Imp2 Incomplete Reaction Imp3 Impurity: Oxidation Product (Benzoic Acid derivative) E->Imp3 Degradation

Caption: Potential synthetic pathway and points of impurity introduction.

  • Determine the Adduct: In positive-ion electrospray ionization (ESI+), the most common adduct is a proton [M+H]⁺. Your observed m/z will be the molecular weight (MW) + 1.0078.

  • Calculate Neutral Mass: Subtract the mass of the proton from your observed m/z to get the neutral molecular weight of the impurity.

  • Compare with Hypothesized Structures: Match this calculated MW against the theoretical MWs of potential impurities.

Potential ImpurityMolecular FormulaExact MassExpected [M+H]⁺ (m/z)
4-HydroxybenzaldehydeC₇H₆O₂122.0368123.0441
2-ChloropyridineC₅H₄ClN113.0032114.0105
Target ProductC₁₅H₁₆N₂O₂256.1212257.1285
Benzoic Acid DerivativeC₁₅H₁₆N₂O₃272.1161273.1234
  • Analyze Fragmentation (MS/MS): If your instrument allows, perform MS/MS on the impurity peak. The fragmentation pattern provides structural clues. For example, a characteristic loss for an aromatic aldehyde is the loss of a CHO group (29 Da).[16] The amine portion may show alpha-cleavage.[17]

Scenario 3: Ambiguous Nuclear Magnetic Resonance (NMR) Results

Problem: Your ¹H NMR spectrum of the final product shows small, unassigned signals, and you suspect they are from impurities.

Causality: NMR spectroscopy is a powerful tool for structure elucidation and can detect impurities at low levels.[18][19][20] Signals that do not correspond to the target molecule, solvent, or known standards (like TMS) are likely from impurities.

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to maximize the signal-to-noise ratio for low-level impurities.

  • Acquire High-Resolution ¹H NMR:

    • Rationale: A high-field instrument (≥400 MHz) is essential to resolve overlapping signals.

    • Ensure a sufficient number of scans to obtain a good signal for impurities that might be present at the ~0.1-1.0% level.[18]

  • Data Analysis - Key Signals to Look For:

    • Unreacted Aldehyde: Look for a singlet from the aldehyde proton (-CHO) of 4-hydroxybenzaldehyde around 9.8 ppm. The target molecule's aldehyde proton will be in a similar region (~9.8-9.9 ppm), but its chemical environment is different, leading to a distinct chemical shift.

    • Unreacted Pyridine: 2-Chloropyridine has characteristic signals in the aromatic region (typically 7.0-8.5 ppm). Check for a distinct set of pyridine signals that do not match the pattern of the product.

    • Oxidized Impurity: The most common degradation product is the corresponding benzoic acid. The key signal to look for is the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a very broad carboxylic acid proton (-COOH) signal, often downfield (>12 ppm).

    • Integration: Carefully integrate the signals of the main product and the impurity peaks. The ratio of the integrals, when normalized for the number of protons, gives a quantitative estimate of the impurity level.[18]

  • Advanced NMR Experiments: If signals are complex or overlapping, 2D NMR experiments like COSY (identifies coupled protons) and HSQC/HMBC (correlates protons with carbons) can be invaluable for assigning the structure of an unknown impurity.[18][19]

By following these structured guides, you can efficiently move from detecting an unknown impurity to confidently identifying its structure, ensuring the quality and integrity of your research and development work.

References

Sources

Troubleshooting

Technical Support Center: 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Welcome to the technical support resource for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (MPAEB). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this k...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (MPAEB). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. As an important precursor in the synthesis of therapeutic agents like Rosiglitazone, understanding its stability and degradation profile is critical for ensuring reaction efficiency, purity of downstream products, and reproducibility of results.[1][2] This document provides in-depth answers to frequently encountered issues and troubleshooting workflows based on the compound's inherent chemical liabilities.

Frequently Asked Questions (FAQs)

Question 1: What are the most common visual and analytical indicators that my sample of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde has degraded?

Answer: Degradation of this aldehyde can often be detected through simple observation and routine analytical checks.

  • Visual Indicators: The most common sign of degradation is the appearance of a white, crystalline solid within the liquid or solid aldehyde.[3] This is typically the corresponding carboxylic acid, which has lower solubility and a higher melting point. The compound itself may also develop a yellowish tint over time upon exposure to air.[3]

  • Analytical Indicators:

    • TLC/LC: Appearance of a new, more polar spot/peak that is baseline-resolved from the parent aldehyde.

    • NMR Spectroscopy: A significant decrease in the integration of the aldehydic proton signal (typically around 9.8-10.0 ppm) and the emergence of a broad singlet far downfield (>11 ppm), characteristic of a carboxylic acid proton.

    • Mass Spectrometry: Detection of a new ion with an m/z corresponding to an additional oxygen atom (M+16). For MPAEB (MW: 256.31 g/mol ), the primary degradant would have an m/z corresponding to [C15H16N2O3+H]+.

Question 2: What are the primary chemical degradation pathways for this molecule under typical laboratory conditions?

Answer: The molecular structure of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde contains several functional groups, but the benzaldehyde moiety is, by far, the most susceptible to degradation.

  • Autoxidation to Carboxylic Acid: The paramount degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid. This is a free-radical chain reaction that is notoriously initiated by atmospheric oxygen and can be accelerated by light.[3][4] This is the most common impurity found in aged samples of benzaldehyde and its derivatives.[3][5] The product of this pathway is 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzoic acid .

  • N-Oxidation: The tertiary amine and the pyridine nitrogen are both potential sites for oxidation, leading to the formation of N-oxides. This is a less common pathway under ambient conditions but can be induced by strong oxidizing agents or specific metabolic processes.

  • Hydrolysis of Ether Linkage: The ether bond is generally stable. However, under forcing acidic conditions (e.g., refluxing in strong, non-oxidizing acid), it could theoretically be cleaved to yield 4-hydroxybenzaldehyde and 2-(methyl(pyridin-2-yl)amino)ethanol. This is not a typical degradation pathway under standard storage or reaction conditions.

  • Photodegradation: Beyond catalyzing autoxidation, UV light can potentially promote more complex degradation pathways. For benzaldehyde itself, light has been shown to induce decarbonylation to form benzene under specific conditions, though this is a more extreme case.[6]

Below is a diagram illustrating the most probable degradation pathways.

G cluster_main Primary Compound cluster_products Degradation Products MPAEB 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde BenzoicAcid 4-(2-(...)ethoxy)benzoic acid MPAEB->BenzoicAcid Autoxidation (O2, light) [MOST COMMON] N_Oxide Tertiary Amine / Pyridine N-Oxide MPAEB->N_Oxide Oxidizing Agents HydrolysisProducts 4-Hydroxybenzaldehyde + 2-(...)ethanol MPAEB->HydrolysisProducts Strong Acid, Δ

Caption: Predicted degradation pathways for MPAEB.

Question 3: How should I properly store and handle this compound to minimize degradation?

Answer: Proper storage is the most effective strategy to maintain the integrity of your material. The key is to mitigate exposure to oxygen and light.[3]

  • Inert Atmosphere: Store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. This directly prevents contact with atmospheric oxygen, the primary driver of autoxidation.[3]

  • Light Protection: Use amber or opaque glass vials to protect the compound from light, which can initiate and accelerate the radical oxidation process.[3]

  • Temperature Control: Store in a cool, dry place. While refrigeration can slow the rate of oxidation, it may cause the less soluble benzoic acid impurity to crystallize out, which can be misleading.[3] Recommended storage is between 15°C and 25°C.[3]

  • Handling: When weighing or transferring the material, do so efficiently to minimize its exposure time to the open air. For highly sensitive applications, perform manipulations inside a glovebox.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical workflow to diagnose the issue.

G start Problem Observed (e.g., Low Yield, Impurity Peak) check_visual Visually Inspect Starting Material (Crystals? Yellowing?) start->check_visual run_lcms Run LC-MS Analysis on Starting Material check_visual->run_lcms Suspicion raised check_mass Look for M+16 Peak (m/z for Benzoic Acid) run_lcms->check_mass confirm_nmr Run 1H NMR on Starting Material check_mass->confirm_nmr M+16 detected check_aldehyde_peak Check Aldehyde Proton Integration (~9.9 ppm) confirm_nmr->check_aldehyde_peak diagnosis Diagnosis: Starting material is significantly oxidized. check_aldehyde_peak->diagnosis Integration < 95% action_purify Purify material before use (See Protocol 3) diagnosis->action_purify If purification is feasible action_discard Discard and use fresh lot diagnosis->action_discard If highly degraded or purity is critical G start Dissolve impure aldehyde in organic solvent (e.g., Ethyl Acetate, DCM) wash Transfer to separatory funnel. Wash with 5% NaHCO3 (aq). Repeat 2-3 times. start->wash separate Collect organic layer. Discard aqueous layers (contains acid salt). wash->separate dry Dry organic layer over anhydrous MgSO4 or Na2SO4. separate->dry filter Filter to remove drying agent. dry->filter evaporate Evaporate solvent under reduced pressure. filter->evaporate finish Result: Purified Aldehyde. Confirm purity by HPLC/NMR. evaporate->finish

Caption: Workflow for purification of MPAEB.

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Washing: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate or sodium carbonate. This converts the acidic benzoic acid into its water-soluble sodium salt. [3]3. Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.

  • Final Wash: Wash the organic layer once with brine to remove residual water.

  • Drying & Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

  • Verification: Confirm the purity of the recovered material using the methods in Protocol 1 or 2.

Reference Data Tables

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 122321-03-3[7]
Molecular Formula C15H16N2O2[7][8]
Molecular Weight 256.31 g/mol [8][9]
Boiling Point ~440.9°C at 760 mmHg[]
Density ~1.18 g/cm³[]

Table 2: Expected Diagnostic Ions in ESI+ Mass Spectrometry

m/z (Expected)AssignmentNotes
257.12[M+H]+Parent ion of the aldehyde
273.12[M+16+H]+Parent ion of the benzoic acid degradant
279.10[M+Na]+Sodium adduct of the aldehyde

Table 3: Characteristic ¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignmentNotes
~9.85s1H, -CHODiagnostic for aldehyde. Disappears upon oxidation.
~8.10d1H, Pyridine-H6
~7.85d2H, Ar-H ortho to CHO
~7.55t1H, Pyridine-H4
~7.15d2H, Ar-H ortho to ether
~6.80d1H, Pyridine-H5
~6.60t1H, Pyridine-H3
~4.30t2H, -OCH2-
~3.85t2H, -NCH2-
~3.10s3H, -NCH3
>11.0br s(1H), -COOHAppears upon oxidation. Very broad.

References

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (2010). De Gruyter. [Link]

  • Brody, A., & Morgan, J. Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. [Link]

  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). PMC - NIH. [Link]

  • Benzaldehyde derivatives, their preparation and application. (1988).
  • Benzaldehyde: Properties, Reactions, Production And Uses. (2024). Chemcess. [Link]

  • Can benzaldehyde be oxidised? (2021). Quora. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater. (2024). MDPI. [Link]

  • Organic Chemistry – Specific Name Reactions. NIOS. [Link]

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (2018). RSC Advances. [Link]

  • Experimental and modeling study of benzaldehyde oxidation. (2019). ResearchGate. [Link]

  • Hydrolysis of benzaldehyde O,S-acetals. (1976). Journal of the American Chemical Society. [Link]

  • The thermal decomposition of benzaldehyde at different temperatures. (2024). ResearchGate. [Link]

  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. (2021). RSC Advances. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

  • 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. Veeprho. [Link]

  • Synthesis and crystal structure of 4-[2-(Methyl-pyridin2-ylamino)ethoxy]-benzaldoxime. Manipal Research Portal. [Link]

  • 4-[2-(Methyl-2-pyridinyl amino)ethoxy]benzaldehyde. BuyersGuideChem. [Link]

  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (2012). ResearchGate. [Link]

  • 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014). LibreTexts Chemistry. [Link]

  • 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. [Link]

  • Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

  • 4-{2-[Methyl(2-pyridyl)amino]ethoxy}benzaldehyde. Sci-Hub. [Link]

  • Inhibition of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by dietary benzaldehydes. (1995). PubMed. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). MDPI. [Link]

  • 4-ethoxy-N-(2-pyridinylmethyl)benzamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • 4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde. MOLBASE. [Link]

  • 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. Pharmaffiliates. [Link]

  • Degradation of neurotoxin β-N-methylamino-L-alanine by UV254 activated persulfate: Kinetic model and reaction pathways. (2021). ResearchGate. [Link]

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Optimization

Technical Support Center: Optimizing the Knoevenagel Condensation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Welcome to the technical support center for the Knoevenagel condensation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific aldehyde as a key intermediate, particularly in synthetic routes towards therapeutic agents such as Rosiglitazone and related compounds.[1][2]

The Knoevenagel condensation is a robust method for carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base.[3] The product is an α,β-unsaturated system, a versatile pharmacophore and synthetic intermediate.[4][5] While powerful, the reaction's efficiency with a complex substrate like 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde—possessing multiple basic nitrogen sites and an ether linkage—can be sensitive to reaction parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal results.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address the most common issues encountered during the Knoevenagel condensation of this substrate. Follow the decision tree below to diagnose and resolve experimental hurdles.

Troubleshooting_Workflow start Start: Reaction Outcome Unsatisfactory q1 Is the reaction proceeding? (Monitor by TLC/LC-MS) start->q1 a1_no No reaction or very low conversion q1->a1_no No a1_yes Reaction is slow or incomplete q1->a1_yes Yes, but slow/ incomplete a1_side Significant side products observed q1->a1_side Yes, but messy check_catalyst 1. Catalyst Inactivity: - Is the catalyst appropriate (e.g., piperidine, L-proline)? - Is it fresh/active? - Try a stronger base (e.g., DBU) cautiously. a1_no->check_catalyst inc_time_temp 1. Kinetics: - Increase reaction time. - Cautiously increase temperature. - Increase catalyst loading (e.g., 0.1 -> 0.2 equiv). a1_yes->inc_time_temp q2 What kind of side products? a1_side->q2 check_temp 2. Insufficient Energy: - Increase temperature incrementally (e.g., RT -> 50°C -> Reflux). - Consider microwave irradiation for rate enhancement. check_catalyst->check_temp check_solvent 3. Poor Solubility/Solvation: - Ensure reactants are soluble. - Switch to a more polar aprotic solvent like DMF or DMSO. check_temp->check_solvent end_node Achieved Optimized Conditions check_solvent->end_node remove_h2o 2. Equilibrium Issue: - The reaction produces water. [20] - Add molecular sieves or use a Dean-Stark apparatus to remove water and drive equilibrium forward. inc_time_temp->remove_h2o remove_h2o->end_node a2_self Aldehyde self-condensation? q2->a2_self a2_michael Michael addition of a second active methylene unit? [14] q2->a2_michael a2_decomp Substrate/product decomposition? q2->a2_decomp reduce_base 1. Reduce Basicity: - Use a weaker catalyst (e.g., ammonium acetate, boric acid). [14, 16] - Decrease catalyst concentration. a2_self->reduce_base control_stoich 1. Control Stoichiometry: - Use a strict 1:1 molar ratio of aldehyde to active methylene compound. [14] a2_michael->control_stoich reduce_temp 1. Milder Conditions: - Lower the reaction temperature. - Reduce reaction time as soon as starting material is consumed. a2_decomp->reduce_temp reduce_base->end_node control_stoich->end_node reduce_temp->end_node

Caption: Troubleshooting workflow for Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion. What are the first parameters I should check?

A1: When facing a stalled reaction, the primary suspects are catalyst activity, reaction temperature, and reactant solubility.

  • Catalyst Choice and Activity: The Knoevenagel condensation is typically catalyzed by a weak base.[6] Piperidine, pyridine, or L-proline are excellent starting points.[7] Your substrate contains a pyridine and a tertiary amine, which can potentially interact with the catalyst. Ensure you are using a catalytic amount (typically 5-20 mol%). If using a standard amine catalyst, ensure it is not degraded (e.g., old piperidine can oxidize). Consider an alternative catalyst like boric acid, which has been shown to be effective and allows for easy workup.[8]

  • Temperature: Many Knoevenagel condensations proceed at room temperature, but some require thermal energy to overcome the activation barrier.[9] If there is no reaction at room temperature after several hours, try warming the reaction to 40-60 °C. Refluxing in a solvent like ethanol or toluene is a common next step.

  • Solvent and Solubility: Reactants must be in the solution phase to react. 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde has moderate polarity. If you are using a nonpolar solvent like toluene and observing poor solubility, switch to a more polar solvent. Polar protic solvents like ethanol and methanol are often effective first choices.[10] If issues persist, polar aprotic solvents like DMF or DMSO can be used, as they are excellent solvating agents, though they can make product isolation more challenging.[11]

Q2: The reaction is sluggish and does not go to completion. How can I drive it forward?

A2: An incomplete reaction is often due to an unfavorable equilibrium. The condensation produces water as a byproduct, and its accumulation can slow or reverse the reaction.[12]

  • Water Removal: The most direct way to push the equilibrium towards the product is to remove water as it forms. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene).

    • Drying Agents: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture. This is a simpler setup suitable for smaller-scale reactions.

  • Increasing Catalyst Loading: While catalytic, increasing the amount of your base (e.g., from 10 mol% to 20 mol%) can increase the rate of enolate formation and, consequently, the overall reaction rate.

Q3: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A3: Side product formation is typically a result of the reaction conditions being too harsh or the stoichiometry being imbalanced.

  • Aldehyde Self-Condensation: This occurs if the base is too strong, as it can deprotonate the α-carbon of the aldehyde (if one exists) or promote other undesired pathways. The key principle of the Knoevenagel is to use a base that is strong enough to deprotonate the active methylene compound but not the aldehyde.[3] If you suspect self-condensation, switch to a milder catalyst like ammonium acetate or L-proline.[7][13]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound.[9] This is more common if an excess of the active methylene compound is used. To prevent this, maintain a strict 1:1 stoichiometry of the aldehyde and the active methylene compound.[9]

  • Decomposition: The pyridine and tertiary amine functionalities in your substrate can be sensitive to very high temperatures or strongly acidic/basic conditions. If you observe charring or a complex mixture of baseline products, reduce the reaction temperature and ensure your reagents are pure.

Q4: Which active methylene compound should I choose?

A4: The choice depends on your synthetic goal. The "Z" groups on the active methylene compound (Z-CH₂-Z') must be sufficiently electron-withdrawing to increase the acidity of the methylene protons.[3]

  • For Carboxylic Acid Products (Doebner Modification): Use malonic acid with pyridine as the solvent and a catalytic amount of piperidine. The reaction is followed by a spontaneous decarboxylation to yield an α,β-unsaturated carboxylic acid (a cinnamic acid derivative).[3]

  • For Nitrile or Ester Products: Use malononitrile, ethyl cyanoacetate, or diethyl malonate. These are highly reactive due to the strong electron-withdrawing nature of the nitrile and ester groups and often give high yields under mild conditions.[4][12]

  • For Thiazolidinedione Products: For syntheses targeting insulin sensitizers like Rosiglitazone, the active methylene compound is 2,4-thiazolidinedione.[1]

Reaction Mechanism and Key Intermediates

Understanding the mechanism is crucial for rational optimization. The reaction proceeds through several key steps, catalyzed by a secondary amine like piperidine.

Knoevenagel_Mechanism General Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Iminium Ion Formation cluster_3 Step 3: Nucleophilic Attack cluster_4 Step 4: Elimination & Catalyst Regeneration A Active Methylene (Z-CH₂-Z') C Resonance-Stabilized Enolate A->C + Base D Aldehyde (R-CHO) B Base (e.g., Piperidine) F Adduct Intermediate C->F Attacks Iminium Ion C->F E Iminium Ion (R-CH=N⁺R₂) D->E + Base G α,β-Unsaturated Product F->G - H₂O, - Base F->G H Water

Caption: Stepwise mechanism of the Knoevenagel condensation.

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate. This is the key nucleophile.[4]

  • Iminium Ion Formation: The amine catalyst can also react with the aldehyde to form an iminium ion. This intermediate is more electrophilic than the original aldehyde, accelerating the reaction.[14]

  • Nucleophilic Attack: The enolate attacks the iminium ion (or the aldehyde directly) to form a C-C bond, resulting in an aldol-type addition product.[14][15]

  • Dehydration: This intermediate rapidly eliminates a molecule of water to form the thermodynamically stable α,β-unsaturated conjugated system, which is the final product.[3]

Optimized Conditions: Data Summary

The optimal conditions depend heavily on the specific active methylene compound used. The following table summarizes starting points based on literature for analogous aromatic aldehydes.

Active Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Typical TimeExpected YieldReference(s)
MalononitrilePiperidine (10)EthanolReflux1-3 h>90%[16]
Ethyl CyanoacetateL-proline (15)Ethanol (80%)RT4-8 h80-95%[7]
2,4-ThiazolidinedionePiperidine (20)TolueneReflux (Dean-Stark)6-12 h75-90%[1]
Malonic AcidPiperidine (cat.)PyridineReflux2-6 h80-95%[3][17]
MalononitrileNoneWater5015-120 min>95%[18]
Ethyl CyanoacetateBoric Acid (10)aq. EthanolRT2-5 h>90%[8]

Reference Experimental Protocol

This protocol describes a general procedure for the condensation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde with malononitrile, a highly reactive partner.

Materials:

  • 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (approx. 0.2 M concentration)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (1.0 eq) and ethanol. Stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add malononitrile (1.0 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent). The reaction is typically complete when the aldehyde spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and any unreacted starting materials.[16] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) if necessary.

References

  • Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]

  • De Gruyter. Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (2010). Rasayan J. Chem.[Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

  • YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. (2021-10-27). [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. Optimization conditions of Knoevenagel condensation reactions. [Link]

  • ResearchGate. Optimization of conditions for Knoevenagel condensation reaction. [Link]

  • ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021-03-15). [Link]

  • ResearchGate. Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [Link]

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023-10-26). [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • ResearchGate. Knoevenagel Condensation | Request PDF. [Link]

  • YouTube. Knoevenagel condensation. (2023-01-14). [Link]

  • ResearchGate. [[.omega.-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones as potent antihyperglycemic agents. [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024-09-10). [Link]

  • ACS Publications. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021-10-18). [Link]

  • JoVE. Aldol Condensation with β-Diesters. [Link]

  • Manipal Research Portal. Synthesis and crystal structure of 4-[2-(Methyl-pyridin2-ylamino)ethoxy]-benzaldoxime. [Link]

  • ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]

  • ResearchGate. The Knoevenagel condensation reactions of various aromatic aldehydes... [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025-02-01). [Link]

Sources

Troubleshooting

Overcoming challenges in the scale-up of "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" production

Welcome to the technical support center for the production of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this key pharmaceutical intermediate. Here, we address common challenges with scientifically grounded explanations and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde at an industrial scale?

The most prevalent and industrially viable method is the Williamson ether synthesis. This reaction involves the condensation of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde.[1] The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).[2]

Q2: What are the primary challenges when scaling up this synthesis?

The main difficulties encountered during scale-up are:

  • Product Isolation and Purity: The crude product is often a viscous oil with purities as low as 50-55%, making it difficult to handle and purify.[3]

  • By-product Formation: Several side reactions can lead to impurities that are challenging to separate from the final product.

  • Product Stability: The aldehyde functional group is susceptible to oxidation, especially under basic conditions, which can lead to the formation of the corresponding carboxylic acid.[4]

Q3: How can the purity of the final product be improved during scale-up?

A highly effective method for purification is the formation of a solid metabisulphite adduct.[2][3] Reacting the crude oily product with an alkali metal metabisulphite, such as sodium metabisulphite, in an aqueous alcoholic solution precipitates the benzaldehyde as a crystalline solid. This adduct can be easily filtered, washed, and then hydrolyzed back to the pure aldehyde, achieving purities of 96-99% by HPLC.[2]

Q4: What are the recommended storage conditions for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde?

To prevent degradation, the compound should be stored at 2–8°C under an inert atmosphere.[4][5] It is sensitive to light, so storage in amber vials is recommended to prevent photo-oxidation.[4] The compound shows thermal decomposition above 200°C.[4]

Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their root causes, and validated solutions.

Problem 1: Low Yield of the Desired Product

Low yields can often be attributed to suboptimal reaction conditions or competing side reactions.

Workflow for Diagnosing Low Yield

Caption: Troubleshooting flowchart for low yield.

Potential Causes & Solutions:

Potential Cause Underlying Science & Explanation Recommended Action & Protocol
Incomplete Deprotonation of the Alcohol The Williamson ether synthesis requires the formation of an alkoxide from the alcohol starting material. If the base is not strong enough or is added in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.Use a strong base like sodium hydride (NaH) or potassium tert-butoxide. Ensure at least one molar equivalent of the base is used. For scale-up, consider a solution of the base for better dispersion and controlled addition.
Presence of Water in the Reaction Water will quench the strong base and react with the alkoxide, regenerating the starting alcohol. This reduces the concentration of the active nucleophile.Ensure all solvents (e.g., DMF) are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
Side Reaction: Elimination The reaction of the alkoxide with 4-fluorobenzaldehyde is a nucleophilic aromatic substitution. However, if other alkyl halides are present as impurities, E2 elimination can compete with the desired SN2 reaction, especially at higher temperatures.[6]Maintain a controlled reaction temperature. While the reaction can be heated to 80°C, monitor for the formation of elimination by-products by GC-MS.[2]
Impure Starting Materials The presence of isomeric impurities in 4-fluorobenzaldehyde, such as 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, can lead to the formation of undesired positional isomers of the final product.[6]Source high-purity starting materials. Analyze incoming 4-fluorobenzaldehyde by GC-MS to quantify isomeric purity.
Problem 2: Product is a Viscous, Impure Oil

This is a well-documented challenge in the production of this intermediate.

Purification Workflow: From Oil to Crystalline Solid

Caption: Workflow for purification via metabisulphite adduct.

Potential Causes & Solutions:

Potential Cause Underlying Science & Explanation Recommended Action & Protocol
Inherent Physical Properties The molecular structure of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde lends itself to being a viscous oil at room temperature, making traditional purification methods like distillation or crystallization challenging.Protocol for Metabisulphite Adduct Formation: 1. Dissolve the crude oil in an industrial spirit (e.g., aqueous methanol or ethanol).2. Cool the solution to approximately 15°C.3. Slowly add a saturated aqueous solution of sodium metabisulphite while stirring.4. Continue stirring for 1-2 hours to allow for complete precipitation of the white crystalline adduct.5. Filter the solid and wash with cold industrial spirit and then water.6. Dry the solid under vacuum.[3]
Presence of Polar Impurities Unreacted starting materials and various by-products contribute to the oily nature and low purity of the crude product.The formation of the metabisulphite adduct is highly selective for aldehydes, leaving most impurities in the mother liquor. This provides a significant purification advantage over direct crystallization or chromatography at a large scale.[7]
Problem 3: Formation of Key By-products

Understanding and controlling the formation of impurities is critical for a robust process.

Potential By-products and Their Origins:

By-product Potential Origin Analytical Detection Method Mitigation Strategy
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzoic acid Oxidation of the aldehyde functional group, particularly in the presence of residual base and air.[4]HPLC, LC-MSAfter reaction completion, neutralize any excess base before work-up. Handle the purified product under an inert atmosphere.
Unreacted 2-(N-methyl-N-(2-pyridyl)amino)ethanol Incomplete reaction or inefficient mixing at scale.HPLC, GC-MSEnsure efficient stirring and adequate reaction time. Monitor the disappearance of the starting material by HPLC.
Isomeric Products Use of 4-fluorobenzaldehyde contaminated with 2- and 3-fluorobenzaldehyde.[6]GC-MS of starting material; LC-MS of final product.Specify high-purity 4-fluorobenzaldehyde from suppliers and perform incoming quality control.
N-Oxide of the Pyridine Ring Potential oxidation of the pyridine nitrogen, although less common under these conditions.LC-MSUse high-quality, peroxide-free solvents. Maintain an inert atmosphere.

Quality Control and Analytical Protocols

Routine quality control is essential to ensure batch-to-batch consistency.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the final product and any non-volatile impurities. A reverse-phase C18 column with a buffered mobile phase (e.g., phosphate buffer and acetonitrile) and UV detection is a typical starting point.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of volatile starting materials (e.g., 4-fluorobenzaldehyde) and detecting volatile by-products.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities and degradation products.[8][12]

Stability Indicating Studies

For pharmaceutical intermediates, understanding degradation pathways is crucial. Forced degradation studies should be performed to identify potential degradants under various stress conditions.[13][14]

Forced Degradation Conditions:

Condition Typical Protocol Expected Degradation Pathway
Acidic 0.1 M HCl at 60°C for 24hHydrolysis of the ether linkage is possible, though generally stable.
Basic 0.1 M NaOH at 60°C for 24hOxidation of the aldehyde to the corresponding carboxylic acid is the primary concern.[4]
Oxidative 3% H₂O₂ at room temperature for 24hOxidation of the aldehyde and potentially the pyridine ring (N-oxide formation).
Thermal Dry heat at 105°C for 48hMonitor for decomposition products.
Photolytic Exposure to UV light (ICH Q1B)Photo-oxidation of the aldehyde.

By implementing these troubleshooting guides and analytical protocols, researchers and production chemists can overcome the common challenges associated with the scale-up of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, leading to a more robust, efficient, and high-purity manufacturing process.

References

  • 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde - Benchchem. (URL not available)
  • Williamson ether synthesis - Wikipedia. [Link]

  • US7598387B2 - Synthesis of antidiabetic rosiglitazone derivatives - Google P
  • SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099 - EPO. [Link]

  • In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Rosiglitazone maleate, SB-206846((-)-enantiomer, free base), SB-210232((+)) - Drugs of the Future. (URL not available)
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. [Link]

  • Forced Degradation Studies | Semantic Scholar. [Link]

  • Two different Williamson ether syntheses can be used to make the ... - Pearson. [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review - ResearchGate. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides - Organic Chemistry Portal. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing). [Link]

  • Williamson ether synthesis (video) - Khan Academy. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]

  • (PDF) Thermal Stability, Kinetic Degradation and Lifetime Prediction of Chitosan Schiff Bases Derived from Aromatic Aldehydes - ResearchGate. [Link]

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (URL not available)
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME - Catalysis Science & Technology (RSC Publishing). [Link]

  • Comprehensive GC-MS Measurement of Amino Acids, Metabolites, and Malondialdehyde in Metformin-Associated Lactic Acidosis at Admission and during Renal Replacement Treatment - PMC - NIH. [Link]

  • Reactions of NO3 with aromatic aldehydes: gas-phase kinetics and insights into the mechanism of the reaction - ACP. [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry. [Link]

  • Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). | Semantic Scholar. [Link]

  • Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases | JACS Au - ACS Publications. [Link]

  • Odor-Active Compound Stability in Mango Peel Side-Streams: Insights for Valorization and Waste Minimization - MDPI. [Link]

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Optimization

Troubleshooting low conversion rates in "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" synthesis

Welcome to the technical support guide for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde , a key intermediate in the development of various pharmaceutical compounds, including analogues of Rosiglit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde , a key intermediate in the development of various pharmaceutical compounds, including analogues of Rosiglitazone.[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis, helping to diagnose and resolve issues leading to low conversion rates and impure products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this molecule?

The most frequently cited pathway is a two-part synthesis. It begins with the formation of the key amino alcohol intermediate, 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol. This intermediate is then coupled with an activated benzaldehyde, typically 4-fluorobenzaldehyde, via a nucleophilic aromatic substitution (SNAr) reaction to form the final product.[1] This route is generally preferred over a traditional Williamson ether synthesis starting from 4-hydroxybenzaldehyde and a halogenated amine due to potential side reactions on the unprotected aldehyde.

Q2: Why is 4-fluorobenzaldehyde used instead of other 4-halobenzaldehydes?

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. Fluorine is the most electronegative halogen, which makes the carbon atom it's attached to highly electrophilic and thus more susceptible to nucleophilic attack. This often leads to faster reaction rates and higher yields compared to chloro- or bromo- analogues in SNAr reactions.

Q3: How should I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexane to clearly separate the starting materials (e.g., 4-fluorobenzaldehyde) from the more polar product. Staining with potassium permanganate or visualization under UV light will help track the consumption of starting material and the formation of the product spot. For more quantitative analysis, HPLC or GC-MS can be employed on aliquots taken from the reaction mixture.[4]

Q4: The final product appears difficult to purify. What are the best practices?

The product contains a basic pyridine nitrogen, which can cause tailing on silica gel chromatography. To mitigate this, consider deactivating the silica gel with triethylamine (e.g., using an eluent containing 0.5-1% triethylamine) or using a different stationary phase like alumina.[4] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is also a viable method for obtaining high-purity material.

Troubleshooting Guide: Low Conversion Rates & Impurities

Low yields are a frequent challenge in multi-step syntheses.[5] This section breaks down the most common problems encountered during the synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde and provides systematic solutions.

Problem 1: Low or No Formation of the Target Product

If TLC or NMR analysis shows a large amount of unreacted starting material, consult the following troubleshooting workflow.

G cluster_0 cluster_1 cluster_2 start Low Conversion Rate Detected cause1 Cause 1: Ineffective Alkoxide Formation start->cause1 cause2 Cause 2: Reagent Degradation start->cause2 cause3 Cause 3: Suboptimal Reaction Conditions start->cause3 sol1a Moisture Contamination? - Use anhydrous solvents (DMF). - Flame-dry glassware. cause1->sol1a Check... sol1b Base Potency Issue? - Use fresh, high-purity base (e.g., K-OtBu, NaH). - Ensure base is not expired or improperly stored. cause1->sol1b Check... sol2a Aldehyde Impurity? - Benzaldehydes can oxidize to benzoic acids. - Use freshly opened or purified 4-fluorobenzaldehyde. cause2->sol2a Check... sol2b Amino Alcohol Impurity? - Verify purity of the intermediate by NMR/GC-MS before use. cause2->sol2b Check... sol3a Incorrect Temperature? - S_NAr reactions require sufficient heat to overcome the activation energy. - Maintain temperature as per protocol (e.g., >100 °C). cause3->sol3a Check... sol3b Insufficient Reaction Time? - Monitor via TLC until starting material is consumed. - Reactions can take several hours (1-8h). [26] cause3->sol3b Check...

Caption: Troubleshooting workflow for low product conversion.

Expert Analysis (Causality):

  • Ineffective Alkoxide Formation: The key step in the SNAr reaction is the deprotonation of the 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol intermediate by a strong base to form a potent nucleophile (the alkoxide). If moisture is present, it will quench the base (e.g., potassium sec-butoxide or NaH).[6] Similarly, a degraded or low-purity base will not be effective, leading to incomplete deprotonation and a stalled reaction. The choice of a strong, bulky base like potassium sec-butoxide is deliberate to favor deprotonation without competing as a nucleophile itself.[1]

  • Reagent Degradation: 4-Fluorobenzaldehyde, like many aldehydes, is susceptible to air oxidation, forming the unreactive 4-fluorobenzoic acid.[7] This is especially true under basic conditions. The presence of this carboxylic acid impurity will consume your base and reduce the yield. Always use pure starting materials.[4]

  • Suboptimal Conditions: SNAr reactions have a significant activation energy barrier. Insufficient temperature will result in a sluggish or non-existent reaction. Conversely, excessively high temperatures for prolonged periods can lead to decomposition. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, leaving a more "naked" and reactive alkoxide anion, accelerating the SN2-like attack.[8]

Problem 2: Multiple Spots on TLC / Complex NMR Spectrum

The presence of unexpected byproducts indicates that side reactions are occurring.

Potential Side Product Cause & Mechanism Preventative Measure & Solution
C-Alkylated Benzaldehyde The phenoxide generated from 4-hydroxybenzaldehyde (in an alternative Williamson route) is an ambident nucleophile. While O-alkylation is desired, C-alkylation at the ortho position can occur, especially in protic solvents or with less polarizing cations.[9]Use a polar aprotic solvent (DMF, DMSO). Employ potassium or cesium bases (K₂CO₃, Cs₂CO₃) which are known to favor O-alkylation.[8][9]
Over-alkylation of Amine In the synthesis of the amino alcohol intermediate, if a harsh alkylating agent or excess is used, there's a risk of forming a quaternary ammonium salt on the pyridine nitrogen.Use stoichiometric amounts of the alkylating agent. Control the reaction temperature carefully, as higher temperatures can promote over-alkylation.
Cannizzaro Reaction Products If using 4-hydroxybenzaldehyde with a very strong base (like NaOH, KOH) and no alkylating agent present, the aldehyde can undergo disproportionation to form 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid.[9]Use a non-hydroxide base like K₂CO₃ or NaH. Ensure the alkylating agent is present when the base is active.
Benzoic Acid Derivative The aldehyde functional group is sensitive to oxidation, which can be accelerated by heat and trace impurities.[7]Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to air. Use freshly purified reagents.

Detailed Experimental Protocols

The following protocols are based on established methodologies and best practices.[1]

Protocol 1: Synthesis of Intermediate 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(methylamino)ethanol (1.0 eq) and anhydrous toluene.

  • Base Addition: Add powdered potassium hydroxide (KOH, 2.0 eq) to the solution.

  • Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Nucleophilic Substitution: After cooling, add 2-chloropyridine (1.1 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction, filter off the salts, and concentrate the filtrate under reduced pressure. Purify the resulting oil by vacuum distillation or column chromatography to yield the product.

Protocol 2: Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde
  • Setup: In a flame-dried, three-neck flask equipped with a condenser and nitrogen inlet, dissolve the amino alcohol intermediate from Protocol 1 (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution in an ice bath (0 °C) and add potassium sec-butoxide (1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for 30 minutes at this temperature to ensure complete alkoxide formation.

  • Aldehyde Addition: Add a solution of 4-fluorobenzaldehyde (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-120 °C. Maintain this temperature for 4-8 hours, monitoring progress by TLC.

  • Workup: Cool the mixture to room temperature and carefully pour it into a beaker of ice water. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, recrystallize from an appropriate solvent or purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% triethylamine).

References

  • Girish Kumar, S.K., et al. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Heterocyclic Communications, 16(1). Available at: [Link]

  • BenchChem (2025). Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. BenchChem Technical Support.
  • BenchChem (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Optimizing Organic Reaction Yields. BenchChem Technical Support.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • BenchChem (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • PubChem. Benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. Available at: [Link]

  • Kim, J. H., et al. (2006). N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. Journal of the Korean Chemical Society, 50(1), 58-62.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

Sources

Troubleshooting

Minimizing byproduct formation in Rosiglitazone synthesis from "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde"

Technical Support Center: Rosiglitazone Synthesis Topic: Minimizing Byproduct Formation in the Synthesis of Rosiglitazone from 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde Audience: Researchers, Scientists, and Dr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Rosiglitazone Synthesis

Topic: Minimizing Byproduct Formation in the Synthesis of Rosiglitazone from 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we understand that the synthesis of an Active Pharmaceutical Ingredient (API) like Rosiglitazone demands precision, particularly in the critical C-C bond-forming step. This guide provides in-depth technical support, troubleshooting, and validated protocols to minimize byproduct formation during the Knoevenagel condensation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde with 2,4-thiazolidinedione. Our focus is on the causality behind experimental choices to ensure a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the core chemical transformation in this step, and why is it prone to byproduct formation?

The key reaction is a Knoevenagel condensation. This involves the base-catalyzed reaction between an active methylene compound (2,4-thiazolidinedione) and an aldehyde (4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde).[1] The reaction is driven by the formation of a stable α,β-unsaturated carbonyl system, the benzylidene intermediate. Byproduct formation arises from several factors: the purity of the starting aldehyde, the stability of the thiazolidinedione ring under reaction conditions, and the potential for side reactions if temperature and stoichiometry are not precisely controlled.

Q2: What are the most critical parameters to control during the Knoevenagel condensation?

There are three primary parameters:

  • Purity of the Aldehyde: The starting aldehyde, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, is often prepared as a viscous oil and historical methods have shown purities as low as 50-55%.[2][3] Impurities from this stage will inevitably carry through, making its purification essential.

  • Water Removal: The condensation reaction produces water. According to Le Chatelier's principle, efficient removal of this water is necessary to drive the equilibrium towards the product. Failure to do so can result in low yields and potential hydrolysis-related side products.

  • Reaction Temperature and Time: While heat is required, excessive temperatures or prolonged reaction times can lead to the degradation of reactants or the desired product, and promote the formation of thermal byproducts.

Q3: What is the specific role of the base catalyst, and can alternatives be used?

The base, typically a secondary amine like piperidine, acts as a true catalyst. Its primary role is to deprotonate the acidic C5 methylene group of the 2,4-thiazolidinedione, generating a highly nucleophilic enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde.[1][4] While piperidine is common, other bases like pyrrolidine or catalytic amounts of alkali hydroxides can be used, though optimization may be required. The choice of base can influence reaction kinetics and the impurity profile.

Q4: Can the 2,4-thiazolidinedione (TZD) ring degrade during the reaction?

Yes. The 2,4-thiazolidinedione ring is a cyclic imide and is susceptible to hydrolysis, particularly under harsh acidic or basic conditions and at elevated temperatures.[5][6][7] This can lead to ring-opening, forming undesired byproducts and reducing the overall yield. Therefore, maintaining a mildly basic catalytic system and avoiding excessive heat is crucial for the integrity of the TZD scaffold.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Benzylidene Intermediate 1. Impure Aldehyde: Starting material impurities do not participate in the desired reaction. 2. Inefficient Water Removal: Reaction equilibrium is not shifted towards the product. 3. Insufficient Catalyst: The rate of reaction is too slow.1. Purify the aldehyde starting material, preferably via its metabisulphite adduct (See Protocol 1).[2] 2. Use a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water. 3. Ensure the catalyst (e.g., piperidine) is fresh and used at an appropriate molar percentage (typically 5-10 mol%).
High Levels of Unreacted Starting Materials 1. Incorrect Stoichiometry: An improper molar ratio of reactants was used. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.1. Carefully verify the masses and molar equivalents of the aldehyde and 2,4-thiazolidinedione. A slight excess (1.05-1.1 eq) of the TZD can be used. 2. Monitor the reaction progress by TLC or HPLC. Extend the reaction time at a controlled temperature until the limiting reagent is consumed. 3. Ensure the reaction is conducted at a temperature sufficient to dissolve all reactants.
Significant Peak of N-Desmethyl Impurity in Final Product The N-desmethyl impurity was present in the starting aldehyde.This impurity must be removed at the source. The purification of the aldehyde via its metabisulphite complex is effective at separating the desired methylated aldehyde from its N-desmethyl analogue.[8]
Formation of Multiple Unidentified Byproducts 1. Thermal Degradation: The reaction temperature is too high or the duration is too long. 2. Reactive Impurities in Solvent: Low-quality solvents may contain impurities that participate in side reactions.1. Reduce the reflux temperature by using a solvent with a lower boiling point or by applying a partial vacuum. Optimize for the minimum time required for completion. 2. Use high-purity, anhydrous grade solvents.

Section 3: Optimized Protocols & Methodologies

Protocol 1: Purification of Aldehyde via Metabisulphite Adduct

This protocol is a critical preliminary step to ensure high-purity 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, which significantly reduces byproduct formation downstream.[2][3]

  • Adduct Formation: Dissolve the crude aldehyde oil in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a saturated aqueous solution of sodium metabisulphite dropwise with vigorous stirring at room temperature.

  • Continue stirring for 2-3 hours. A fine crystalline solid of the metabisulphite adduct should precipitate.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold methanol to remove unreacted organic impurities. Dry the solid adduct under vacuum.

  • Aldehyde Regeneration: Suspend the purified metabisulphite adduct in a biphasic system of dichloromethane and a mild aqueous base (e.g., 10% sodium carbonate solution).

  • Stir vigorously for 4-6 hours at room temperature until the solid dissolves completely. The adduct will break down, releasing the pure aldehyde into the organic layer.

  • Extraction: Separate the organic layer. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified aldehyde as a high-purity oil or low-melting solid. Confirm purity (>99%) by HPLC.

Protocol 2: Optimized Knoevenagel Condensation

This protocol utilizes azeotropic water removal to maximize the yield of the benzylidene intermediate.

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: To the flask, add the purified 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (1.0 eq), 2,4-thiazolidinedione (1.1 eq), and piperidine (0.1 eq).

  • Solvent Addition: Add a suitable volume of toluene to dissolve the reactants upon gentle warming.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing until no more water is collected and TLC/HPLC analysis indicates the complete consumption of the aldehyde (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. The product, 5-{[4-[2-(N-methyl-N-2-pyridinyl)amino]ethoxy]benzylidene}-2,4-thiazolidinedione, often precipitates as a crystalline solid.

  • Isolation: Filter the solid product and wash with cold toluene or hexane to remove any residual starting materials or catalyst.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to achieve high purity before the subsequent reduction step.

Protocol 3: Standard HPLC Method for Impurity Profiling

This method is suitable for monitoring reaction progress and assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.2) and acetonitrile is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm or 288 nm.[9][10]

  • Retention Times: Under these conditions, Rosiglitazone and its related impurities, such as unreacted starting materials and the benzylidene intermediate, will have distinct retention times allowing for quantification.[9]

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms and workflows is key to effective troubleshooting.

Rosiglitazone Synthesis Workflow cluster_0 Step 1: Aldehyde Purification cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Reduction CrudeAldehyde Crude Aldehyde Oil (Purity ~50-55%) Metabisulphite Sodium Metabisulphite Adduct Formation CrudeAldehyde->Metabisulphite Na2S2O5, MeOH/H2O PureAldehyde Pure Aldehyde (Purity >99%) Metabisulphite->PureAldehyde Base Regeneration Condensation Knoevenagel Condensation (Toluene, Piperidine) PureAldehyde->Condensation TZD 2,4-Thiazolidinedione TZD->Condensation Intermediate Benzylidene Intermediate (Dehydro Rosiglitazone) Condensation->Intermediate Reduction Reduction of C=C bond Intermediate->Reduction e.g., Mg/MeOH or Pd/C, H2 Rosiglitazone Rosiglitazone Free Base Reduction->Rosiglitazone

Caption: High-level workflow for Rosiglitazone synthesis.

Knoevenagel Condensation Mechanism TZD 2,4-Thiazolidinedione (Active Methylene) Enolate TZD Enolate (Nucleophile) TZD->Enolate Aldehyde Aldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Attack Adduct Aldol Adduct Intermediate Aldehyde->Adduct Product Benzylidene Product + H2O Adduct->Product Dehydration (Water Elimination) Catalyst Piperidine (Base) Product->Catalyst Catalyst Regenerated Catalyst->TZD Deprotonation

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Section 5: Data Summary

Table 1: Common Impurities & Identification
Impurity NameStructureTypical OriginRecommended Analytical Technique
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehydeAldehyde Starting MaterialUnreacted starting materialHPLC, LC-MS
2,4-ThiazolidinedioneTZD Starting MaterialUnreacted starting materialHPLC, LC-MS[9]
5-{[4-[2-(N-methyl-N-2-pyridinyl)amino]ethoxy]benzylidene}-2,4-thiazolidinedioneBenzylidene IntermediateIncomplete reduction stepHPLC, LC-MS[11]
N-Desmethyl RosiglitazoneRosiglitazone minus N-CH3Impurity in aldehyde starting materialHPLC, LC-MS[8]

References

  • Meng, G., Zheng, M., et al. (2016). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes. Research on Chemical Intermediates. Available at: [Link]

  • Taylor, R., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available at: [Link]

  • Meng, G., et al. (2016). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. ResearchGate. Available at: [Link]

  • RJPT. (2017). Impurity Summarizing on Rosiglitazone by RP-HPLC Analytical Method. Rajiv Gandhi University of Health Sciences. Available at: [Link]

  • Frederick, C. B., et al. (2012). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Available at: [Link]

  • Reddy, G. O. (2009). Isolation, Synthesis and Characterization of Rosiglitazone Maleate Impurities. PDF. Available at: [Link]

  • Google Patents. (n.d.). Process for the ring cleavage of thiazolidine derivatives. Google Patents.
  • Google Patents. (n.d.). Preparation of rosiglitazone and its salts. Google Patents.
  • Reddy, G. O., et al. (2009). Isolation, Synthesis and Characterization of Rosiglitazone Maleate Impurities. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Pharmaffiliates. (n.d.). Rosiglitazone-impurities. Pharmaffiliates. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of rosiglitazone maleate. Google Patents.
  • Google Patents. (n.d.). Synthesis of antidiabetic rosiglitazone derivatives. Google Patents.
  • European Patent Office. (n.d.). Synthesis of antidiabetic rosiglitazone derivatives. EPO. Available at: [Link]

  • Drug Synthesis Database. (n.d.). Rosiglitazone maleate. Synbiocat. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde: A Guide for Medicinal and Process Chemists

The compound 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key intermediate in the synthesis of the thiazolidinedione-class antidiabetic agent Rosiglitazone, is of significant interest to researchers in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

The compound 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key intermediate in the synthesis of the thiazolidinedione-class antidiabetic agent Rosiglitazone, is of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] The efficiency of its synthesis directly impacts the overall cost and scalability of Rosiglitazone production. This guide provides a comparative analysis of two prominent synthetic routes to this valuable intermediate, offering insights into their respective methodologies, advantages, and drawbacks to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to the Target Molecule

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (CAS No. 122321-03-3) is a substituted benzaldehyde featuring a pyridinylaminoethoxy side chain. This structural motif is crucial for its role as a precursor to Rosiglitazone, where the aldehyde functionality serves as a handle for the subsequent Knoevenagel condensation with 2,4-thiazolidinedione. An efficient and scalable synthesis of this intermediate is therefore a critical aspect of the overall drug manufacturing process.

Synthetic Route 1: The Benzonitrile Reduction Pathway

This route, detailed in European Patent EP1905761A1, employs a two-step strategy starting from a commercially available halobenzonitrile.[4] The core of this approach is a Williamson ether synthesis followed by a nitrile reduction.

Conceptual Framework

The retrosynthetic analysis for this pathway involves disconnecting the ether linkage to reveal 4-halobenzonitrile and 2-(methyl(pyridin-2-yl)amino)ethanol. The benzaldehyde functionality is masked as a nitrile, which is a stable and readily available starting material. The nitrile is then selectively reduced to the aldehyde in the final step.

Experimental Protocol

Step 1: Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzonitrile

  • To a solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 30-35°C.

  • Stir the mixture for approximately one hour to ensure complete formation of the alkoxide.

  • Add a solution of 4-chlorobenzonitrile in DMF dropwise over one hour.

  • Maintain the reaction mixture at 30-35°C and stir for about four hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product. The resulting 4-(2-[methyl(pyridine-2-yl)amino]ethoxy)benzonitrile is obtained with high purity (>99%).[4]

Step 2: Reduction to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

  • Dissolve the 4-(2-[methyl(pyridine-2-yl)amino]ethoxy)benzonitrile intermediate in aqueous formic acid.

  • Add Raney Nickel to the solution.

  • Heat the reaction mixture to 100-105°C and maintain for a sufficient time to achieve complete conversion.

  • After the reaction is complete, filter the catalyst and isolate the product, 4-[2-(methyl-2-pyridinylamino)ethoxy]-benzaldehyde, which is reported to have a purity of approximately 99%.[4]

Diagram of the Benzonitrile Reduction Pathway

Benzonitrile Reduction Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction 2-(Methyl(pyridin-2-yl)amino)ethanol 2-(Methyl(pyridin-2-yl)amino)ethanol product1 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzonitrile 2-(Methyl(pyridin-2-yl)amino)ethanol->product1 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-Chlorobenzonitrile->product1 reagents1 NaH, DMF 30-35°C reagents1->product1 product2 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde product1->product2 reagents2 Raney Ni, HCOOH (aq) 100-105°C reagents2->product2

Caption: Synthetic pathway via benzonitrile intermediate.

Synthetic Route 2: Direct Etherification with a Benzaldehyde Derivative

This alternative approach, outlined in a study on the synthetic optimization of Rosiglitazone, also utilizes a Williamson ether synthesis but directly couples the side chain with a pre-existing benzaldehyde moiety.[5][6]

Conceptual Framework

This route is more convergent, directly forming the target molecule in a single etherification step. The key starting materials are 2-(N-methyl-N-(2-pyridyl)amino)ethanol and either 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde. The choice between the fluoro- and hydroxy- starting material will dictate the specific reaction conditions.

Experimental Protocol

Etherification using 4-Hydroxybenzaldehyde

  • In a suitable solvent, deprotonate 4-hydroxybenzaldehyde with a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Prepare a leaving group on the 2-(N-methyl-N-(2-pyridyl)amino)ethanol, for instance, by converting the alcohol to a tosylate or a halide.

  • Combine the activated benzaldehyde and the side-chain precursor and heat to effect the Williamson ether synthesis.

  • Work up the reaction to isolate the final product.

Etherification using 4-Fluorobenzaldehyde (Nucleophilic Aromatic Substitution)

  • In a suitable polar aprotic solvent like DMF or DMSO, react 2-(N-methyl-N-(2-pyridyl)amino)ethanol with a strong base like sodium hydride to form the alkoxide.

  • Add 4-fluorobenzaldehyde to the reaction mixture. The electron-withdrawing aldehyde group activates the fluoride for nucleophilic aromatic substitution.

  • Heat the reaction to drive it to completion.

  • Isolate and purify the product. A reported yield for this etherification step is 59%.[5][6]

Diagram of the Direct Etherification Pathway

Direct Etherification Pathway cluster_0 Williamson Ether Synthesis / SNAr 2-(Methyl(pyridin-2-yl)amino)ethanol 2-(Methyl(pyridin-2-yl)amino)ethanol product1 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde 2-(Methyl(pyridin-2-yl)amino)ethanol->product1 4-Hydroxybenzaldehyde or\n4-Fluorobenzaldehyde 4-Hydroxybenzaldehyde or 4-Fluorobenzaldehyde 4-Hydroxybenzaldehyde or\n4-Fluorobenzaldehyde->product1 reagents1 Base (e.g., NaH) Solvent (e.g., DMF) reagents1->product1

Caption: Direct synthesis via etherification.

Comparative Analysis

FeatureRoute 1: Benzonitrile ReductionRoute 2: Direct Etherification
Number of Steps 21
Starting Materials 2-(Methyl(pyridin-2-yl)amino)ethanol, 4-Halobenzonitrile2-(Methyl(pyridin-2-yl)amino)ethanol, 4-Hydroxybenzaldehyde or 4-Fluorobenzaldehyde
Key Reactions Williamson Ether Synthesis, Nitrile ReductionWilliamson Ether Synthesis / Nucleophilic Aromatic Substitution
Reported Yield Not explicitly stated for overall, but intermediates and final product have high purity (>99%).[4]59% for the etherification step.[5][6]
Reagents & Conditions NaH, DMF; Raney Ni, Formic Acid, High TemperatureStrong base (e.g., NaH), Polar aprotic solvent (e.g., DMF)
Scalability Potentially high, as nitrile reductions are common in industrial processes. The use of Raney Nickel, however, requires specialized handling.Favorable due to fewer steps. Nucleophilic aromatic substitution with 4-fluorobenzaldehyde is often efficient on a large scale.
Safety Considerations Use of sodium hydride (pyrophoric) and Raney Nickel (pyrophoric and requires careful handling and disposal).Use of sodium hydride (pyrophoric).
Atom Economy Lower due to the reduction step where a nitrile is converted to an aldehyde, with the nitrogen atom being removed.Higher, as it is a more direct coupling reaction.

Expert Insights and Recommendations

Both synthetic routes present viable options for the preparation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde. The choice between them will likely depend on the specific priorities of the research or manufacturing team.

  • For rapid, small-scale synthesis and process development , Route 2 (Direct Etherification) is likely preferable due to its single-step nature. This allows for faster access to the target molecule for further studies. The moderate reported yield of 59% may be acceptable for laboratory-scale work and could potentially be optimized.[5][6]

  • For large-scale industrial production , the decision is more nuanced. While Route 1 involves an additional step, the high purity reported for both the intermediate and the final product is a significant advantage, potentially reducing the burden of downstream purification.[4] The use of Raney Nickel is a well-established industrial process, although it necessitates appropriate safety infrastructure. The overall cost-effectiveness would depend on the relative prices of the starting materials (4-halobenzonitrile vs. 4-fluorobenzaldehyde/4-hydroxybenzaldehyde) and the operational costs associated with each route.

References

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (2010).
  • EP1905761A1 - An improved process for the preparation of 4-[2-(methyl-2-pyridinylamino) ethoxy] benzaldehyde, an intermediate for the preparation of rosiglitazone - Google Patents. (n.d.).
  • Meng, G., Zheng, M., Wang, L., Chen, Z., Wang, S., & Hu, R. (2016). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes.
  • 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde | 122321-03-3. (n.d.). Retrieved from [Link]

  • Synthetic optimization of rosiglitazone and related intermediates for industrial purposes | Request PDF. (2016). Retrieved from [Link]

  • Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Prasad, T. N. M., Gaonkar, S. L., Kapoor, K., Gupta, V. K., Shimizu, H., Sridhar, M. A., & Prasad, J. S. (2007). Synthesis and crystal structure of 4-[2-(Methyl-pyridin2-ylamino)ethoxy]-benzaldoxime. Manipal Research Portal.
  • Shodhana Laboratories Ltd. - PharmaCompass.com. (n.d.). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde: A Comparative Analysis of Synthesis Methods

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a quantitative measure; it is a critical determinant of downstream success. In the synthesis of comp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a quantitative measure; it is a critical determinant of downstream success. In the synthesis of complex pharmaceutical agents, such as the antidiabetic drug Rosiglitazone, the quality of key precursors like 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde dictates the efficiency of subsequent reactions and the impurity profile of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, objective comparison of the purity of this essential benzaldehyde derivative as obtained from two distinct synthetic methodologies. We will delve into the mechanistic nuances of each route, the potential for impurity formation, and present supporting data to guide your synthetic strategy.

The Critical Role of Purity in Pharmaceutical Synthesis

"4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" serves as a cornerstone in the construction of various bioactive molecules.[1] Its aldehyde functionality is a versatile handle for forming carbon-nitrogen and carbon-carbon bonds, pivotal for building complex heterocyclic systems. Consequently, any impurities present, whether unreacted starting materials, by-products, or residual reagents, can lead to the formation of difficult-to-remove, structurally similar impurities in the final API. This not only complicates purification processes but can also have significant implications for the safety and efficacy of the drug product.

Synthesis Methodologies: A Head-to-Head Comparison

Two primary synthetic routes for the preparation of "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" will be examined: a classical Williamson ether synthesis approach and a more modern method involving the reduction of a nitrile intermediate.

Method 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a venerable and widely employed method for the formation of ethers.[3][4] In the context of our target molecule, this approach involves the reaction of the sodium salt of 4-hydroxybenzaldehyde with a suitable 2-substituted N-methyl-N-(pyridin-2-yl)ethanamine derivative.

Reaction Scheme:

Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydride or potassium carbonate, is crucial to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, thereby generating a potent nucleophile. The other reactant is typically a 2-halo- or 2-tosyloxy-N-methyl-N-(pyridin-2-yl)ethanamine, where the halide or tosylate serves as a good leaving group for the SN2 reaction. The selection of an appropriate solvent, often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, is critical to solvate the cation of the base and facilitate the nucleophilic attack.

Potential Impurity Profile:

  • Unreacted 4-hydroxybenzaldehyde: Incomplete reaction can lead to the presence of this starting material in the final product.

  • O-vs. C-Alkylation Products: While O-alkylation is the desired pathway, under certain conditions, C-alkylation of the phenoxide can occur, leading to isomeric impurities.

  • Elimination By-products: If the electrophilic partner is susceptible to elimination reactions, alkene by-products may be formed.

  • Residual Base and Solvent: Inadequate work-up and purification can leave traces of the base and high-boiling point solvents.

Method 2: The Nitrile Reduction Pathway

A more contemporary and often higher-yielding approach involves the formation of the ether linkage first, followed by the unmasking of the aldehyde functionality from a nitrile group. This method typically proceeds in two main steps.

Reaction Scheme:

  • Ether Formation: 2-[Methyl(pyridine-2-yl)amino]ethanol is reacted with a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) in the presence of a base to form 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzonitrile.

  • Nitrile Reduction: The resulting benzonitrile is then selectively reduced to the corresponding benzaldehyde.

Causality Behind Experimental Choices: The first step is a nucleophilic aromatic substitution reaction, where the alkoxide generated from 2-[methyl(pyridine-2-yl)amino]ethanol displaces the halide on the electron-deficient benzonitrile ring. The subsequent reduction of the nitrile to an aldehyde can be achieved using various reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or by catalytic hydrogenation under controlled conditions. This two-step approach circumvents some of the potential side reactions associated with the direct use of the more reactive 4-hydroxybenzaldehyde in the Williamson ether synthesis.

Potential Impurity Profile:

  • Unreacted 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzonitrile: Incomplete reduction will result in the presence of the nitrile intermediate.

  • Over-reduction Products: The use of overly harsh reducing conditions can lead to the formation of the corresponding benzyl alcohol.

  • Amine By-products: Hydrolysis of the intermediate imine formed during reduction can lead to the formation of the corresponding primary amine.

  • Residual Metals: If catalytic hydrogenation is employed, trace amounts of the metal catalyst may remain in the final product.

Comparative Purity Data

Synthesis MethodReported PurityKey AdvantagesPotential Purity Concerns
Williamson Ether Synthesis Typically >95% (inferred from general applications)Well-established, versatilePotential for O- vs. C-alkylation, elimination by-products, and unreacted starting materials.
Nitrile Reduction Pathway >99% (as per patent literature)High yield and selectivity, avoids reactive aldehyde in the ether formation step.Requires careful control of reduction conditions to avoid over-reduction or incomplete conversion.

Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis (Representative)

cluster_0 Reaction Setup cluster_1 Addition cluster_2 Reaction and Work-up cluster_3 Purification 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Mix_Reactants Mix and Stir 4-hydroxybenzaldehyde->Mix_Reactants K2CO3 Potassium Carbonate K2CO3->Mix_Reactants DMF DMF DMF->Mix_Reactants Add_Electrophile Add Electrophile Mix_Reactants->Add_Electrophile Stir at RT Electrophile 2-Chloro-N-methyl-N- (pyridin-2-yl)ethanamine Electrophile->Add_Electrophile Heat Heat (e.g., 80-100 °C) Add_Electrophile->Heat Quench Quench with Water Heat->Quench After reaction completion Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Column_Chromatography Column Chromatography Dry_Concentrate->Column_Chromatography Final_Product Final Product Column_Chromatography->Final_Product

Caption: Williamson Ether Synthesis Workflow

  • Reaction Setup: To a stirred suspension of 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (10 vol), is added 2-chloro-N-methyl-N-(pyridin-2-yl)ethanamine (1.1 eq).

  • Reaction: The mixture is heated to 80-100 °C and stirred until TLC or HPLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde".

Protocol 2: Synthesis via Nitrile Reduction Pathway

cluster_0 Ether Formation cluster_1 Reduction cluster_2 Purification Alcohol 2-[Methyl(pyridine-2-yl)amino]ethanol Mix_Step1 Mix and Stir Alcohol->Mix_Step1 Base Sodium Hydride Base->Mix_Step1 Solvent1 Anhydrous DMF Solvent1->Mix_Step1 Add_Nitrile Add Nitrile Mix_Step1->Add_Nitrile Stir Nitrile 4-Fluorobenzonitrile Nitrile->Add_Nitrile Intermediate Intermediate Nitrile Add_Nitrile->Intermediate Reaction and Work-up Dissolve_Intermediate Dissolve in Anhydrous Toluene Intermediate->Dissolve_Intermediate Add_DIBAL Add DIBAL-H at low temp. Dissolve_Intermediate->Add_DIBAL DIBAL-H DIBAL-H DIBAL-H->Add_DIBAL Quench_Reduction Quench with Methanol/Water Add_DIBAL->Quench_Reduction After reaction completion Filter_Concentrate Filter and Concentrate Quench_Reduction->Filter_Concentrate Crystallization Crystallization Filter_Concentrate->Crystallization Final_Product Final Product Crystallization->Final_Product

Caption: Nitrile Reduction Synthesis Workflow

  • Ether Formation: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF (5 vol) is added a solution of 2-[methyl(pyridine-2-yl)amino]ethanol (1.0 eq) in DMF (5 vol) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 4-fluorobenzonitrile (1.05 eq). The reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzonitrile, is isolated by extraction and purified.

  • Nitrile Reduction: The isolated nitrile is dissolved in an anhydrous solvent such as toluene. The solution is cooled to a low temperature (e.g., -78 °C), and a solution of DIBAL-H (1.2 eq) in a suitable solvent is added dropwise. The reaction is stirred for a few hours at low temperature.

  • Work-up and Purification: The reaction is carefully quenched with methanol, followed by water. The resulting mixture is filtered, and the filtrate is concentrated. The crude product is then purified by crystallization or column chromatography to yield "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde".

Protocol 3: HPLC Purity Analysis (Representative)

Sample_Prep Sample Preparation: Dissolve sample in mobile phase (e.g., 1 mg/mL) Injection Inject Sample Sample_Prep->Injection HPLC_System HPLC System: - C18 Column (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase: Acetonitrile/Water gradient - Flow Rate: 1.0 mL/min - UV Detection: e.g., 254 nm Chromatographic_Run Chromatographic Separation HPLC_System->Chromatographic_Run Injection->Chromatographic_Run Data_Acquisition Data Acquisition Chromatographic_Run->Data_Acquisition Data_Analysis Data Analysis: - Integrate peaks - Calculate % Purity (Area Percent) Data_Acquisition->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: HPLC Purity Analysis Workflow

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a fixed volume (e.g., 10 µL) of the sample solution and run the gradient program.

  • Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" relative to the total area of all observed peaks.

Conclusion and Recommendation

Both the Williamson ether synthesis and the nitrile reduction pathway are viable methods for the synthesis of "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde". However, based on the available information, the nitrile reduction pathway appears to offer a higher degree of purity , with reported values exceeding 99%. This is likely due to the milder conditions and the avoidance of potential side reactions associated with the direct use of a reactive aldehyde.

For researchers and drug development professionals, where the highest purity is paramount to ensure the quality and safety of the final API, the nitrile reduction pathway is the recommended approach. While the Williamson ether synthesis is a classic and useful method, it may require more rigorous purification to achieve the same level of purity. The choice of synthesis will ultimately depend on the specific requirements of the project, including scale, cost, and available resources. A thorough analytical characterization, including HPLC, NMR, and mass spectrometry, is essential to confirm the purity and identity of the final product, regardless of the synthetic route chosen.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine, 1850, 37(251), 350-356.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Veeprho. 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Pharmaffiliates. 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. [Link]

Sources

Validation

A Comprehensive Spectroscopic Guide to the Structural Validation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique sp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique spectroscopic approach to the structural validation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde , a key intermediate in the synthesis of the antidiabetic drug, Rosiglitazone.[1][2] This document moves beyond a simple recitation of data, offering a practical framework grounded in spectroscopic principles to ensure the identity and purity of this critical compound.

Introduction: The Imperative of Structural Integrity

"4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" (CAS No. 122321-03-3) is a molecule of significant interest in pharmaceutical synthesis.[1] Its molecular structure, comprising a substituted benzaldehyde, an ether linkage, and a methyl(pyridin-2-yl)amino moiety, presents a unique spectroscopic fingerprint. The validation of this structure is paramount to ensure the integrity of downstream synthetic steps and the quality of the final active pharmaceutical ingredient. This guide will detail the expected outcomes and underlying principles for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Analytical Gauntlet: A Multi-Faceted Approach to Validation

A single spectroscopic technique is rarely sufficient for the complete elucidation of a novel or synthesized compound. A synergistic approach, employing multiple orthogonal techniques, provides the highest level of confidence in structural assignment. The workflow for the comprehensive validation of "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" is outlined below.

Spectroscopic_Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_Validation Structural Validation Synthesis Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde Purification Chromatographic Purification Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Figure 1: Workflow for the comprehensive spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" is expected to exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (in ppm, relative to a standard like TMS) are based on the analysis of similar structural motifs found in related compounds.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
Aldehydic-H~9.8 - 10.0Singlet (s)1HThe aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Aromatic-H (ortho to -CHO)~7.8 - 7.9Doublet (d)2HThese protons are deshielded by the electron-withdrawing aldehyde group.
Aromatic-H (ortho to -O)~7.0 - 7.1Doublet (d)2HThese protons are shielded by the electron-donating effect of the ether oxygen.
Pyridinyl-H~6.5 - 8.2Multiplets (m)4HThe protons on the pyridine ring will appear in the aromatic region with characteristic splitting patterns.
Methylene-H (-O-CH₂-)~4.2 - 4.4Triplet (t)2HThese protons are adjacent to an electronegative oxygen atom, causing a downfield shift.
Methylene-H (-N-CH₂-)~3.8 - 4.0Triplet (t)2HThese protons are adjacent to a nitrogen atom, resulting in a downfield shift.
Methyl-H (-N-CH₃)~3.1 - 3.3Singlet (s)3HThe methyl group attached to the nitrogen will appear as a singlet.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Carbon Assignment Expected Chemical Shift (ppm) Rationale
Carbonyl-C (C=O)~190 - 192The carbonyl carbon is highly deshielded and appears significantly downfield.
Aromatic-C (ipso to -CHO)~130 - 132The carbon directly attached to the aldehyde group.
Aromatic-C (ortho to -CHO)~131 - 133Deshielded by the electron-withdrawing aldehyde.
Aromatic-C (ortho to -O)~114 - 116Shielded by the electron-donating ether oxygen.
Aromatic-C (ipso to -O)~163 - 165The carbon attached to the ether oxygen is significantly deshielded.
Pyridinyl-C~105 - 158Carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen.
Methylene-C (-O-CH₂-)~65 - 67The carbon is deshielded by the adjacent oxygen atom.
Methylene-C (-N-CH₂-)~48 - 50The carbon is deshielded by the adjacent nitrogen atom.
Methyl-C (-N-CH₃)~38 - 40The methyl carbon attached to the nitrogen.

Experimental Protocol for ¹³C NMR: The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the molecular structure.

Expected Mass Spectrum Data: For "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" (Molecular Formula: C₁₅H₁₆N₂O₂, Molecular Weight: 256.3 g/mol ), the following is expected in an electrospray ionization (ESI) mass spectrum:

Ion Expected m/z Interpretation
[M+H]⁺257.1The protonated molecular ion, confirming the molecular weight.
[M+Na]⁺279.1The sodium adduct, often observed in ESI.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be expected to yield fragments corresponding to the cleavage of the ether and amine bonds, further confirming the connectivity of the molecule.

Experimental Protocol for Mass Spectrometry (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Data Acquisition: Infuse the sample directly or inject it onto an LC column for separation before introduction into the mass spectrometer. Acquire data in positive ion mode.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Functional Group Expected Absorption Band (cm⁻¹) Vibrational Mode
C=O (Aldehyde)~1680 - 1700Stretching
C-H (Aldehyde)~2720 and ~2820Stretching (Fermi doublet)
C=C (Aromatic)~1580 - 1600Stretching
C-O (Aryl Ether)~1230 - 1270Asymmetric Stretching
C-N (Amine)~1180 - 1220Stretching
C-H (Aromatic)~3000 - 3100Stretching
C-H (Aliphatic)~2850 - 2960Stretching

Experimental Protocol for FTIR:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Expected UV-Vis Spectrum: "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" is expected to show strong UV absorption due to the presence of the benzaldehyde and pyridine chromophores. The spectrum, typically recorded in a solvent like methanol or ethanol, should exhibit absorption maxima (λ_max) in the range of 250-320 nm. The exact position and intensity of the absorption bands are sensitive to the solvent polarity. For instance, a study on rosiglitazone, which contains the same chromophoric system, showed an absorption maximum at 248.5 nm in methanol.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to an absorbance value below 1.5.

  • Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Comparison with Alternatives

While the described suite of spectroscopic techniques provides a robust validation of the target molecule's structure, alternative and complementary methods exist. For instance, X-ray crystallography could provide the ultimate, unambiguous proof of structure if a suitable single crystal can be obtained. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to definitively establish the connectivity between protons and carbons, offering a higher level of structural detail than 1D NMR alone.

Conclusion: A Symphony of Spectroscopic Evidence

The structural validation of "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" is a critical step in its application in pharmaceutical synthesis. By systematically employing a combination of ¹H and ¹³C NMR, mass spectrometry, and FTIR spectroscopy, researchers can build a comprehensive and self-validating dataset that confirms the identity and purity of this important intermediate. This guide provides the foundational knowledge and practical protocols to confidently navigate this analytical process, ensuring the integrity and quality of the final product.

References

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Heterocyclic Communications, 16(1), 2010. Available at: [Link]

  • Synthesis and crystal structure of 4-[2-(Methyl-pyridin2-ylamino)ethoxy]-benzaldoxime. Manipal Research Portal. Available at: [Link]

  • 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. Veeprho. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48, 2015. Available at: [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. Available at: [Link]

  • Process for the preparation of rosiglitazone maleate. Google Patents.
  • AVANDIA (rosiglitazone maleate) tablets Label. U.S. Food and Drug Administration. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • N-(1,2-Dicarboxyethyl) Rosiglitazone | CAS 956239-35-3. Veeprho. Available at: [Link]

  • Rosiglitazone. DrugBank. Available at: [Link]

  • Rosiglitazone. ClinPGx. Available at: [Link]

  • Approaches to the synthesis of rosiglitazone 2.4 (p–r). ResearchGate. Available at: [Link]

  • Avandia, INN-rosiglitazone. European Medicines Agency. Available at: [Link]

  • Spectrophotometric determination of rosiglitazone maleate in tablets. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of Rosiglitazone Synthesized from 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Executive Summary Rosiglitazone, a member of the thiazolidinedione (TZD) class of antidiabetic agents, functions as a potent and selective agonist for the p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosiglitazone, a member of the thiazolidinedione (TZD) class of antidiabetic agents, functions as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Its primary therapeutic action is to enhance insulin sensitivity in key metabolic tissues, thereby improving glycemic control in patients with type 2 diabetes mellitus (T2DM). The synthetic pathway to an active pharmaceutical ingredient (API) is fundamental to ensuring its purity, yield, and, ultimately, its consistent therapeutic performance. This guide provides an in-depth analysis of the efficacy of Rosiglitazone when synthesized from the key intermediate, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde .

The efficacy of the final Rosiglitazone product is contingent not on the specific synthetic route chosen, but on the purity and structural integrity of the final molecule. A synthesis originating from 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, when executed with appropriate purification and quality control, yields a product chemically identical to Rosiglitazone produced via other pathways. Consequently, its biological activity and clinical efficacy are expected to be equivalent. This guide will detail the synthesis, mechanism of action, clinical efficacy data for Rosiglitazone, and provide a comparative analysis against other major antidiabetic agents, underscoring the critical role of the final product's purity over its synthetic origin.

Synthesis Pathway from 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

The synthesis of Rosiglitazone from its benzaldehyde precursor is a well-established route involving two primary transformations: a Knoevenagel condensation followed by a reduction.[3][4] This pathway is valued for its efficiency and the high purity of the resulting intermediates.

The precursor, 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, is itself typically synthesized by coupling 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde in the presence of a base like sodium hydride or potassium tertiary butoxide.[3][4]

The core synthesis proceeds as follows:

  • Knoevenagel Condensation: The aldehyde group of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde undergoes a condensation reaction with 2,4-thiazolidinedione. This reaction is typically catalyzed by a weak base, such as piperidine acetate, and results in the formation of an intermediate, 5-[4-[2-[(N-methyl)-N-(2-pyridinyl)amino]ethoxy]benzylidine]-2,4-thiazolidinedione. This intermediate is often referred to as the "dehydro impurity of rosiglitazone" if present in the final product.[5]

  • Reduction: The exocyclic double bond of the benzylidene intermediate is then selectively reduced to a single bond to yield the final Rosiglitazone molecule. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ over a Palladium on carbon catalyst) or with a chemical reducing agent like magnesium metal in methanol.[3][4]

The causality behind these steps is clear: the condensation creates the core carbon skeleton linking the phenyl ring to the thiazolidinedione moiety, and the subsequent reduction finalizes the structure to the active Rosiglitazone molecule. Rigorous purification, typically via recrystallization, after the reduction step is critical to remove any unreacted benzylidene intermediate and other process-related impurities.[5]

Diagram: Synthesis workflow for Rosiglitazone.

Mechanism of Action: PPARγ Agonism

Rosiglitazone exerts its therapeutic effects by acting as a selective and high-affinity agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor.[1][6] PPARγ is most prominently expressed in adipose tissue but is also found in pancreatic β-cells, vascular endothelium, and macrophages.[7]

The signaling pathway is as follows:

  • Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain of PPARγ located in the nucleus.

  • Conformational Change & Co-repressor Release: This binding induces a conformational change in the PPARγ receptor, causing the release of co-repressor proteins.

  • Heterodimerization & Co-activator Recruitment: The activated PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then recruits various co-activator proteins.

  • Gene Transcription: The complete PPARγ-RXR-co-activator complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Biological Effects: This binding modulates the transcription of numerous genes involved in glucose and lipid metabolism. The primary outcomes include enhanced insulin sensitivity, regulation of adipocyte differentiation, and increased glucose uptake in adipose and muscle tissues.[2][6]

This mechanism classifies Rosiglitazone as an "insulin sensitizer."[7]

cluster_cell Target Cell (e.g., Adipocyte) cluster_nucleus Nucleus Rosi Rosiglitazone PPAR PPARγ Rosi->PPAR Binds & Activates Rosi->PPAR RXR RXR Rosi->RXR Binds & Activates PPAR->PPAR Binds & Activates PPAR->RXR Binds & Activates CoRep Co-repressors PPAR->CoRep Releases CoAct Co-activators PPAR->CoAct Recruits PPRE PPRE (DNA) PPAR->PPRE Binds to RXR->CoAct Recruits RXR->PPRE Binds to CoAct->PPRE Binds to Genes Target Genes PPRE->Genes Promotes mRNA mRNA Transcription Genes->mRNA Effects ↑ Insulin Sensitivity ↑ Glucose Uptake Altered Lipid Metabolism mRNA->Effects Translation & Protein Synthesis

Diagram: Rosiglitazone's PPARγ signaling pathway.

Clinical Efficacy of Rosiglitazone

The clinical efficacy of Rosiglitazone in managing T2DM has been established through numerous clinical trials. The primary endpoints in these studies are reductions in glycated hemoglobin (HbA1c), a measure of long-term glycemic control, and fasting plasma glucose (FPG).

  • Monotherapy: In a 26-week study of patients with T2DM inadequately controlled by lifestyle interventions, Rosiglitazone monotherapy (at 4 mg and 8 mg daily) significantly reduced mean HbA1c relative to placebo by 1.2 and 1.5 percentage points, respectively.[8] FPG concentrations were also reduced by 3.22 and 4.22 mmol/L, respectively.[8]

  • Combination Therapy: When added to insulin therapy for patients with inadequate control, Rosiglitazone (8 mg daily) resulted in a mean HbA1c reduction of 1.2% from baseline, compared to no change with placebo.[9] This improvement was achieved despite a 12% mean reduction in the required insulin dosage.[9] Similar positive results were observed when Rosiglitazone was combined with other oral agents like metformin or sulfonylureas.[10]

These data confirm that Rosiglitazone, when manufactured to the correct specifications, is an effective agent for improving glycemic control.

Comparative Efficacy Analysis

The therapeutic landscape for T2DM includes several classes of drugs, each with a distinct mechanism of action. A comparison is essential for contextualizing the efficacy of Rosiglitazone.

Drug ClassRepresentative Drug(s)Primary Mechanism of ActionAverage HbA1c Reduction (Monotherapy)Key Advantages
Thiazolidinediones (TZDs) Rosiglitazone , PioglitazonePPARγ Agonist (Insulin Sensitizer)~1.0 - 1.5%[8]Directly targets insulin resistance; low hypoglycemia risk.[10]
Biguanides MetforminDecreases hepatic glucose production, increases insulin sensitivity.~1.0 - 2.0%First-line therapy; weight neutral/modest loss; proven cardiovascular benefits.[11][12]
Sulfonylureas Glimepiride, GlyburideStimulates insulin secretion from pancreatic β-cells.~1.0 - 2.0%High efficacy; long history of use.
DPP-4 Inhibitors Sitagliptin, LinagliptinIncreases incretin levels, which stimulates glucose-dependent insulin release.~0.5 - 0.8%[13]Low risk of hypoglycemia; generally well-tolerated.[11]
SGLT2 Inhibitors Empagliflozin, CanagliflozinInhibits glucose reabsorption in the kidneys, promoting urinary glucose excretion.~0.7 - 1.0%Weight loss; blood pressure reduction; proven cardiovascular and renal benefits.[11][12]
GLP-1 Receptor Agonists Liraglutide, SemaglutideMimics incretin, enhancing glucose-dependent insulin secretion and promoting satiety.~1.0 - 1.5%Significant weight loss; proven cardiovascular benefits.[11]

Data compiled from sources[8][10][11][12][13]. HbA1c reduction values are approximate and can vary based on baseline levels and patient populations.

While Rosiglitazone shows comparable HbA1c-lowering efficacy to older agents like metformin and sulfonylureas, some newer classes like SGLT2 inhibitors and GLP-1 receptor agonists offer additional benefits such as weight loss and proven cardiovascular risk reduction.[11] Within the TZD class, efficacy comparisons between Rosiglitazone and Pioglitazone have shown minimal differences at equivalent dosages.[10][14]

Safety and Side Effect Profile

Despite its efficacy, the use of Rosiglitazone has been associated with a specific side effect profile that must be considered.

Adverse EventRosiglitazone (TZDs)MetforminSGLT2 InhibitorsGLP-1 RAsDPP-4 Inhibitors
Hypoglycemia Risk Very Low (as monotherapy)Very LowVery LowLowVery Low
Weight Change Gain[11]Neutral / LossLoss[11]LossNeutral
Gastrointestinal Effects LowHigh (Diarrhea, Nausea)LowHigh (Nausea)Low
Fluid Retention / Edema Increased Risk[7]NoDiuresisNoLow Risk
Bone Fractures Increased Risk (in women)[11]NoPotential RiskNoNo
Cardiovascular Concerns Increased risk of heart failure; historical concerns about myocardial infarction.[7][15][16]Benefit / NeutralBenefitBenefitNeutral (some concerns with specific agents)

Data compiled from sources[7][11][15][16].

The primary concerns with TZDs are weight gain, fluid retention leading to an increased risk of congestive heart failure, and an elevated risk of bone fractures in female patients.[7][11] Concerns regarding an increased risk of myocardial infarction with Rosiglitazone led to significant restrictions on its use, although some of these have since been re-evaluated.[7][15] In contrast, Pioglitazone has been considered a valid alternative with a potentially more favorable cardiovascular profile.[15][16]

Experimental Protocols

The following protocols are provided as representative methodologies for the synthesis and functional validation of Rosiglitazone.

Protocol 1: Synthesis of Rosiglitazone

Objective: To synthesize Rosiglitazone from 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

Materials:

  • 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

  • 2,4-Thiazolidinedione

  • Piperidine

  • Acetic Acid

  • Toluene

  • Methanol

  • Magnesium turnings

  • Ammonium chloride

  • Standard laboratory glassware, heating mantle, magnetic stirrer, rotary evaporator

Procedure:

Step A: Knoevenagel Condensation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (1 equivalent), 2,4-thiazolidinedione (1.1 equivalents), and toluene (approx. 10 mL per gram of aldehyde).

  • Add catalytic amounts of piperidine (0.1 equivalents) and acetic acid (0.1 equivalents).

  • Heat the mixture to reflux and stir vigorously. Collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. The product, 5-[4-[2-[(N-methyl)-N-(2-pyridinyl)amino]ethoxy]benzylidine]-2,4-thiazolidinedione, will precipitate.

  • Filter the solid, wash with cold toluene, and dry under vacuum.

Step B: Reduction of the Benzylidene Intermediate

  • Suspend the dried intermediate from Step A in methanol (approx. 20 mL per gram).

  • To this stirred suspension, add magnesium turnings (3-4 equivalents) portion-wise, maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Rosiglitazone free base.

Step C: Purification and Validation

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).

  • Dry the purified crystals under vacuum.

  • Self-Validation: Confirm the identity and purity of the final compound using High-Performance Liquid Chromatography (HPLC), comparing the retention time to a certified reference standard. Further structural confirmation should be performed using ¹H-NMR and Mass Spectrometry. Purity should exceed 99.5% for research applications.

Protocol 2: In Vitro PPARγ Activation Assay

Objective: To confirm the biological efficacy of the synthesized Rosiglitazone by measuring its ability to activate the PPARγ receptor.

cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment & Incubation cluster_readout Readout P1 Culture cells (e.g., HEK293T) in 96-well plates T1 Transfect cells with: 1. PPARγ Expression Vector 2. RXRα Expression Vector 3. PPRE-Luciferase Reporter P1->T1 P2 Prepare serial dilutions of Synthesized Rosiglitazone & Control I1 Add drug dilutions to wells P2->I1 T1->I1 I2 Incubate for 18-24 hours I1->I2 R1 Lyse cells and add Luciferase substrate I2->R1 R2 Measure luminescence (Luminometer) R1->R2 R3 Analyze Data: Plot dose-response curve and calculate EC₅₀ R2->R3

Diagram: Workflow for a PPARγ reporter assay.

Conclusion

The synthesis of Rosiglitazone from the intermediate 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde represents a viable and efficient manufacturing pathway. The crucial determinant of the final drug's performance is not its synthetic history but its adherence to stringent purity and quality standards. When produced correctly, Rosiglitazone is a highly effective insulin-sensitizing agent with proven efficacy in lowering HbA1c and FPG levels in patients with type 2 diabetes.

However, its clinical application must be carefully weighed against its side effect profile, particularly the risks of weight gain, edema, and heart failure. The development of newer antidiabetic agents with favorable cardiovascular and weight profiles has shifted the therapeutic landscape. For researchers and drug development professionals, understanding the comparative efficacy and safety of Rosiglitazone provides essential context for the development of next-generation therapies that aim to maximize glycemic control while minimizing adverse events.

References

  • PubChem. Rosiglitazone. National Center for Biotechnology Information. [Link]

  • Wikipedia. Rosiglitazone. [Link]

  • ClinPGx. Rosiglitazone. [Link]

  • Singh, S. K., et al. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)
  • Patsnap Synapse. What is the mechanism of Rosiglitazone Sodium? [Link]

  • Proteopedia. Rosiglitazone. [Link]

  • Li, X. J., et al. (2012). Comparative efficacy of thiazolidinediones and metformin for polycystic ovary syndrome. Journal of Zhejiang University Science B.
  • Derosa, G. (2011). Pioglitazone is a valid alternative to rosiglitazone. American Journal of Cardiovascular Drugs. [Link]

  • Medscape. (2010). Patients With Diabetes Have Alternatives to Rosiglitazone, Experts Say. [Link]

  • Goldstein, B. J. (2002). Differentiating members of the thiazolidinedione class: a focus on efficacy. Diabetes/Metabolism Research and Reviews. [Link]

  • Medscape. (2010). Patients with diabetes have alternatives to rosiglitazone. [Link]

  • Loke, Y. K., et al. (2011). Comparative cardiovascular effects of thiazolidinediones: systematic review and meta-analysis of observational studies. BMJ. [Link]

  • Chilcott, J., et al. (2001). Efficacy of rosiglitazone and pioglitazone compared to other anti-diabetic agents: systematic review and budget impact analysis. Health Technology Assessment. [Link]

  • Google Patents. (2003).
  • Raskin, P., et al. (2001). A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes. Diabetes Care. [Link]

  • Boyle, P. J. (2000). A comparison in a clinical setting of the efficacy and side effects of three thiazolidinediones. Diabetes Care. [Link]

  • Raskin, P., et al. (2001). Rosiglitazone monotherapy is effective in patients with type 2 diabetes. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Drugs of the Future. (Various years). Rosiglitazone maleate synthesis. [Link]

  • Medical News Today. (2023). Diabetes medication: List, alternatives, and developments. [Link]

  • Dr.Oracle. (2025). What are alternative treatment options for type 2 diabetes besides GLP-1 (Glucagon-Like Peptide-1) receptor agonists? [Link]

  • Google Patents. (2007).

Sources

Validation

A Spectroscopic Investigation of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde: A Comparative Analysis with Structural Analogues

Abstract This technical guide presents a detailed spectroscopic comparison of the key synthetic intermediate, "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde," with its structurally related analogues, 4-hydroxybenza...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a detailed spectroscopic comparison of the key synthetic intermediate, "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde," with its structurally related analogues, 4-hydroxybenzaldehyde and 4-ethoxybenzaldehyde. While experimental spectral data for the primary compound is not widely published, this guide offers a comprehensive, predictive analysis of its expected spectroscopic characteristics based on foundational principles and empirical data from its analogues. By examining the influence of the complex ether-amino sidechain in contrast to simpler alkoxy and hydroxyl substituents, this document provides researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and characterization of this class of compounds. The guide includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, alongside a thorough interpretation of the spectral features.

Introduction: Unveiling the Structural Nuances

"4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" is a significant molecule in medicinal chemistry, notably serving as a crucial precursor in the synthesis of various therapeutic agents.[1][2][3] Its multifaceted structure, incorporating a benzaldehyde moiety, an ethoxy bridge, and a methyl(pyridin-2-yl)amino group, gives rise to a unique electronic and conformational profile. Understanding the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and the rational design of new molecular entities.

Due to the limited availability of published experimental spectra for "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde," this guide employs a comparative and predictive approach. We will dissect the molecule into its constituent parts and, by leveraging the well-documented spectral data of 4-hydroxybenzaldehyde and 4-ethoxybenzaldehyde, forecast the key features in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of our target compound. This methodology not only provides a valuable reference for the characterization of the title compound but also reinforces the fundamental principles of spectroscopic interpretation.

Figure 1: Molecular Structures for Comparison cluster_target Target Compound cluster_analogues Analogues Target 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde Analogue1 4-Ethoxybenzaldehyde Target->Analogue1 Structural Simplification (Side Chain) Analogue2 4-Hydroxybenzaldehyde Analogue1->Analogue2 Structural Simplification (Alkoxy Group)

Caption: Logical relationship of the target compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by probing the magnetic environments of atomic nuclei. The analysis of chemical shifts, signal multiplicities, and integration values allows for the unambiguous assignment of protons and carbons within a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to achieve homogeneity.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass a range of -2 to 12 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 0-220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • Acquire a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the raw data. The resulting spectra should be phase- and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Comparison

The ¹H NMR spectrum is particularly informative for distinguishing between our target compound and its analogues due to the distinct proton environments in their respective side chains.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

Compound Aldehyde H (CHO) Aromatic H (ortho to CHO) Aromatic H (ortho to O) Side Chain Protons
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (Predicted) ~9.88 ppm (s)~7.85 ppm (d)~7.00 ppm (d)Pyridine: ~6.6-8.2 ppm (m)-OCH₂-: ~4.2-4.4 ppm (t)-NCH₂-: ~3.8-4.0 ppm (t)-NCH₃: ~3.1 ppm (s)
4-Ethoxybenzaldehyde (Experimental) [4]~9.87 ppm (s)~7.82 ppm (d)~6.96 ppm (d)-OCH₂-: ~4.11 ppm (q)-CH₃: ~1.45 ppm (t)
4-Hydroxybenzaldehyde (Experimental) [][6]~9.82 ppm (s)~7.80 ppm (d)~6.97 ppm (d)-OH: ~10.65 ppm (s, in DMSO-d₆)

Analysis and Interpretation:

  • Aldehyde Proton: The aldehyde proton signal is consistently found far downfield (~9.8-9.9 ppm) as a singlet across all three compounds.[4] This is due to the strong deshielding effect of the carbonyl group. The electronic nature of the para-substituent has a minimal effect on its chemical shift.

  • Aromatic Protons: The benzaldehyde ring protons exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing aldehyde group are deshielded and appear further downfield (~7.8 ppm), while those ortho to the electron-donating oxygen are shielded and appear upfield (~7.0 ppm).

  • Side Chain Protons - The Key Differentiators:

    • 4-Hydroxybenzaldehyde: The phenolic proton is typically broad and its chemical shift is solvent-dependent. In DMSO-d₆, it appears significantly downfield.[6]

    • 4-Ethoxybenzaldehyde: This analogue shows a classic ethyl group pattern: a quartet for the -OCH₂- protons coupled to the methyl group, and a triplet for the terminal -CH₃ protons.[4]

    • Target Compound (Predicted): The complexity of the side chain will be clearly reflected in the spectrum. We predict:

      • Multiple signals in the aromatic region corresponding to the four protons of the pyridine ring.

      • Two triplets for the ethoxy bridge protons (-OCH₂CH₂N-), as they are coupled to each other.

      • A sharp singlet for the N-methyl group protons, expected around 3.1 ppm.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides information on the carbon framework of the molecules.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

Compound Carbonyl C (C=O) Aromatic C (Substituted) Aromatic C (Unsubstituted) Side Chain Carbons
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (Predicted) ~191 ppmC-CHO: ~130 ppmC-O: ~164 ppm~115, ~132 ppmPyridine: ~107-158 ppm-OCH₂-: ~66 ppm-NCH₂-: ~50 ppm-NCH₃: ~38 ppm
4-Ethoxybenzaldehyde (Experimental) [7]~190.7 ppmC-CHO: ~129.9 ppmC-O: ~164.1 ppm~114.6, ~131.9 ppm-OCH₂-: ~63.8 ppm-CH₃: ~14.6 ppm
4-Hydroxybenzaldehyde (Experimental) []~191.3 ppmC-CHO: ~129.9 ppmC-O: ~161.6 ppm~116.1, ~132.6 ppmN/A

Analysis and Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield in all cases, typically above 190 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the nature of the para-substituent. The carbon attached to the oxygen (C-O) is the most downfield of the ring carbons due to the electronegativity of the oxygen.

  • Side Chain Carbons (Predicted for Target): The ¹³C spectrum of the target compound is expected to be the most complex, with distinct signals for the two ethoxy bridge carbons, the N-methyl carbon, and the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Figure 2: Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Comparison Prep Dissolution in Deuterated Solvent (NMR) or Direct Application (ATR-FTIR) NMR_acq NMR Spectrometer Prep->NMR_acq FTIR_acq FTIR Spectrometer Prep->FTIR_acq MS_acq Mass Spectrometer Prep->MS_acq Proc Fourier Transform Baseline Correction Peak Identification NMR_acq->Proc FTIR_acq->Proc MS_acq->Proc Analysis Structural Elucidation Comparison with Analogues Predictive Assessment Proc->Analysis

Caption: General experimental workflow for spectroscopic characterization.

IR Spectral Comparison

Table 3: Comparative FTIR Data (Predicted and Experimental, cm⁻¹)

Compound C=O Stretch (Aldehyde) C-H Stretch (Aldehyde) Aromatic C=C Stretch Other Key Bands
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde (Predicted) ~1695-1705~2720 & ~2820~1600, ~1580C-O-C Stretch: ~1250Pyridine Ring Vibrations
4-Ethoxybenzaldehyde (Experimental) [8][9]~1697~2730 & ~2830~1600, ~1577C-O-C Stretch: ~1255
4-Hydroxybenzaldehyde (Experimental) [10][11][12]~1680~2740 & ~2840~1600, ~1585Broad O-H Stretch: ~3200-3400

Analysis and Interpretation:

  • Carbonyl Stretch (C=O): The strong C=O stretching vibration is a prominent feature in all spectra. Conjugation with the aromatic ring lowers the frequency to around 1700 cm⁻¹ compared to aliphatic aldehydes.[4]

  • Aldehyde C-H Stretch: A characteristic pair of medium intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹ confirms the presence of the aldehyde functional group.

  • Distinguishing Features:

    • 4-Hydroxybenzaldehyde: The most obvious differentiating feature is the broad O-H stretching band in the region of 3200-3400 cm⁻¹.[11]

    • 4-Ethoxybenzaldehyde & Target Compound: Both will show a strong C-O-C (ether) stretching band around 1250 cm⁻¹. The target compound will also exhibit characteristic bands for the pyridine ring, which are expected in the 1600-1400 cm⁻¹ region, potentially overlapping with the benzaldehyde aromatic signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: A mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Mass Spectrometry Comparison

Table 4: Comparative Mass Spectrometry Data (Predicted and Experimental)

Compound Molecular Formula Molecular Weight ( g/mol ) Molecular Ion (M⁺) Key Fragment Ions (m/z)
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde C₁₅H₁₆N₂O₂256.30Predicted: 256Predicted: 121 (ethoxybenzaldehyde radical cation), 135 (methyl(pyridin-2-yl)aminoethyl fragment)
4-Ethoxybenzaldehyde C₉H₁₀O₂150.17150121 (loss of -CH₂CH₃), 93
4-Hydroxybenzaldehyde []C₇H₆O₂122.12122121 (loss of H), 93 (loss of -CHO)

Analysis and Interpretation:

  • Molecular Ion Peak: The molecular ion peak (M⁺) provides the molecular weight of the compound. ESI would likely show the protonated molecule [M+H]⁺ at m/z 257 for the target compound.

  • Fragmentation Patterns:

    • 4-Hydroxybenzaldehyde and 4-Ethoxybenzaldehyde: These simpler molecules show characteristic fragmentation patterns, such as the loss of the formyl group (-CHO) or the alkoxy group. The peak at m/z 121 is a common fragment for both.[]

    • Target Compound (Predicted): The fragmentation of the target compound is expected to be more complex. Cleavage of the ether bond is a likely fragmentation pathway, potentially leading to a fragment at m/z 121 (the 4-formylphenoxide radical) and a fragment corresponding to the methyl(pyridin-2-yl)aminoethyl cation.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance over a wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

UV-Vis Spectral Comparison

The UV-Vis spectra of these compounds are dominated by π → π* transitions within the aromatic systems.

  • Benzaldehyde Moiety: Substituted benzaldehydes typically show a strong absorption band around 280-290 nm.

  • Pyridine Moiety: The pyridine ring in the target compound will also contribute to the UV absorption, with characteristic bands around 250-260 nm.

  • Overall Spectrum (Predicted for Target): The spectrum of "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" is expected to be a composite of the absorptions from both the substituted benzaldehyde and the pyridine chromophores, likely resulting in a broad absorption band with a λmax shifted to a longer wavelength compared to 4-ethoxybenzaldehyde, due to the extended conjugation and the presence of the nitrogen auxochrome.

Conclusion

This guide provides a comprehensive spectroscopic framework for the characterization of "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" through a comparative analysis with its simpler analogues, 4-hydroxybenzaldehyde and 4-ethoxybenzaldehyde. While experimental data for the target compound remains scarce in the public domain, the predictive analysis herein, grounded in fundamental spectroscopic principles and validated by the experimental data of its analogues, offers a reliable guide for its identification and structural elucidation.

The key distinguishing features for "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde" are anticipated to be the complex set of signals in the ¹H NMR spectrum corresponding to the pyridine and N-methyl-N-ethylamino protons, the additional carbon signals in the ¹³C NMR spectrum, and a fragmentation pattern in the mass spectrum indicative of its unique side chain. The provided protocols serve as a practical resource for researchers aiming to acquire and interpret spectroscopic data for this important class of molecules.

References

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde: A Cost-Benefit Analysis for the Research Professional

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. The compound 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a crucial building block in the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. The compound 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a crucial building block in the synthesis of various therapeutic agents. This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this valuable molecule, offering a cost-benefit analysis supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to the Target Molecule

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a heterocyclic aromatic aldehyde whose structural motif is a cornerstone in the development of a range of pharmacologically active compounds. Its synthesis is therefore a critical step in the drug discovery and development pipeline. The selection of a synthetic route can significantly impact project timelines, cost, and the overall environmental footprint. This guide will dissect two prevalent synthetic strategies: a classical Williamson ether synthesis and a two-step approach involving a nitrile intermediate.

Pathway 1: The Direct Approach via Williamson Ether Synthesis

This pathway represents a more direct, one-pot synthesis of the target molecule. It leverages the well-established Williamson ether synthesis, a trusted method for the formation of ethers.

Scientific Rationale and Causality

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide ion reacts with a primary alkyl halide to form an ether. In this specific application, the alkoxide of 2-(N-methyl-N-(2-pyridyl)amino)ethanol is generated in situ using a strong base, which then displaces the fluoride from 4-fluorobenzaldehyde. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to favor the deprotonation of the alcohol over other potential side reactions. The use of an aprotic polar solvent like N,N-Dimethylformamide (DMF) is advantageous as it effectively solvates the potassium cation, leaving the alkoxide nucleophile more reactive.

Experimental Protocol
  • Reaction Setup: A solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Potassium tert-butoxide is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for a designated period to ensure complete formation of the alkoxide.

  • Addition of Electrophile: A solution of 4-fluorobenzaldehyde in anhydrous DMF is then added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is heated to a specified temperature and monitored by a suitable chromatographic technique (e.g., Thin Layer Chromatography - TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

A reported yield for this pathway is approximately 77%.

Visualizing the Workflow

Pathway 1: Williamson Ether Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-(N-methyl-N-(2-pyridyl)amino)ethanol 2-(N-methyl-N-(2-pyridyl)amino)ethanol Reaction Step Williamson Ether Synthesis 2-(N-methyl-N-(2-pyridyl)amino)ethanol->Reaction Step Nucleophile 4-fluorobenzaldehyde 4-fluorobenzaldehyde 4-fluorobenzaldehyde->Reaction Step Electrophile Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Reaction Step Base DMF (solvent) DMF (solvent) Inert Atmosphere Inert Atmosphere Heating Heating Quenching (Water) Quenching (Water) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Column Chromatography Column Chromatography Work-up Step Aqueous Work-up & Purification Reaction Step->Work-up Step Crude Product Final Product 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde Work-up Step->Final Product Purified

Caption: Workflow for the Williamson Ether Synthesis of the target molecule.

Pathway 2: The Two-Step Nitrile Reduction Route

This alternative pathway involves the initial formation of a benzonitrile intermediate, which is subsequently reduced to the desired benzaldehyde.

Scientific Rationale and Causality

This two-step approach first involves a nucleophilic aromatic substitution (SNAr) reaction. The alkoxide of 2-(methyl(pyridin-2-yl)amino)ethanol, generated using a strong base like sodium hydride, displaces the chloride from 4-chlorobenzonitrile. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, making this reaction feasible.

The second step is the reduction of the nitrile to an aldehyde. The use of Raney Nickel, a sponge-like nickel catalyst, in the presence of formic acid is a well-established method for this transformation. The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed in the aqueous formic acid to the aldehyde. Careful control of reaction conditions is necessary to prevent over-reduction to the corresponding amine.

Experimental Protocol

Step 1: Synthesis of 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzonitrile

  • Reaction Setup: A dispersion of sodium hydride in anhydrous DMF is placed in a round-bottom flask under an inert atmosphere.

  • Nucleophile Addition: A solution of 2-(methyl(pyridin-2-yl)amino)ethanol in anhydrous DMF is added dropwise to the sodium hydride suspension. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Electrophile Addition: A solution of 4-chlorobenzonitrile in anhydrous DMF is then added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at a specified temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude benzonitrile intermediate.

Step 2: Reduction to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

  • Reaction Setup: The crude 4-{2-[methyl(pyridin-2-yl)amino]ethoxy}benzonitrile is dissolved in a mixture of formic acid and water.

  • Catalyst Addition: Raney Nickel (as a slurry in water) is added to the solution.

  • Reaction Progression: The reaction mixture is heated and stirred vigorously. The progress of the reduction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the Raney Nickel catalyst. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Workflow

Pathway 2: Nitrile Reduction Route cluster_step1 Step 1: S_NAr Reaction cluster_step2 Step 2: Nitrile Reduction cluster_purification Final Purification 2-(methyl(pyridin-2-yl)amino)ethanol 2-(methyl(pyridin-2-yl)amino)ethanol SNAr Reaction Nucleophilic Aromatic Substitution 2-(methyl(pyridin-2-yl)amino)ethanol->SNAr Reaction Nucleophile 4-chlorobenzonitrile 4-chlorobenzonitrile 4-chlorobenzonitrile->SNAr Reaction Electrophile Sodium Hydride Sodium Hydride Sodium Hydride->SNAr Reaction Base Benzonitrile Intermediate Benzonitrile Intermediate Reduction Nitrile Reduction Benzonitrile Intermediate->Reduction Raney Nickel Raney Nickel Raney Nickel->Reduction Catalyst Formic Acid/Water Formic Acid/Water Formic Acid/Water->Reduction Reducing Agent Column Chromatography Column Chromatography SNAr Reaction->Benzonitrile Intermediate Crude Product Crude Product Reduction->Crude Product Final Product 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde Crude Product->Final Product Purification

Caption: Workflow for the two-step Nitrile Reduction Route.

Comparative Analysis: Head-to-Head

To provide a clear and objective comparison, the following table summarizes the key metrics of each synthetic pathway. The cost analysis is based on approximate pricing of reagents from common chemical suppliers and is intended for comparative purposes.

MetricPathway 1: Williamson Ether SynthesisPathway 2: Nitrile Reduction Route
Number of Steps 12
Reported/Estimated Yield ~77%Estimated 60-70%
Key Reagents 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-fluorobenzaldehyde, Potassium tert-butoxide2-(methyl(pyridin-2-yl)amino)ethanol, 4-chlorobenzonitrile, Sodium Hydride, Raney Nickel, Formic Acid
Approximate Reagent Cost ModerateModerate to High (Raney Nickel can be costly)
Reaction Conditions Elevated temperatureElevated temperature
Safety Considerations Potassium tert-butoxide is a strong, corrosive base and is flammable.[1][2][3][4][5]Sodium hydride is a highly flammable solid that reacts violently with water.[6][7][8][9] Raney Nickel is pyrophoric when dry and is a suspected carcinogen.[10][11]
Environmental Impact Use of DMF, an organic solvent.Use of DMF and formic acid. Spent Raney Nickel is a hazardous waste that requires special disposal.[12]
Ease of Execution Simpler, one-pot procedure.More complex, requiring isolation of an intermediate and handling of hazardous reagents.

Senior Application Scientist's Recommendation

The choice between these two synthetic pathways is contingent upon the specific needs and constraints of the research or production environment.

For laboratory-scale synthesis, where simplicity and time are of the essence, Pathway 1 (Williamson Ether Synthesis) is the recommended route. Its one-pot nature and respectable yield make it an attractive option for quickly accessing the target molecule for further studies. The purification is straightforward, and the handling of potassium tert-butoxide, while requiring care, is generally more manageable in a standard laboratory setting than the pyrophoric sodium hydride and Raney Nickel.

For larger-scale production or process development, Pathway 2 (Nitrile Reduction Route) may warrant consideration despite its increased complexity. While the initial investment in handling procedures for sodium hydride and Raney Nickel is higher, the starting materials (4-chlorobenzonitrile vs. 4-fluorobenzaldehyde) may offer a cost advantage at scale. Furthermore, the two-step nature of this pathway allows for the isolation and purification of the benzonitrile intermediate, which can lead to a higher purity final product, a critical factor in pharmaceutical manufacturing. However, the environmental and safety protocols for handling and disposing of Raney Nickel must be rigorously implemented.

Ultimately, the decision should be based on a thorough risk assessment, cost analysis at the desired scale, and the available expertise and infrastructure for handling the specific reagents involved in each pathway.

References

  • New Jersey Department of Health. (1995, March). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • University of Georgia. (n.d.). Potassium tert-butoxide Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Sodium hydride. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Potassium tert-butoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium hydride. PubChem. Retrieved from [Link]

  • PW Consulting. (2025, February 28). Raney Nickel Catalysts Market. Retrieved from [Link]

  • Jiang, H., & Liu, Y. (2017). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Catalysts, 7(10), 294. [Link]

  • Gericke, D., et al. (2017). Environmental Analyses and Life Cycle Assessment Studies.
  • BuyersGuideChem. (n.d.). 2-[N-Methyl-N-(2-pyridyl)amino]ethanol. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from [Link]

  • Heisener, T. (2024, March 25). Introduction to Raney Nickel-Common Catalyst for Alkaline Electrolyzer. Retrieved from [Link]

  • Sdfine-Chem Limited. (n.d.). 4-FLUOROBENZALDEHYDE LR (FOR SYNTHESIS). Retrieved from [Link]

  • ExportersIndia. (n.d.). Raney Nickel. Retrieved from [Link]

  • Meru Chem Pvt. Ltd. (n.d.). Potassium Tert Butoxide. Retrieved from [Link]

  • Meru Chem Pvt. Ltd. (n.d.). Potassium Tert Butoxide. Retrieved from [Link]

  • IndiaMART. (n.d.). Potassium Tert Butoxide. Retrieved from [Link]

  • Zauba. (n.d.). 4 chloro benzonitrile import price. Retrieved from [Link]

  • IndiaMART. (n.d.). Sodium Hydride - NaH. Retrieved from [Link]

  • Intratec. (n.d.). Formic Acid Price - Historical & Current. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

  • Synthetika. (n.d.). Sodium Hydride Dispersion in Oil 60%. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.12635-27-7,RANEY NICKEL Suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). Cost breakdown for the production cost of carbon monoxide, formic acid,.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. PubChem. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

As scientists and researchers, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we utilize. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we utilize. This guide provides a detailed, procedural framework for the proper disposal of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established chemical safety principles and are designed to be integrated into your laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA.[1][2]

Hazard Assessment: Understanding the "Why" Behind the Procedure

Proper disposal begins with a thorough understanding of the compound's inherent risks. 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a multi-functional molecule, and its hazards are a composite of its structural components: a benzaldehyde group and a substituted pyridine ring. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from these well-characterized moieties.

  • Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and are often flammable and irritating.[3][4] Exposure can pose health risks, and these compounds are generally considered hazardous waste.[5][6]

  • Benzaldehyde Moiety: Benzaldehyde and related structures are commonly classified as irritants to the skin, eyes, and respiratory system.[7][8][9] They are also typically considered combustible liquids.[8][10]

Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste .[11][12] Disposal via sanitary sewer or in regular trash is strictly prohibited.[4][13]

Hazard CategoryAnticipated RiskRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.The pyridine ring is a known toxicophore.
Irritation Causes skin, eye, and respiratory tract irritation.[7][10][14]The aldehyde functional group is a common irritant.
Reactivity Incompatible with strong oxidizing agents and strong acids.The aldehyde can be readily oxidized. The pyridine nitrogen is basic and will undergo an exothermic reaction with acids.
Environmental Potentially toxic to aquatic life.[8][9]Pyridine derivatives can be persistent environmental contaminants. Discharge to the environment must be avoided.[8]

Personal Protective Equipment (PPE) & Engineering Controls

Prior to handling the compound or its waste, ensure a safe working environment.

  • Engineering Controls : All handling of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde and its waste must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[3][4] An emergency eyewash station and safety shower must be readily accessible.[15]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles.

    • Hand Protection : Chemical-resistant gloves (e.g., Butyl rubber or Viton® are often recommended for pyridine-like compounds). Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[5] Always consult a glove compatibility chart.

    • Protective Clothing : A standard laboratory coat.

Step-by-Step Waste Collection & Segregation Protocol

The systematic collection of hazardous waste is critical for safety and regulatory compliance. All chemical waste must be managed from its point of generation to its final disposal.[16]

Step 1: Designate a Waste Container Select a sturdy, leak-proof container that is chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. The container must have a secure, tight-fitting lid.[11][13]

Step 2: Affix a Hazardous Waste Label The moment the first drop of waste is added, the container must be labeled.[12] According to EPA and OSHA regulations, the label must include:

  • The words "Hazardous Waste" .[16][17]

  • The full chemical name(s) of all contents: "4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde". Do not use abbreviations or formulas.[18] If it is a solution, list all components (e.g., "Waste 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde in Methanol").

  • An indication of the hazards (e.g., "Toxic," "Irritant").[16][19]

Step 3: Collect and Segregate Waste Streams

  • Pure Compound & Concentrated Solutions : Collect any unused or surplus solid compound or concentrated solutions directly into your designated hazardous waste container.

  • Dilute Aqueous Solutions : Do not dispose of down the drain. Collect all aqueous waste containing this compound as hazardous waste.

  • Contaminated Labware : Disposable items such as pipette tips, gloves, and absorbent pads contaminated with the compound must be collected in a separate, clearly labeled container or sealed bag for solid hazardous waste.[11] Do not place these items in the regular trash.

  • Segregation : Store this waste stream away from incompatible materials, particularly strong oxidizing agents and acids.[5][13]

Step 4: Secure Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation.[12][16] The container must be kept closed at all times except when you are actively adding waste.[13][18] Place the liquid waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13][18]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Final Disposal A Experiment Generates Waste (e.g., excess reagent, solution, contaminated tips) B Select & Label Compatible Container 'Hazardous Waste' + Full Chemical Name A->B C Add Waste to Container B->C D Keep Container Securely Closed in a designated SAA with Secondary Containment C->D E Is container full (or waste no longer generated)? D->E F Continue to Add Waste (as needed) E->F No G Ensure Final Label is Accurate (all constituents listed) E->G Yes F->C H Contact Institutional EHS (Environmental Health & Safety) for Pickup G->H I EHS Transports for Proper Disposal (e.g., Incineration) H->I

Caption: Decision workflow for managing waste from generation to final EHS pickup.

Spill Management Protocol

Accidental spills require immediate and appropriate action.

  • Minor Spill (in a fume hood) :

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3][4][20] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[20]

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume) :

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response line immediately.[3][13] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal of Empty Containers

An "empty" container that once held 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is not yet safe for regular disposal. It must be decontaminated first.

  • Triple Rinse : Rinse the container thoroughly with a suitable solvent (e.g., methanol or acetone) three times.[18][21]

  • Collect Rinseate : The first rinseate must be collected and disposed of as hazardous chemical waste along with the primary liquid waste stream.[13] Subsequent rinses may also need to be collected depending on local regulations.

  • Final Disposal : Once triple-rinsed and fully air-dried (preferably in a fume hood), the container's label must be completely removed or defaced.[13][21] After this procedure, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling bin, in accordance with your institution's specific policies.[13][21]

Arranging for Final Disposal

Laboratory personnel are responsible for waste up to the point of collection.

Once your hazardous waste container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[12][13] Ensure all labeling is clear and accurate to facilitate a safe and compliant transfer. EHS will then manage the waste for final disposal, which for this type of organic compound typically involves high-temperature incineration at a licensed facility.[6][8]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde. Cole-Parmer. [Link]

  • Benzaldehyde MSDS. Techno PharmChem. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

  • Safety Data Sheet - Benzaldehyde. Fisher Scientific. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Hazard Analysis: A Structurally-Informed Perspective The molecule incorporates two key functional groups that dictate its potential hazards: Aromatic Aldehyde: Aldehydes as a class can be irritants to the skin, eyes, and...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Structurally-Informed Perspective

The molecule incorporates two key functional groups that dictate its potential hazards:

  • Aromatic Aldehyde: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[5][6] Aromatic aldehydes, in particular, may cause skin sensitization with repeated exposure. Ingestion can lead to gastrointestinal irritation.[5]

  • Substituted Pyridine: Pyridine and its derivatives are known for their potential toxicity. They can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing a range of adverse health effects including nausea, dizziness, and respiratory irritation.[7][8][9]

Given the combined structural features, it is prudent to treat 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde as a compound that is potentially harmful by all routes of exposure: inhalation, ingestion, and skin/eye contact. A similar compound, 4-(2-Morpholinoethoxy)benzaldehyde, is classified as corrosive and capable of causing burns.[10] Therefore, a conservative approach to personal protective equipment (PPE) is essential.

The Core Ensemble: Mandatory Personal Protective Equipment

A multi-layered PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles with side shields (ANSI Z87.1 certified). A full-face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[9]Protects against splashes and potential vapors that could cause serious eye irritation or burns.[5][9][11]
Hand Protection Chemically resistant gloves. Butyl rubber or neoprene are recommended for handling pyridine-containing compounds.[9][12] Nitrile gloves may offer some protection for incidental contact but should be changed frequently.[7][8] Always inspect gloves for tears or degradation before use.Provides a critical barrier against dermal absorption, which is a potential route of exposure for pyridine derivatives.[7][9]
Body Protection A flame-retardant laboratory coat, fully buttoned, is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Protects against skin contact and contamination of personal clothing.[9][12]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[7][10] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary, contingent on a full institutional risk assessment and respiratory protection program enrollment.[5][12]The pyridine and aldehyde moieties suggest potential respiratory irritation.[6][7] A fume hood provides the primary engineering control to prevent respiratory exposure.
Operational and Disposal Plans: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for minimizing exposure risk from initial handling to final disposal.

  • Information Review: Before commencing work, review this guide and any available Safety Data Sheet (SDS) for the compound or its analogs.[13]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • PPE Inspection: Don and inspect all required PPE for integrity.

  • Emergency Equipment Location: Confirm the location and functionality of the nearest safety shower and eyewash station.[10]

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • Close the container tightly immediately after use.[11]

  • Solution Preparation and Use:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound or its solutions capped when not in immediate use.

  • Post-Handling Decontamination:

    • Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.[11]

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][10]

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) and any unused compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[9]

  • Disposal Route: All waste must be disposed of through your institution's certified hazardous waste management program, in accordance with all local, state, and federal regulations.[5][9]

Visualizing the Workflow for Safe Handling

To ensure clarity and procedural adherence, the following workflow diagram outlines the critical steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Prep 1. Review Safety Docs & Locate Emergency Equipment PPE 2. Don & Inspect PPE (Goggles, Gloves, Lab Coat) Prep->PPE Hood 3. Verify Fume Hood Functionality PPE->Hood Weigh 4. Weigh & Transfer Solid Hood->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve Experiment 6. Perform Experiment Dissolve->Experiment Decon 7. Decontaminate Work Area Experiment->Decon Waste 8. Segregate Hazardous Waste Decon->Waste RemovePPE 9. Doff PPE & Wash Hands Waste->RemovePPE Dispose 10. Dispose of Waste via Certified Vendor RemovePPE->Dispose

Caption: A logical workflow for the safe handling of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde.

By implementing these comprehensive safety measures, researchers can confidently work with this novel compound while upholding the highest standards of laboratory safety. This proactive approach not only protects individual researchers but also fosters a culture of safety and responsibility within the scientific community.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available from: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available from: [Link]

  • BuyersGuideChem. 4-[2-(Methyl-2-pyridinyl amino)ethoxy]benzaldehyde | C15H16N2O2. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde
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